3-Bromo-7-chloro-6-iodoquinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClINO/c10-5-3-13-8-2-6(11)7(12)1-4(8)9(5)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMZLJOAWADLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697360 | |
| Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021913-04-1 | |
| Record name | 3-Bromo-7-chloro-6-iodo-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-7-chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Within this class, quinolin-4-ones, also known as quinolones, represent a particularly significant scaffold.[3] This framework is not only found in nature but has been extensively utilized in the development of synthetic compounds with therapeutic value.[3] The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Halogenation, in particular, is a powerful tool in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[4] This guide focuses on a unique, polysubstituted derivative, 3-Bromo-7-chloro-6-iodoquinolin-4-ol, providing an in-depth look at its chemical identity, a plausible synthetic approach, and its potential in the landscape of drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a complex halogenated heterocyclic compound. Its structure features a quinolin-4-ol core with bromine, chlorine, and iodine atoms at specific positions, suggesting a molecule with distinct electronic and steric properties that could influence its biological interactions.
| Property | Value | Source |
| CAS Number | 1021913-04-1 | [][6] |
| Molecular Formula | C9H4BrClINO | [] |
| Molecular Weight | 384.40 g/mol | [7] |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | [] |
| SMILES | C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | [] |
| InChI Key | FLHMZLJOAWADLL-UHFFFAOYSA-N | [] |
| Purity | Typically ≥95% (as commercially available) | [][7] |
| Physical Properties | Data not readily available. An inquiry with a chemical supplier would be necessary to obtain specific details on melting point, boiling point, and solubility. | [] |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Chloro-6-iodoquinolin-4-ol (Intermediate)
This step is based on the well-established Gould-Jacobs reaction for quinoline synthesis.
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-iodoaniline in a suitable high-boiling solvent such as diphenyl ether. Add an equimolar amount of diethyl (ethoxymethylene)malonate.
-
Heat the mixture to approximately 120-140 °C for 1-2 hours to facilitate the initial condensation reaction, with the elimination of ethanol.
-
Cyclization: Increase the temperature of the reaction mixture to around 240-260 °C. The intermediate will undergo thermal cyclization to form the quinoline ring system. This step is typically monitored by the cessation of ethanol distillation.
-
Work-up: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed with hexane, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 7-chloro-6-iodoquinolin-4-ol.
Step 2: Synthesis of this compound (Final Product)
This step involves the electrophilic bromination of the quinolin-4-ol intermediate. The 4-hydroxy group activates the ring, and the bromine is expected to substitute at the C3 position.
-
Reaction Setup: Suspend the 7-chloro-6-iodoquinolin-4-ol intermediate in a suitable solvent like acetic acid or dimethylformamide (DMF) in a reaction flask.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the suspension at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove any residual solvent and unreacted reagents. Further purification can be achieved by recrystallization to obtain the final product, this compound.
Potential Applications in Research and Drug Development
The unique substitution pattern of this compound suggests several potential avenues for research and development in the pharmaceutical and life sciences sectors.
Caption: Potential applications of this compound.
-
Anticancer Research: The quinoline scaffold is present in numerous anticancer agents.[8] The presence of multiple halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Further investigation into its cytotoxic effects on various cancer cell lines would be a logical first step.
-
Antimicrobial Drug Discovery: Quinolone antibiotics are a well-established class of drugs. While the mechanism of action of classic quinolones is well-understood, novel halogenated quinolin-4-ols could exhibit activity against resistant strains of bacteria or fungi.[9] The biological activity of halogenated marine natural products further supports this potential.[9][10]
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The specific arrangement of hydrogen bond donors and acceptors, along with the hydrophobic character imparted by the halogens, could make this molecule a candidate for screening against various protein kinases involved in cell signaling pathways.
-
Molecular Probes and Chemical Biology: Due to its unique structure, this compound could serve as a starting point for the development of molecular probes to study biological systems. The halogens also provide handles for further chemical modification and the attachment of reporter groups.
Conclusion and Future Directions
This compound is a fascinating, yet underexplored, molecule. While detailed experimental data is sparse, its structural features, rooted in the well-established quinolin-4-ol scaffold, strongly suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The proposed synthetic pathway provides a logical starting point for its preparation in the laboratory. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity across a range of therapeutic areas. The insights gained from such studies will undoubtedly contribute to our understanding of the structure-activity relationships of polysubstituted quinolines and could pave the way for the development of novel therapeutic agents.
References
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-7-chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-7-chloro-6-iodoquinolin-4-ol, a polyhalogenated quinolin-4-one of significant interest in medicinal chemistry and materials science. Although specific experimental data for this compound is limited in publicly accessible literature, this document outlines its core physical and chemical properties based on established principles of organic chemistry and data from analogous structures. A plausible synthetic pathway is detailed, leveraging the well-established Gould-Jacobs reaction, to provide a practical framework for its preparation. Furthermore, the guide explores the predicted spectroscopic characteristics, potential reactivity, and prospective applications of this molecule, particularly in the realm of drug discovery, drawing parallels with other halogenated quinoline derivatives known for their diverse biological activities.
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The introduction of halogen substituents onto the quinoline ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation has led to the development of potent antimalarial, anticancer, antibacterial, and antiviral agents.[1][3] this compound, with its unique pattern of three different halogens, represents a versatile platform for the development of novel therapeutic agents and functional materials. The distinct electronic and steric properties of bromine, chlorine, and iodine at specific positions on the quinolin-4-one core offer a rich landscape for chemical modification and structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| CAS Number | 1021913-04-1[][5] |
| Molecular Formula | C₉H₄BrClINO[] |
| Molecular Weight | 384.40 g/mol [] |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one[] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Expected to be relatively high, likely >200 °C, due to the rigid, planar structure and potential for intermolecular hydrogen bonding and halogen bonding. |
| Boiling Point | High, with decomposition likely at elevated temperatures. |
| Solubility | Likely poorly soluble in water, with increased solubility in polar aprotic organic solvents such as DMSO and DMF. |
| Tautomerism | Exists in tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms, with the keto form generally predominating in the solid state and in most solvents. |
Proposed Synthesis Pathway: The Gould-Jacobs Reaction
A robust and versatile method for the synthesis of the quinolin-4-one core is the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[8] For the synthesis of this compound, a plausible starting material would be a correspondingly substituted aniline. The final bromination step at the 3-position can be achieved on the formed quinolin-4-one.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 7-chloro-6-iodoquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-iodoaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: Increase the temperature to 240-260°C in a high-boiling point solvent such as diphenyl ether. Maintain this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to yield 7-chloro-6-iodoquinolin-4-ol.
Step 2: Bromination to Yield this compound
-
Reaction Setup: Suspend 7-chloro-6-iodoquinolin-4-ol (1.0 eq.) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq.), portion-wise to the suspension at room temperature. The reaction may be gently heated to ensure completion.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a small amount of cold solvent and then with water to remove any remaining reagents. The product is then dried under vacuum.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the quinoline ring.
-
Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C5 and C8 positions. The exact chemical shifts will be influenced by the electronic effects of the adjacent halogen atoms.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom.
-
O-H Proton: If the 4-hydroxy tautomer is present in significant amounts in solution, a broad singlet for the hydroxyl proton may be observed.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region (δ > 170 ppm) corresponding to the C4 carbonyl carbon of the quinolin-4(1H)-one tautomer.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbons bearing halogen atoms will exhibit characteristic chemical shifts.
-
C-Br, C-Cl, C-I Bonds: The chemical shifts of the carbons directly attached to the halogens will be influenced by the electronegativity and size of the respective halogen.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the quinolin-4-one carbonyl group.
-
C=C and C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region corresponding to the aromatic and heterocyclic ring systems.
-
C-Halogen Stretches: Absorptions in the fingerprint region (< 1000 cm⁻¹) for the C-Br, C-Cl, and C-I bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of the halogens.
-
Molecular Ion Peak: The mass spectrum will show a complex molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the calculated molecular weight of 384.40 g/mol .
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of halogen atoms and other small neutral molecules.
Reactivity and Potential for Further Functionalization
The presence of three distinct halogen atoms on the quinoline core of this compound opens up numerous avenues for further chemical modification. The differential reactivity of the C-Br, C-Cl, and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would allow for selective functionalization at the 3, 6, and 7-positions. This provides a powerful tool for generating a library of derivatives for SAR studies in drug discovery.
Caption: Potential cross-coupling reactions for functionalization.
Potential Applications in Drug Discovery and Materials Science
Given the extensive literature on the biological activities of halogenated quinolines, this compound is a promising scaffold for the development of new therapeutic agents.
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[1]
-
Antimicrobial Agents: The quinolone core is famously associated with antibacterial drugs. Novel halogenated derivatives could be effective against drug-resistant bacterial strains.[3]
-
Antimalarial Drugs: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. New derivatives are sought to combat drug resistance.[2]
-
Materials Science: The planar, electron-deficient nature of the quinoline ring, combined with the potential for intermolecular interactions through hydrogen and halogen bonding, makes this molecule a candidate for the development of novel organic electronic materials.
Conclusion
This compound is a fascinating molecule with significant untapped potential. While specific experimental data remains scarce, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. The unique arrangement of three different halogens on a privileged medicinal scaffold makes it an attractive target for further research and development in both academic and industrial settings. The methodologies and predictions outlined herein offer a solid foundation for researchers to begin exploring the chemistry and biological activity of this promising compound.
References
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Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Quinolinones and Related Systems (Update 2022). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-7-chloro-6-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2] For novel and complex heterocyclic systems such as 3-bromo-7-chloro-6-iodoquinolin-4-ol, a comprehensive understanding of its ¹H and ¹³C NMR spectra is fundamental for confirming its chemical identity, assessing purity, and providing a basis for further drug development and structure-activity relationship (SAR) studies. This technical guide provides a detailed exploration of the theoretical principles, experimental protocols, and in-depth spectral interpretation for the complete NMR characterization of this highly substituted quinolin-4-ol derivative.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system.[3] Therefore, precise and unambiguous structural characterization is of paramount importance in the research and development of quinoline-based drugs.[3] this compound is a halogenated derivative with potential applications in medicinal chemistry, and its detailed spectroscopic analysis is a prerequisite for any further investigation.
Tautomerism in 4-Quinolinols:
It is crucial to recognize that 4-quinolinol derivatives can exist in equilibrium with their 4-quinolone tautomer. This tautomerism can be influenced by factors such as solvent polarity and pH.[4][5][6][7] For the purpose of this guide, we will consider the quinolin-4-ol form, while acknowledging that the observed spectra may reflect a dynamic equilibrium between tautomers in solution.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides key information through chemical shifts (δ), signal multiplicities (splitting patterns), and integration.[1][3] Protons on a quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1]
2.1. Expected Chemical Shifts and Multiplicities
The substituents on this compound will significantly influence the chemical shifts of the remaining protons on the quinoline core. Halogens and hydroxyl groups exert both inductive and resonance effects that alter the electronic environment of nearby protons.[8]
-
H2: The proton at the C2 position is expected to be significantly deshielded due to the adjacent nitrogen atom and the bromine at C3. It will likely appear as a singlet.
-
H5: This proton is situated between a chloro and an iodo group, which will both influence its chemical shift. It is expected to appear as a singlet.
-
H8: The H8 proton is deshielded by the peri-effect of the nitrogen lone pair and will likely appear as a singlet.[1]
-
OH Proton: The hydroxyl proton at C4 will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. It may also undergo exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.0 - 8.5 | Singlet (s) |
| H5 | 7.8 - 8.2 | Singlet (s) |
| H8 | 8.2 - 8.7 | Singlet (s) |
| 4-OH | Variable (e.g., 10.0 - 12.0 in DMSO-d₆) | Broad Singlet (br s) |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule.[2] Each unique carbon atom will give rise to a distinct signal.
3.1. Expected Chemical Shifts
The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached substituents and their position on the quinoline ring.
-
C4: The carbon bearing the hydroxyl group will be significantly deshielded, appearing at a high chemical shift.
-
C3, C6, C7: The carbons directly bonded to the halogen atoms (Br, I, Cl) will also be deshielded. The effect of halogens on the chemical shift of the directly attached carbon can be complex, involving not just electronegativity but also paramagnetic and spin-orbit coupling effects, especially for heavier halogens like bromine and iodine.[9][10]
-
Quaternary Carbons (C4a, C8a): These carbons will generally have weaker signals due to the absence of attached protons and longer relaxation times.
-
Protonated Carbons (C2, C5, C8): The chemical shifts of these carbons will be influenced by the surrounding substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 110 - 115 |
| C4 | 170 - 175 |
| C4a | 125 - 130 |
| C5 | 120 - 125 |
| C6 | 90 - 95 |
| C7 | 135 - 140 |
| C8 | 125 - 130 |
| C8a | 145 - 150 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for quinolinol compounds due to its ability to dissolve polar compounds and the positioning of its residual solvent peak away from the aromatic region.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
If insoluble material is present, filter the solution through a small plug of glass wool into a clean NMR tube.
4.2. ¹H NMR Experiment Setup
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 16 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
4.3. ¹³C NMR Experiment Setup
-
Spectrometer Setup: Use the same spectrometer as for the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that covers the expected range for carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.
-
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[8] This is essential for assigning the signals of C2, C5, and C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[8] It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. For example, correlations from H2 and H5 to the quaternary carbons would help in their assignment.
Visualization of Molecular Structure and Key NMR Correlations
6.1. Molecular Structure of this compound
Caption: Molecular structure of this compound.
6.2. Key HMBC Correlations Workflow
Caption: Predicted key 2- and 3-bond HMBC correlations for structural assignment.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of this compound provides a definitive method for its structural verification. By combining 1D and 2D NMR techniques, a complete assignment of all proton and carbon signals can be achieved. This detailed spectroscopic data is essential for ensuring the identity and purity of the compound, and serves as a critical reference for its future use in medicinal chemistry and drug development. The principles and protocols outlined in this guide offer a robust framework for the analysis of this and other similarly complex heterocyclic molecules.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. (n.d.).
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.).
- Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem. (n.d.).
- Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J. 13(2):122.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines - Benchchem. (n.d.).
- The halogen effect on the 13 C NMR chemical shift in substituted benzenes - ResearchGate. (n.d.).
- A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K - The Royal Society of Chemistry. (2025-05-29).
- The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004-02-18).
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (n.d.).
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH. (2025-07-10).
- A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed. (n.d.).
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (n.d.).
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.).
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A Technical Guide to the Mass Spectrometry of 3-Bromo-7-chloro-6-iodoquinolin-4-ol: A Predictive Analysis
Introduction: The Analytical Challenge
3-Bromo-7-chloro-6-iodoquinolin-4-ol is a complex, poly-halogenated heterocyclic compound. Its structure, featuring a quinolinol core with bromine, chlorine, and iodine substituents, presents a unique analytical challenge and a rich source of information in mass spectrometry. The primary objectives for its analysis are the unambiguous confirmation of its molecular weight and the elucidation of its structure through fragmentation analysis. The presence of multiple halogens, each with a distinct isotopic signature, makes mass spectrometry an exceptionally powerful tool for its identification.
Chemical suppliers confirm its molecular formula as C₉H₄BrClINO with a monoisotopic mass of approximately 384.4 g/mol .[1][][3][4] This guide will outline a robust methodology for acquiring and interpreting the mass spectrum of this compound, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is well-suited for the analysis of such molecules in complex matrices.[5]
Proposed Experimental Protocol: LC-MS/MS Analysis
The causality behind the choice of LC-MS/MS is rooted in its sensitivity, specificity, and ability to handle non-volatile compounds like quinolinols. Electrospray ionization (ESI) is selected as the ionization source due to its soft nature, which is ideal for preserving the molecular ion for subsequent fragmentation.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution with a mixture of 50:50 water:acetonitrile containing 0.1% formic acid. The acid promotes protonation, which is essential for positive-ion ESI.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm) is recommended for good retention and peak shape of aromatic compounds.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. This will generate the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is critical for resolving the complex isotopic patterns.
-
MS1 Scan (Full Scan): Acquire data over an m/z range of 100-600 to detect the precursor ion.
-
MS2 Scan (Product Ion Scan): Select the most abundant peak in the molecular ion cluster for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Predicted Data Analysis and Interpretation
The Molecular Ion: A Unique Isotopic Signature
The most telling feature in the mass spectrum of this compound will be the molecular ion cluster. The presence of both chlorine and bromine creates a distinctive pattern that serves as a powerful diagnostic tool.[6][7]
-
Chlorine Isotopes: Natural chlorine consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[8] This results in an M+2 peak with about one-third the intensity of the M peak for every chlorine atom present.[7]
-
Bromine Isotopes: Natural bromine is composed of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), an approximate 1:1 ratio.[8] This leads to M and M+2 peaks of nearly equal intensity for each bromine atom.[7][9]
-
Iodine: Iodine is monoisotopic (¹²⁷I), meaning it does not contribute to the M+2 peak but adds significantly to the mass.[8]
For a molecule containing one chlorine and one bromine atom, the expected isotopic pattern for the protonated molecule [M+H]⁺ will show four main peaks:
-
[M+H]⁺: Contains ³⁵Cl and ⁷⁹Br.
-
[M+2+H]⁺: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most intense peak in the cluster.
-
[M+4+H]⁺: Contains ³⁷Cl and ⁸¹Br.
-
[M+6+H]⁺: A very small peak from the natural abundance of ¹³C.
The relative intensities of the M, M+2, and M+4 peaks will be approximately 3:4:1 . This unique signature is a highly reliable indicator of the presence of one chlorine and one bromine atom.
Predicted High-Resolution Mass Data
Using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br, ¹²⁷I), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. This provides a high degree of confidence in the elemental composition.
| Ion Species | Predicted Monoisotopic m/z |
| [C₉H₅BrClINO]⁺ | 383.8443 |
| [C₉H₅³⁵Cl⁷⁹BrINO+H]⁺ | 384.8521 |
| [C₉H₅³⁷Cl⁷⁹BrINO+H]⁺ / [C₉H₅³⁵Cl⁸¹BrINO+H]⁺ | 386.8492 |
| [C₉H₅³⁷Cl⁸¹BrINO+H]⁺ | 388.8463 |
Table 1: Predicted m/z values for the molecular ion cluster of this compound in positive ESI mode.
Proposed Fragmentation Pathway
Under collision-induced dissociation (CID), the protonated molecular ion will fragment in a predictable manner. The fragmentation of quinoline derivatives often involves losses of small neutral molecules like CO, HCN, and the halogen atoms.[10] The stability of the aromatic ring system strongly influences the fragmentation pathways.[11]
A plausible fragmentation pathway is outlined below:
-
Initial Loss of Halogens: The carbon-halogen bonds are often the weakest points. Loss of an iodine radical (•I, 127 Da) is a common initial fragmentation step for iodo-aromatic compounds.[12] This would be followed by the loss of a bromine radical (•Br, 79/81 Da) or chlorine radical (•Cl, 35/37 Da).
-
Loss of Carbon Monoxide (CO): The quinolin-4-ol structure exists in tautomeric equilibrium with the quinolin-4-one form.[] The keto group facilitates the neutral loss of carbon monoxide (28 Da), a characteristic fragmentation for such structures.
-
Ring Fission: Subsequent fragmentation would involve the cleavage of the quinoline ring system, often initiated by the loss of HCN (27 Da) from the nitrogen-containing ring.[10]
Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.
Summary and Conclusion
While direct experimental mass spectrometry data for this compound is not publicly documented, a comprehensive analytical approach can be confidently predicted based on established chemical principles and data from analogous structures. The key to its identification lies in high-resolution mass spectrometry capable of resolving its unique M/M+2/M+4 isotopic cluster, which provides definitive evidence for the presence of one chlorine and one bromine atom. The proposed LC-MS/MS method offers a robust framework for its detection and structural confirmation through predictable fragmentation patterns, primarily involving the sequential loss of halogen radicals and carbon monoxide. This guide provides the necessary technical foundation for any researcher embarking on the analysis of this or similar complex halogenated molecules.
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Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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3-Bromo-7-chloro-6-iodo-quinolin-4-ol Information. Chemcia Scientific, LLC. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Bromo pattern in Mass Spectrometry. YouTube. [Link]
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A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. [Link]
-
7-Chloro-4-hydroxyquinoline. PubChem. [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromo-7-chloro-6-iodoquinolin-4-OL
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. This is particularly true for highly substituted heterocyclic compounds like quinolines, which form the scaffold for numerous pharmaceuticals. This guide provides an in-depth technical overview of the methodologies and considerations for determining the crystal structure of 3-Bromo-7-chloro-6-iodoquinolin-4-OL, a compound of interest in medicinal chemistry. While a published structure for this specific molecule was not identified in the public domain, this document outlines a field-proven, systematic workflow based on established crystallographic principles for similar poly-halogenated quinoline derivatives. We will delve into the causality behind experimental choices, from the critical art of crystal growth to the computational rigors of structure solution and refinement, with a special focus on the analytical challenges and opportunities presented by the presence of multiple heavy halogens.
Introduction: The Structural Imperative for Halogenated Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of drugs with applications spanning antimalarial, anticancer, and antimicrobial therapies. The specific placement of substituents dramatically influences a molecule's biological activity by modulating its electronic properties, lipophilicity, and, most importantly, its ability to interact with biological targets. Halogen atoms (F, Cl, Br, I) are particularly powerful tools in this context. Beyond simple steric and electronic effects, they can participate in specific, highly directional non-covalent interactions known as halogen bonds.[1][2][3]
The subject of this guide, this compound, presents a fascinating case study. With three different halogens and a hydroxyl group, its crystal structure is likely to be governed by a complex interplay of hydrogen bonds, halogen bonds (e.g., I···N, Br···O), and π-π stacking interactions.[4][5][6] Determining its precise solid-state conformation is not merely an academic exercise; it provides invaluable, actionable data for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the 3D structure with biological data to design more potent and selective analogs.
-
Computational Modeling: Providing an accurate, experimentally determined starting point for molecular docking and dynamics simulations.
-
Polymorph and Salt Screening: Understanding the solid-state packing can inform strategies for developing stable, bioavailable drug formulations.
This guide will walk through the complete process of a single-crystal X-ray diffraction study, the gold standard for molecular structure determination.[7][8]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-stage process. Each step is critical for the success of the next, demanding both careful technique and a strong theoretical understanding.
Caption: The end-to-end workflow for single-crystal X-ray structure determination.
Detailed Experimental Protocols & Rationale
Prerequisite: Synthesis and Purity
Before any crystallization attempt, the purity of the compound must be rigorously established (typically >98% by NMR and LC-MS). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. While the synthesis of this compound is beyond the scope of this guide, its availability from chemical suppliers is noted.[][10]
The Art of Crystal Growth
Growing a single crystal suitable for X-ray diffraction—ideally 0.1-0.4 mm in each dimension with no visible cracks or defects—is often the most challenging step.[11] The presence of multiple halogens can facilitate crystallization.[12] The goal is to bring a saturated solution to a state of slight supersaturation slowly, allowing molecules to organize into a well-ordered lattice.
Recommended Protocol: Slow Evaporation & Solvent Diffusion
-
Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Methanol, Tetrahydrofuran (THF)). The ideal solvent is one in which the compound is moderately soluble.[13]
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., Ethyl Acetate/Hexanes mixture).[12]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove dust and particulate matter, which can act as unwanted nucleation sites.[13]
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[12]
-
Place the vial in a vibration-free location (e.g., a dedicated cupboard) and leave it undisturbed for several days to weeks.[11][13]
-
-
Vapor Diffusion (Alternative Method):
-
This method is highly effective and involves two solvents: a "good" solvent in which the compound dissolves well, and a "poor" solvent in which it is insoluble but is miscible with the good solvent.[14][15]
-
Dissolve the compound in a minimal amount of the good solvent (e.g., THF) in a small, open vial.
-
Place this small vial inside a larger, sealable jar containing a layer of the poor solvent (e.g., pentane or hexane).[15]
-
Seal the outer jar. The poor solvent's vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.[14]
-
Causality Insight: The slow rate of solvent evaporation or diffusion is paramount. Rapid precipitation leads to the formation of microcrystalline powder or amorphous solid, not the single, ordered crystals required for diffraction. The process relies on providing molecules enough time to find their lowest energy positions within the crystal lattice.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a single-crystal diffractometer.
Typical Data Collection Protocol:
-
Crystal Mounting: Using a microscope, select a well-formed crystal. Pick it up using a cryo-loop and rapidly cool it to a low temperature (typically 100-123 K) in a stream of cold nitrogen gas.[16]
-
Instrumentation: A modern diffractometer equipped with a powerful X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.54178 Å) and a sensitive detector (e.g., CCD or CMOS) is used.[16]
-
Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These are used by the control software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: The software calculates an optimal strategy (a series of scans and crystal orientations) to collect a complete and redundant dataset, measuring the intensity and position of thousands of unique reflections.
Causality Insight: Data is collected at cryogenic temperatures to minimize the thermal vibration of atoms. This results in sharper diffraction spots at higher resolution and reduces potential radiation damage to the crystal, leading to a more accurate final structure. The presence of heavy atoms like Bromine and especially Iodine in the molecule will lead to significant X-ray absorption, which must be corrected for during data processing.
Structure Solution and Refinement
This phase is entirely computational, using specialized software suites like SHELX or Olex2 to transform the raw diffraction data into a final, validated 3D model.[17][18]
Workflow using the SHELX Suite: [19][20]
-
Data Processing (XPREP/CrysAlisPro): The raw image files are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like absorption), and generate a reflection file (.hkl).[17]
-
Structure Solution (SHELXS/SHELXT): The primary challenge here is solving the "phase problem." The diffractometer measures intensities, but the phase information for each reflection is lost.
-
For this molecule, the Patterson method is highly effective.[19][20] It uses the positions of the heavy atoms (Iodine and Bromine), which are strong scatterers, to bootstrap the solution and find the phases for the remaining atoms.
-
Direct methods can also be used, which employ statistical relationships between reflection intensities to derive phases.[20]
-
The output is an initial model of the atomic positions (.res file).
-
-
Structure Refinement (SHELXL): This is an iterative process of adjusting the atomic model (positional coordinates, site occupancy, and displacement parameters) to achieve the best possible fit with the experimental .hkl data.
-
Initial Cycles: Refine the positions of the heavy atoms first, then locate and assign the lighter C, N, and O atoms from the difference electron density map.
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere, which is a more accurate representation.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."[21]
-
Convergence: The refinement is complete when the model converges, indicated by minimal shifts in atomic parameters and stable figures of merit (R-factors).
-
Causality Insight: Refinement is a least-squares process that minimizes the difference between the observed structure factors (|Fo|) from the experiment and the calculated structure factors (|Fc|) from the model. The quality of the final structure is judged by crystallographic R-factors (e.g., R1, wR2) and the Goodness of Fit (GooF). For a well-behaved structure, an R1 value below 5% (0.05) is considered excellent.
Structural Analysis and Interpretation
With a refined structure, the final phase involves a detailed analysis of its geometric and intermolecular features.
Expected Crystallographic Data
The final structural information is typically summarized in a Crystallographic Information File (CIF) and presented in a standardized table.
| Parameter | Expected Value/Information | Rationale |
| Chemical Formula | C₉H₄BrClINO | From molecular composition.[] |
| Formula Weight | 384.40 g/mol | Calculated from the formula.[10] |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules. |
| Space Group | e.g., P2₁/c, P-1, Pbca | The space group describes the symmetry elements within the unit cell. |
| Unit Cell Dim. | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Z | e.g., 2, 4, 8 | The number of molecules per unit cell. |
| Final R indices | R1 < 0.05, wR2 < 0.10 | Key indicators of the quality of the refined model. |
| Goodness-of-Fit | ~1.0 | Indicates a good fit between the model and the data. |
Analysis of Intermolecular Interactions
The true value of the crystal structure lies in understanding how the molecules pack together. The presence of a hydroxyl donor and multiple halogen acceptors suggests a rich network of non-covalent interactions.
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Solubility Profile of 3-Bromo-7-chloro-6-iodoquinolin-4-ol: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-7-chloro-6-iodoquinolin-4-ol, a complex halogenated quinoline derivative. Given the prevalence of the quinoline scaffold in medicinal chemistry, understanding the solubility of such highly substituted analogs is paramount for their progression through the drug discovery pipeline. This document delineates the theoretical principles governing the solubility of this molecule, provides a robust experimental protocol for its empirical determination, and presents a predictive solubility profile in a range of common laboratory solvents. The methodologies are designed to ensure scientific integrity and reproducibility, offering researchers a practical framework for handling this and structurally related compounds.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of an organic compound is fundamentally governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a primary guide, indicating that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[1]. The structure of this compound presents several key features that dictate its solubility behavior.
-
The Quinolin-4-ol Core: The core structure is a quinolin-4-ol, which can exist in tautomeric equilibrium with its 4(1H)-quinolone form. The presence of the hydroxyl (-OH) group and the heterocyclic nitrogen atom makes this core polar. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic and polar aprotic solvents[2].
-
Multiple Halogenation: The molecule is heavily substituted with three different halogens: bromine, chlorine, and iodine. While halogens are electronegative and can increase bond polarity, their primary effect in this context is a significant increase in molecular weight and lipophilicity (fat-solubility)[3]. The large size and low polarity of the halogen atoms, particularly iodine, tend to decrease aqueous solubility[3]. Halogenated quinolines are generally more soluble in polar solvents like dichloromethane, chloroform, and DMSO[4].
-
Crystal Lattice Energy: For a solid to dissolve, the energy released from solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice. Heavily substituted, planar molecules like this one can pack efficiently, leading to high lattice energy that requires potent solvents to disrupt.
Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to have:
-
Very Poor Solubility in non-polar solvents (e.g., hexane, toluene) due to the polar quinolinol core.
-
Very Poor Solubility in water, as the lipophilic character of the three large halogen substituents likely outweighs the polarity of the hydroxyl and nitrogen groups.
-
Moderate to Good Solubility in polar protic solvents (e.g., ethanol, methanol), which can engage in hydrogen bonding with the solute[5].
-
Excellent Solubility in polar aprotic solvents (e.g., DMSO, DMF), which are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating a wide range of organic molecules, including many with low aqueous solubility[6][7].
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask method is a gold-standard technique for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent.[8]
Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials:
-
This compound (solid, >95% purity)
-
Selected solvents (e.g., Water, Ethanol, DMSO, DMF, Acetonitrile, Methanol, Dichloromethane)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of handling vials
-
Analytical balance
-
Calibrated pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting amount of ~2-5 mg is typically sufficient.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to rest for at least 1 hour for the solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining suspended solid.
-
Sample Dilution & Analysis: Carefully pipette an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the top half of the solvent. Immediately perform a large, precise dilution of the supernatant into a mobile phase-compatible solvent to prevent precipitation.
-
Quantification: Analyze the diluted samples via a validated HPLC method against a calibration curve prepared from the stock standard. The concentration of the compound in the original supernatant is then calculated, representing its solubility.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
Representative Solubility Data
While specific experimental data for this compound is not publicly available, the following table provides a predictive summary of its likely solubility based on the structural analysis and the known behavior of similar halogenated heterocyclic compounds. These values should be confirmed experimentally.
| Solvent | Solvent Type | Polarity Index¹ | Predicted Solubility (at 25 °C) | Rationale |
| Hexane | Non-polar | 0.1 | < 0.01 µg/mL | Insoluble; Mismatch in polarity. |
| Water | Polar Protic | 10.2 | < 0.1 µg/mL | Insoluble; High lipophilicity from halogens dominates. |
| Acetonitrile | Polar Aprotic | 5.8 | 0.1 - 1.0 mg/mL | Sparingly Soluble; Moderate polarity is insufficient to overcome lattice energy effectively. |
| Ethanol | Polar Protic | 4.3 | 1.0 - 5.0 mg/mL | Soluble; Can engage in H-bonding but less polar than other solvents. |
| Methanol | Polar Protic | 5.1 | 2.0 - 10.0 mg/mL | Soluble; Similar to ethanol but higher polarity aids dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 5.0 - 20.0 mg/mL | Soluble; Effective for many halogenated compounds despite lower polarity index.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 50 mg/mL | Freely Soluble; Strong H-bond acceptor with high polarity. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 mg/mL | Freely Soluble; Highly polar, strong H-bond acceptor, excellent for dissolving diverse drug-like molecules.[4][6] |
| ¹Polarity Index values are relative measures of a solvent's polarity. Data sourced from various chemical reference materials. |
Conclusion and Recommendations
The solubility profile of this compound is dominated by its highly halogenated, lipophilic nature, which renders it virtually insoluble in aqueous and non-polar media. Its capacity for hydrogen bonding via the quinolinol moiety allows for solubility in polar protic solvents like methanol and ethanol. However, for practical applications in a laboratory setting, such as preparing stock solutions for biological screening or chemical reactions, the polar aprotic solvents DMSO and DMF are the most effective choices, predicted to afford high solubility.
Researchers working with this compound should prioritize the use of DMSO for creating concentrated stock solutions. When aqueous buffers are required for assays, it is critical to be mindful of the compound's propensity to precipitate. Serial dilutions should be carefully planned to maintain a final DMSO concentration that is both compatible with the assay and low enough to keep the compound in solution at the final testing concentration.
References
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ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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SpringerLink. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]
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National Center for Biotechnology Information. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
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MATEC Web of Conferences. (n.d.). Determination of three physical properties of quinoline ionic liquids with hexafluorophosphate. [Link]
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ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]
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ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]
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ResearchGate. (2018). Some Factors Affecting the Solubility of Polymers. [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
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MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
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arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]
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IUPAC name and synonyms for CAS 1021913-04-1
An In-Depth Technical Guide to 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one (CAS 1021913-04-1)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1021913-04-1. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the identity, including IUPAC nomenclature and synonyms, for 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one. Due to the absence of specific published literature for this particular multi-halogenated derivative, this guide presents a proposed, scientifically-grounded synthetic pathway based on established methodologies for analogous quinolin-4-ones. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related compounds. The protocols and discussions herein are intended for an audience of researchers, scientists, and drug development professionals, providing a robust framework for the synthesis and future investigation of this compound.
Compound Identification and Physicochemical Properties
The compound registered under CAS 1021913-04-1 is a heavily halogenated quinolin-4-one. The quinolin-4-one core exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The presence of bromine, chlorine, and iodine atoms on the carbocyclic ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further study in drug discovery programs.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 1021913-04-1 |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one[1] |
| Tautomeric Form | 3-bromo-7-chloro-6-iodoquinolin-4-ol[1] |
| Synonyms | This compound, SCHEMBL4313678[1] |
| Molecular Formula | C₉H₄BrClINO[1] |
| Molecular Weight | 384.40 g/mol [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Off-white to pale yellow solid | Predicted based on similar quinolin-4-one derivatives. |
| Melting Point | >250 °C | High melting point is expected due to the planar, rigid ring system and strong intermolecular interactions. |
| Solubility | Insoluble in water; Soluble in DMSO, DMF | Typical for poly-aromatic heterocyclic compounds. |
| pKa | ~7.5-8.5 | Estimated for the N-H proton, influenced by the electron-withdrawing halogens. |
Proposed Synthesis Pathway
A specific, validated synthesis for 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one has not been reported in peer-reviewed literature. However, a robust and logical pathway can be proposed based on the well-established Gould-Jacobs reaction , a cornerstone in the synthesis of 4-hydroxyquinolines[2]. This method involves the condensation of an aniline derivative with diethyl (ethoxymethylene)malonate (DEEM), followed by thermal cyclization.
The key challenge lies in the synthesis of the requisite starting material, a tri-halogenated aniline. The proposed pathway below outlines a feasible multi-step synthesis.
Caption: Proposed synthetic pathway for CAS 1021913-04-1.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for structurally related compounds and represent a starting point for optimization[3][4].
Workflow for Synthesis
Caption: High-level experimental workflow for the proposed synthesis.
Protocol 1: Condensation of 4-Bromo-2-chloro-5-iodoaniline with DEEM
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromo-2-chloro-5-iodoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (DEEM, 1.1 eq).
-
Reaction: Heat the mixture at 120-130 °C for 2-3 hours under a nitrogen atmosphere. The reaction can be monitored by TLC for the consumption of the starting aniline.
-
Rationale: This step forms the key vinylic intermediate. The reaction is typically performed neat or in a high-boiling solvent. Heating drives the elimination of ethanol.
-
-
Work-up: Cool the reaction mixture. The resulting crude oil or solid (Intermediate 2) is of sufficient purity to be carried forward to the next step without extensive purification. Excess DEEM can be removed under high vacuum.
Protocol 2: Thermal Cyclization
-
Reagents & Setup: Prepare a flask with a high-boiling point solvent such as diphenyl ether. Heat the solvent to 250 °C.
-
Reaction: Add the crude Intermediate 2 from the previous step dropwise or in portions to the hot diphenyl ether. Maintain the temperature at 250 °C for 30-60 minutes.
-
Rationale: The high temperature is crucial to overcome the activation energy for the 6-π electrocyclization, which forms the quinoline ring system. This is an intramolecular Friedel-Crafts-type reaction.
-
-
Work-up: Cool the reaction mixture to room temperature. The cyclized product (Intermediate 3) will often precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
Protocol 3: Saponification and Decarboxylation
-
Saponification: Suspend the crude Intermediate 3 in a 10% aqueous sodium hydroxide solution and heat at reflux for 1-2 hours until the solid dissolves and the ester is fully hydrolyzed.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The carboxylate intermediate will precipitate.
-
Decarboxylation: Collect the solid acid by filtration, wash with water, and then heat it in a suitable high-boiling solvent (or neat, if stable) at a temperature above its melting point until gas evolution (CO₂) ceases.
-
Rationale: The final two steps remove the ester group at the 3-position. Saponification converts the ester to a carboxylate salt, which upon acidification gives the carboxylic acid. Heating this acid induces decarboxylation to yield the final target compound.
-
-
Purification: The final crude product can be purified by recrystallization from a high-boiling solvent like DMF or acetic acid, or by column chromatography on silica gel.
Potential Biological Activity and Mechanism of Action
The quinolin-4-one core is a well-known pharmacophore. The specific halogenation pattern of CAS 1021913-04-1 suggests several potential areas of biological activity.
-
Antibacterial Agents: Fluoroquinolones are a famous class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[2]. While this compound lacks the typical N-alkyl and C-7 piperazine substituents, the core quinolone scaffold is the primary pharmacophore. The heavy halogens could modulate this activity or introduce new mechanisms.
-
Anticancer Agents: Numerous substituted quinolines and quinolinones have demonstrated potent anticancer activity. They often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer[5]. The planar heterocyclic system can intercalate into DNA or bind to the ATP-binding pocket of kinases.
-
Antimalarial Agents: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. More recently, 3-aryl-4(1H)-quinolones have been identified as potent antimalarials that target the parasite's cytochrome bc₁ complex[].
Potential Mechanism of Action: Kinase Inhibition
Caption: Putative mechanism of action via protein kinase inhibition.
Conclusion
3-bromo-7-chloro-6-iodo-1H-quinolin-4-one (CAS 1021913-04-1) is a unique chemical entity whose specific properties and applications remain unexplored in the scientific literature. This guide provides a foundational framework for its investigation, including a detailed, proposed synthetic route based on established chemical principles. The heavy and varied halogenation pattern suggests that this compound could possess potent and novel biological activities, potentially in the realms of oncology, infectious disease, or other therapeutic areas where quinolin-4-ones have proven effective. The protocols and insights provided here serve as a valuable resource for researchers aiming to synthesize and characterize this compound, paving the way for its future evaluation in drug discovery and development. Experimental validation of the proposed synthesis and a thorough biological screening are the necessary next steps to unlock the potential of this intriguing molecule.
References
-
Butnariu, D., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2022). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect. Available at: [Link]
-
MDPI. (2002). Novel Coumarin Derivatives with Expected Biological Activity. Retrieved from [Link]
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A Strategic Guide to the Initial Biological Evaluation of 3-Bromo-7-chloro-6-iodoquinolin-4-OL: A Novel Halogenated Quinolone
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] The specific compound, 3-Bromo-7-chloro-6-iodoquinolin-4-OL, is a novel, heavily halogenated derivative of the quinolin-4-one core. While no specific biological data for this molecule is currently published, its structural features strongly suggest significant potential in oncology, infectious diseases, and kinase-mediated signaling pathways. The strategic incorporation of three distinct halogens—bromine, chlorine, and iodine—is anticipated to profoundly influence its physicochemical properties and target engagement, potentially enhancing potency and modulating selectivity. This guide outlines a comprehensive, tiered strategy for the initial biological screening of this compound, designed to efficiently probe its therapeutic potential, identify primary biological activities, and lay the groundwork for mechanism-of-action studies. The protocols and workflows described herein are grounded in established methodologies and tailored to the specific hypotheses derived from the compound's chemical class.
Introduction and Rationale for Screening
The discovery of new chemical entities with therapeutic potential is a multi-faceted process that begins with a rational screening strategy. For this compound, our approach is built upon a robust foundation of literature precedent for the quinolin-4-one class and the known impact of halogenation on pharmacological activity.
The Quinolin-4-one Core: A Scaffold of Therapeutic Versatility
Quinolin-4-ones are a class of heterocyclic compounds with a broad spectrum of documented biological activities.[3][4] They are integral to drugs spanning antibacterial, anticancer, antiviral, and antimalarial applications.[5][6] This versatility stems from the scaffold's ability to be synthetically modified at multiple positions, allowing for the fine-tuning of interactions with diverse biological targets.[5] Notably, quinolin-4-ones have proven to be exceptional frameworks for the development of kinase inhibitors and agents that disrupt DNA replication, making them highly relevant in oncology.[5][7][8]
The Influence of Multi-Halogenation
The substitution pattern of this compound is particularly noteworthy. Halogen atoms are critical tools in drug design, used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.
-
Bromine and Iodine: The presence of heavier halogens like bromine and iodine can introduce the potential for halogen bonding, a specific non-covalent interaction that can enhance binding to protein targets. Their size and polarizability can lead to unique and potent interactions. Studies on brominated and iodinated flavones, for instance, have demonstrated significantly enhanced antibacterial activity.[9]
-
Chlorine: The 7-chloro substitution is a common feature in many bioactive quinolines, including some with cytotoxic properties.[10] The combined electronic and steric effects of these three distinct halogens create a unique chemical entity whose potential is ripe for exploration. The literature strongly supports that halogenated quinolines possess potent antibacterial and biofilm-eradicating activities, often with mechanisms independent of membrane lysis, suggesting a more specific mode of action.[11][12][13]
Primary Therapeutic Hypotheses
Based on this analysis, we propose a screening cascade designed to test three primary hypotheses:
-
Hypothesis 1: Anticancer Activity: The compound will exhibit cytotoxic effects against a panel of human cancer cell lines.
-
Hypothesis 2: Antimicrobial Activity: The compound will demonstrate growth-inhibitory activity against clinically relevant bacterial pathogens.
-
Hypothesis 3: Kinase Inhibition: The cytotoxic mechanism may be driven by the inhibition of one or more protein kinases critical to cancer cell proliferation and survival.[14][15]
The following sections detail the proposed workflow, experimental protocols, and data interpretation framework to rigorously evaluate these hypotheses.
A Tiered Screening Cascade for this compound
A tiered or cascaded approach is essential for the cost-effective and logical progression of a novel compound from initial screening to lead optimization. It ensures that resources are focused on compounds with the most promising activity profiles.
Figure 1: Proposed tiered screening workflow for this compound.
Detailed Experimental Protocols
The integrity of initial screening data relies on robust and well-validated assays. The following protocols are standard, high-throughput methods suitable for the primary evaluation of a novel compound.
Compound Information
| Identifier | Value |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one |
| Synonyms | This compound |
| CAS Number | 1021913-04-1[] |
| Molecular Formula | C₉H₄BrClINO[] |
| Molecular Weight | 384.39 g/mol [] |
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay that is robust, inexpensive, and suitable for high-throughput screening.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]).
-
Non-cancerous human cell line (e.g., MRC-5 [lung fibroblast]) for selectivity.
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen/Strep).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Doxorubicin (positive control).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the plates and add 100 µL of medium containing the various compound concentrations. Include wells for vehicle control (medium + DMSO) and positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of the compound against a panel of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-], Pseudomonas aeruginosa [Gram-], MRSA [resistant Gram+]).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Vancomycin (Gram+ control), Ciprofloxacin (Gram- control).
-
Sterile 96-well U-bottom plates.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3.3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is suitable for screening large panels of kinases.
Objective: To determine the percent inhibition of a panel of protein kinases at a fixed compound concentration.
Materials:
-
Kinase panel (e.g., representative kinases from major families like TK, CMGC, AGC).
-
Respective kinase substrates and cofactors (e.g., ATP).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Staurosporine (broad-spectrum kinase inhibitor control).
-
Low-volume 384-well plates.
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP in the appropriate reaction buffer.
-
Compound Addition: Add this compound to the reaction mix at a final concentration of 10 µM. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition relative to the "no inhibitor" control. A high signal corresponds to high kinase activity (low inhibition), while a low signal corresponds to low kinase activity (high inhibition).
Hypothetical Data Presentation and Interpretation
To illustrate the expected outcomes, the following tables present hypothetical data from the Tier 1 screens.
Table 1: Hypothetical Cytotoxicity Screening Results (IC₅₀)
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| HCT116 | Colon Cancer | 1.8 |
| U87 | Glioblastoma | > 50 |
| MRC-5 | Normal Lung Fibroblast | 22.5 |
Interpretation: The hypothetical data shows potent activity against colon and breast cancer cell lines, with moderate activity against lung cancer. Crucially, the compound is significantly less potent against the normal fibroblast cell line (MRC-5), suggesting a favorable preliminary selectivity index (SI = IC₅₀ normal cell / IC₅₀ cancer cell). For HCT116, the SI would be 22.5 / 1.8 = 12.5, which is a promising result warranting follow-up.
Table 2: Hypothetical Antimicrobial Screening Results (MIC)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram-positive | 2 |
| MRSA ATCC 43300 | Gram-positive | 4 |
| E. coli ATCC 25922 | Gram-negative | 32 |
| P. aeruginosa ATCC 27853 | Gram-negative | > 64 |
Interpretation: The compound shows promising activity against Gram-positive bacteria, including the drug-resistant MRSA strain.[11] The weaker activity against Gram-negative bacteria is common for many compounds due to the presence of the outer membrane. This profile suggests the compound could be a lead for treating Gram-positive infections.[12][17]
Table 3: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM |
| EGFR | 15% |
| VEGFR2 | 22% |
| Pim-1 | 89% |
| Src | 45% |
| PI3Kα | 7% |
Interpretation: This profile indicates a potent and selective inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in prostate and other cancers.[14] This strong result provides a clear, testable hypothesis for the compound's mechanism of action in cancer cells and would trigger a Tier 3 dose-response assay to determine the IC₅₀ for Pim-1 inhibition.
Figure 2: Simplified Pim-1 signaling pathway, a potential target for the compound.
Conclusion and Future Directions
The heavily halogenated quinolin-4-one, this compound, represents a novel chemical entity with significant, unexplored therapeutic potential. Based on a wealth of data for its structural class, a targeted screening campaign focused on anticancer, antimicrobial, and kinase-inhibitory activities is strongly justified. The proposed tiered screening cascade provides an efficient and logical framework for this initial investigation. Positive results, such as selective cytotoxicity and specific kinase inhibition, would serve as a robust foundation for subsequent lead optimization efforts, including structure-activity relationship (SAR) studies and in vivo efficacy models. This structured approach ensures that the full potential of this promising molecule is evaluated with scientific rigor and strategic foresight.
References
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Garrison, A. T., Abouelhassan, Y., Yang, H., Yousaf, H. H., Nguyen, T. J., & Huigens, R. W. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13(41), 10290-10294. [Link]
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Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
de Oliveira, R. B., Sforça, M. L., de Souza, A. C. S., Marques, M. J., Oyama, J., & Ferreira, M. J. P. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
-
Garrison, A. T., Yang, H., & Huigens, R. W. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Therapeutic Innovation & Regulatory Science. [Link]
-
Garrison, A. T., Yang, H., & Huigens, R. W. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry, 155, 705-713. [Link]
-
Garrison, A. T., Abouelhassan, Y., Yang, H., Yousaf, H. H., Nguyen, T. J., & Huigens, R. W. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1814-1819. [Link]
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International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
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de Almeida, J. F., Gormanns, P., & de Souza, M. V. N. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]
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Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [Link]
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Nowak, M., Gzella, A. K., & Olejniczak, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 162. [Link]
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Scilit. (n.d.). Cytotoxic activity of 7-R-4-substituted quinoline. Scilit. [Link]
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ResearchGate. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. [Link]
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Csonka, R., Csonka, A., Szőllősi, D., Mernyák, E., & Wölfling, J. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3379. [Link]
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ResearchGate. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ResearchGate. [Link]
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Taylor & Francis Online. (2021). Quinoline – Knowledge and References. Taylor & Francis. [Link]
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Nowak, M., Gzella, A. K., & Olejniczak, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
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ResearchGate. (2025). Quinolin-4-ones of plant origin with interesting biological properties. ResearchGate. [Link]
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Quiroga, J., Trilleras, J., & Insuasty, B. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. [Link]
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Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
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Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Ökten, S., Zararsiz, G., Çakmak, O., & Bingul, M. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
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Oh, K. B., Lee, J. H., & Lee, H. S. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 104-108. [Link]
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Kingkaew, K., Ruga, R., & Chavasiri, W. (2025). 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate. [Link]
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Elbouzidi, A., El-Azzouzi, M., Al-Mijalli, S. H., & Bouyahya, A. (2024). Optimization of the Antibacterial Activity of a Three-Component Essential Oil Mixture from Moroccan Thymus satureioides, Lavandula angustifolia, and Origanum majorana Using a Simplex–Centroid Design. Molecules, 29(14), 3290. [Link]
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Wiraswati, H. L., Fauziah, N., Pradini, G. W., & Kurnia, D. (2023). Breynia cernua: Chemical Profiling of Volatile Compounds in the Stem Extract and Its Antioxidant, Antibacterial, Antiplasmodial and Anticancer Activity In Vitro and In Silico. Molecules, 28(4), 1779. [Link]
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Methodological & Application
The Conrad-Limpach Synthesis: A Detailed Guide to Substituted Quinolin-4-ols
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical application of the Conrad-Limpach synthesis for the preparation of substituted quinolin-4-ols. With full editorial control, this document moves beyond a rigid template to deliver a narrative that combines theoretical underpinnings with field-proven insights, ensuring both scientific accuracy and practical utility.
Introduction: The Significance of Quinolin-4-ols and the Conrad-Limpach Synthesis
Quinolin-4-ols and their tautomeric counterparts, quinolin-4(1H)-ones, are privileged scaffolds in medicinal chemistry and materials science.[1] These heterocyclic compounds form the core of numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1] The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, is a classical and enduringly relevant method for constructing this vital chemical motif.[2]
The synthesis is a two-step process that involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[3][4] A key feature of this reaction is its regioselectivity, which is dictated by the reaction conditions. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-hydroxyquinoline (Conrad-Limpach product), while under thermodynamic control (higher temperatures), the isomeric 2-hydroxyquinoline (Knorr product) can be formed.[5]
This guide will focus on the Conrad-Limpach pathway to 4-hydroxyquinolines, providing a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and critical considerations for optimization and troubleshooting.
Reaction Mechanism and Key Principles
The Conrad-Limpach synthesis proceeds through two distinct stages: the formation of a β-arylaminoacrylate (enamine) and its subsequent thermal cyclization. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the β-ketoester. This is followed by dehydration to form the enamine intermediate. The subsequent and often rate-determining step is the thermal cyclization, which requires high temperatures (typically around 250 °C) to overcome the activation energy associated with the intramolecular electrophilic attack of the ester carbonyl on the aniline ring.[2] This high-temperature requirement underscores the importance of using high-boiling point solvents to achieve efficient cyclization.[2]
Caption: Simplified workflow of the Conrad-Limpach synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the enamine intermediate and its subsequent cyclization to a quinolin-4-ol. The protocols are based on well-established procedures and offer a solid starting point for a variety of substrates.
General Procedure for the Synthesis of Ethyl 3-(Arylamino)crotonates (Enamine Intermediate)
This protocol is adapted from a reliable procedure for the synthesis of ethyl β-anilinocrotonate.[6]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Toluene or Benzene
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted aniline, ethyl acetoacetate, and toluene.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a viscous oil or a low-melting solid.[7] In many cases, this crude product is of sufficient purity to be used directly in the subsequent cyclization step without further purification.[7]
General Procedure for the Thermal Cyclization to Substituted Quinolin-4-ols
The high-temperature cyclization is the critical step in the Conrad-Limpach synthesis. The choice of a high-boiling point solvent is paramount for achieving good yields.[2]
Materials:
-
Crude Ethyl 3-(Arylamino)crotonate (1.0 equiv)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, mineral oil)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat the high-boiling point solvent to approximately 250 °C.
-
Slowly add the crude enamine intermediate to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at ~250 °C for the specified time (typically 15-30 minutes). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture. The desired quinolin-4-ol often precipitates from the cold solvent.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or petroleum ether) to remove the high-boiling point reaction solvent.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).
Caption: A step-by-step experimental workflow for the Conrad-Limpach synthesis.
Scope, Limitations, and Optimization
The Conrad-Limpach synthesis is a versatile method for the preparation of a wide range of substituted quinolin-4-ols. However, its success is dependent on several factors, including the nature of the substituents on the aniline and the β-ketoester, as well as the reaction conditions.
Substituent Effects
-
Aniline: Electron-donating groups on the aniline ring generally facilitate the reaction by increasing the nucleophilicity of the aromatic ring, leading to higher yields. Conversely, strong electron-withdrawing groups can hinder the cyclization step.[7]
-
β-Ketoester: The choice of the β-ketoester allows for the introduction of various substituents at the 2-position of the quinolin-4-ol ring.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Cyclization Temperature | ~250 °C | Essential for overcoming the activation energy of the intramolecular cyclization.[2] |
| Solvent | High-boiling point, inert | Prevents the premature evaporation of reactants and facilitates efficient heat transfer.[2] |
| Reaction Time | Monitor by TLC | Varies depending on the substrates. Prolonged heating can lead to decomposition. |
| Catalyst (Enamine Formation) | Acetic Acid (catalytic) | Facilitates the condensation of the aniline and β-ketoester. |
Troubleshooting
Even with optimized protocols, challenges can arise during the Conrad-Limpach synthesis. This section provides a guide to common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Quinolin-4-ol | Insufficient cyclization temperature. | Ensure the reaction temperature is consistently maintained at ~250 °C. Use a high-boiling point solvent with a boiling point well above 250 °C. |
| Decomposition of starting materials or product. | Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. | |
| Poor quality of the enamine intermediate. | While crude enamine is often used, ensure the initial condensation has gone to completion. If necessary, purify the enamine by vacuum distillation. | |
| Formation of Knorr Product (2-Hydroxyquinoline) | Reaction temperature is too high during enamine formation. | Maintain a moderate temperature during the initial condensation to favor the kinetic product. |
| Product is difficult to purify | Contamination with the high-boiling point solvent. | Thoroughly wash the crude product with a low-boiling point hydrocarbon solvent (e.g., hexane) to remove the reaction solvent. |
| Tar formation. | This can occur with prolonged heating at high temperatures. Optimize the reaction time and consider using a slightly lower cyclization temperature if possible. |
Conclusion
The Conrad-Limpach synthesis remains a powerful and relevant tool for the synthesis of substituted quinolin-4-ols. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the high-temperature cyclization step, researchers can efficiently access a diverse range of these valuable heterocyclic compounds. This guide provides the necessary theoretical background and practical protocols to successfully implement the Conrad-Limpach synthesis in a research and development setting.
References
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Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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ETHYL β-ANILINOCROTONATE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Self-propagating high-temperature synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved January 18, 2026, from [Link]
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Organic Synthesis Organic Practical techniques. (n.d.). Physics & Maths Tutor. Retrieved January 18, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved January 18, 2026, from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Enabling Techniques for Organic Synthesis. (2021). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
- US9199913B2 - Process for continous flow synthesis of beta-amino crotonate. (n.d.). Google Patents.
-
Stereoselective addition of ethyl 3-morpholino(piperidino)-crotonates to 2-trihalomethyl-3-nitro-2H-chromenes. Synthesis of 4-acetonyl-3-nitrochromans. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of ethyl polychlorocyclopropanoates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Strategic Functionalization of 3-Bromo-7-chloro-6-iodoquinolin-4-ol via Regioselective Cross-Coupling
An Application Guide for Researchers
Abstract
The 3-bromo-7-chloro-6-iodoquinolin-4-ol scaffold is a highly versatile building block for the synthesis of complex, polysubstituted quinolines, a core motif in numerous pharmaceutical agents. The distinct electronic properties and bond dissociation energies of the C-I, C-Br, and C-Cl bonds allow for a programmed, regioselective functionalization sequence using palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the underlying principles of this selectivity and offers detailed, field-tested protocols for sequential Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively address each halogenated position to build molecular complexity in a controlled and efficient manner.
The Principle of Regioselective Cross-Coupling
The utility of polyhalogenated heterocycles like this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is inversely related to the carbon-halogen bond dissociation energy.[1]
The established reactivity trend for aryl halides is: C–I > C–Br > C–Cl > C–F [1]
This predictable hierarchy allows for a stepwise functionalization strategy. By employing milder conditions, one can selectively activate the weaker C-I bond while leaving the C-Br and C-Cl bonds untouched. Subsequently, more forcing conditions or specialized catalyst systems can be used to activate the C-Br bond, and finally, the most inert C-Cl bond can be functionalized using highly active, state-of-the-art catalytic systems.[2]
Caption: Relative reactivity of C-X bonds in Pd-catalyzed cross-coupling.
Application Note I: Selective Sonogashira Coupling at the C-6 (Iodo) Position
The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is an ideal first step in the sequential functionalization of our substrate.[3][4] The high reactivity of the C-I bond allows this coupling to proceed under mild conditions that are insufficient to activate the C-Br or C-Cl bonds, ensuring excellent regioselectivity.[4] A copper(I) co-catalyst is typically employed to facilitate the transmetalation step.[5]
Detailed Protocol: Sonogashira Coupling of a Terminal Alkyne
This protocol describes the coupling of this compound with phenylacetylene as a model substrate.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or THF) (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (TEA or DIPEA) and finally the phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired 3-bromo-7-chloro-6-(phenylethynyl)quinolin-4-ol.
Table 1: Optimization Parameters for Sonogashira Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) | Rationale & Insights |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ | Copper-free systems can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[5] |
| Base | Triethylamine | Cs₂CO₃ | An inorganic base may be preferred for substrates sensitive to organic amines. |
| Solvent | DMF / THF | 1,4-Dioxane | Solvent choice can impact catalyst solubility and reaction rate. |
| Temperature | Room Temperature | 50-80 °C | Mild heating may be required for less reactive alkynes, but risks reducing selectivity. |
Application Note II: Selective Suzuki-Miyaura Coupling at the C-3 (Bromo) Position
With the C-6 position functionalized, the C-3 bromine becomes the most reactive site for the next cross-coupling reaction. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds using an organoboron reagent.[6][7] To achieve selective coupling at the C-Br position over the C-Cl position, careful selection of the palladium catalyst and ligand is crucial. Systems based on Pd(dppf)Cl₂ or those using bulky phosphine ligands are often effective.[8]
Detailed Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid
This protocol assumes the starting material is the product from the previous Sonogashira step (e.g., 3-bromo-7-chloro-6-alkynylquinolin-4-ol).
Materials:
-
6-substituted-3-bromo-7-chloroquinolin-4-ol (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.5 mmol, 1.5 eq.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) or Pd(OAc)₂/SPhos
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 6-substituted-3-bromo-7-chloroquinolin-4-ol, arylboronic acid, base (K₂CO₃ or Cs₂CO₃), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction & Purification: Follow the extraction and purification procedure outlined in the Sonogashira protocol to isolate the desired 3-aryl-7-chloro-6-alkynylquinolin-4-ol.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Note III: Buchwald-Hartwig Amination at the C-7 (Chloro) Position
The C-Cl bond is the most challenging to functionalize due to its high bond strength.[1] The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but activating an aryl chloride requires a highly active catalyst system.[9][10] This is typically achieved using a palladium source in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is also essential.[11]
Detailed Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine
This protocol is designed for the final functionalization step on a 3,6-disubstituted-7-chloroquinolin-4-ol.
Materials:
-
3,6-disubstituted-7-chloroquinolin-4-ol (1.0 mmol, 1.0 eq.)
-
Amine (primary or secondary) (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) OR a pre-catalyst like BrettPhos Pd G4 (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 mmol, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or t-BuOH) (10 mL)
-
Argon or Nitrogen gas supply (glovebox recommended)
Procedure:
-
Reaction Setup (Glovebox Preferred): In an inert atmosphere glovebox, add the 3,6-disubstituted-7-chloroquinolin-4-ol, the palladium pre-catalyst (or Pd₂(dba)₃ and ligand), and the base to a reaction vial.
-
Reagent Addition: Add the solvent, followed by the amine.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture in a pre-heated block to 100-120 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding water and then dilute with ethyl acetate.
-
Extraction & Purification: Follow the extraction and purification procedure outlined in the previous protocols to isolate the final, fully substituted quinoline product.
Table 2: Catalyst/Ligand Selection for C-Cl Amination
| Ligand | Catalyst Source | Base | Characteristics & Use Case |
| XPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, K₃PO₄ | Highly general and effective for a wide range of amines and aryl chlorides.[12] |
| BrettPhos | BrettPhos Pd G3/G4 | K₃PO₄ | Excellent for coupling hindered primary and secondary amines. Pre-catalyst is air-stable.[11] |
| RuPhos | RuPhos Pd G3/G4 | K₂CO₃, Cs₂CO₃ | Often effective for coupling with N-heterocycles or when a milder base is required. |
| dppf | Pd(dppf)Cl₂ | NaOtBu | A first-generation bidentate ligand, may require higher temperatures or catalyst loading for C-Cl activation.[9] |
Summary Workflow
The sequential functionalization of this compound provides a powerful platform for generating diverse chemical libraries.
Caption: Sequential cross-coupling strategy for this compound.
References
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Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683*. [Link]
-
Hartwig, J. F. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(8), 643–654*. Published in a different journal but relevant content is discussed in PMC. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
So, C. M., et al. (2025). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Request PDF on ResearchGate. [Link]
-
Schroeter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ChemInform, 36(25). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic & Biomolecular Chemistry, 4(12), 2337-2347*. [Link]
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Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2118-2125. [Link]
-
Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649*. [Link]
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Mhaske, S. B., & Argade, N. P. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(11), 1541*. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. [Link]
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The Strategic Potential of 3-Bromo-7-chloro-6-iodoquinolin-4-ol: A Versatile Intermediate for Advanced Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, the quinoline framework consistently imparts desirable physicochemical and biological properties.[3][4] Functionalization of the quinoline ring at various positions is a proven strategy for modulating the biological activity of its derivatives.[5] In this context, polyhalogenated quinolines emerge as exceptionally valuable research intermediates, offering multiple reactive sites for the strategic construction of complex molecular architectures.
This technical guide delves into the significant potential of 3-Bromo-7-chloro-6-iodoquinolin-4-ol , a uniquely substituted quinoline derivative, as a versatile building block for drug discovery and development. The presence of three distinct halogen atoms (iodine, bromine, and chlorine) at specific positions on the quinoline core, combined with a reactive 4-hydroxyl group, provides a platform for sequential and regioselective chemical modifications. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening against various biological targets. This guide will provide a comprehensive overview of its properties, a plausible synthetic pathway, and detailed protocols for its application in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization as a research intermediate.
| Property | Value | Source |
| CAS Number | 1021913-04-1 | [][7][8] |
| Molecular Formula | C₉H₄BrClINO | [] |
| Molecular Weight | 384.40 g/mol | [8] |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | [] |
| SMILES | C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | [] |
| InChI | InChI=1S/C9H4BrClINO/c10-5-3-13-8-2-6(11)7(12)1-4(8)9(5)14/h1-3H,(H,13,14) | [] |
The quinolin-4-ol tautomer exists in equilibrium with its 1H-quinolin-4-one form, a common characteristic of 4-hydroxyquinolines. The molecule's most significant feature is the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl .[2][9] This predictable reactivity hierarchy is the cornerstone of its utility as a versatile intermediate, enabling chemists to perform selective functionalization at the C-6 (iodo), C-3 (bromo), and C-7 (chloro) positions in a stepwise manner.
Plausible Synthetic Pathway
Caption: Plausible synthetic approach to this compound.
A plausible approach would involve the cyclization of a suitably substituted aniline precursor to form the quinoline core, followed by regioselective halogenation reactions. The precise order and conditions of these halogenation steps would be critical to achieving the desired substitution pattern.
Application Notes: A Gateway to Novel Chemical Entities
The true potential of this compound lies in its capacity to serve as a scaffold for the introduction of diverse functional groups through selective cross-coupling reactions. This enables the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][10]
Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a hierarchical approach to molecular elaboration.
Sources
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- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1021913-04-1|this compound|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-7-chloro-6-iodo-quinolin-4-ol-Information-Chemcia Scientific, LLC. [chemcia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anticancer Activity of Polyhalogenated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Emerging Therapeutic Potential of Polyhalogenated Quinolines
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Halogenation of this scaffold has emerged as a powerful strategy to modulate the physicochemical properties and enhance the pharmacological potency of these derivatives. The introduction of multiple halogen atoms can significantly impact lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets, often leading to enhanced anticancer efficacy.[3][4]
Polyhalogenated quinoline derivatives have demonstrated promising anticancer effects through diverse and multifaceted mechanisms. These mechanisms often include the induction of apoptosis, disruption of the cell cycle, inhibition of angiogenesis, and modulation of key signaling pathways critical for cancer cell proliferation and survival.[1][2][5] The versatility in their mode of action makes them attractive candidates for the development of novel anticancer therapeutics.[1]
This comprehensive guide provides detailed protocols for the preclinical assessment of the anticancer activity of novel polyhalogenated quinoline compounds. The methodologies described herein cover essential in vitro assays to determine cytotoxicity, analyze effects on the cell cycle, and quantify apoptosis. Each protocol is presented with the underlying scientific principles to aid in experimental design and data interpretation.
II. General Experimental Workflow
The initial assessment of a novel polyhalogenated quinoline derivative's anticancer potential typically follows a structured workflow. This begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.
Caption: General experimental workflow for assessing the anticancer potential of polyhalogenated quinoline derivatives.
III. In Vitro Antiproliferative and Cytotoxicity Assays
The first step in evaluating a compound's anticancer activity is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[6]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[6][7] This reduction is carried out by mitochondrial dehydrogenases in metabolically active, i.e., viable, cells.[7] The amount of formazan produced is directly proportional to the number of living cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured, providing a quantitative assessment of cell viability.[6][7] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the test compound.[6]
B. Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.[6]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Polyhalogenated quinoline derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]
-
Include wells for "cell-free" blanks (medium only) for background absorbance.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the polyhalogenated quinoline derivative in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the test compound to the respective wells.
-
Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest compound concentration) and an "untreated control" group (cells in fresh medium only).[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7] The reference wavelength should be above 650 nm.
-
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the "cell-free" blank wells from the absorbance of all other wells.[8]
-
Percent Viability: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is a key parameter for cytotoxicity.[6] It can be determined by plotting a dose-response curve of percent viability against the logarithm of the compound concentration and using non-linear regression analysis.
Quantitative Data Summary:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Quinoline Derivative 1 | MCF-7 | 48 | Value |
| Quinoline Derivative 1 | A549 | 48 | Value |
| Quinoline Derivative 1 | HCT-116 | 48 | Value |
| Doxorubicin (Control) | MCF-7 | 48 | Value |
Note: Replace "Value" with experimental data.
IV. Mechanistic Assays: Unraveling the Mode of Action
Once a polyhalogenated quinoline derivative has demonstrated significant cytotoxic activity, the next step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or affects the normal progression of the cell cycle.
A. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Therefore, FITC-conjugated Annexin V can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrotic cells, where membrane integrity is compromised, and stain the nucleus red.[10] By using both Annexin V-FITC and PI, it is possible to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caption: Distinguishing cell populations using Annexin V and PI staining.
Detailed Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the polyhalogenated quinoline derivative (at its IC₅₀ concentration, for example) for a predetermined time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.[10]
-
Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Flow Cytometry Analysis:
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The amount of DNA in a cell doubles during the S phase. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the DNA content of each cell.[13] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.
Detailed Protocol: Cell Cycle Analysis
Materials and Reagents:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol[14]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[15]
-
Flow cytometry tubes
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.[15]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[14]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with cold PBS.[14]
-
Resuspend the cells in 300-500 µL of PI/RNase A staining solution.[15] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 15-30 minutes at room temperature, protected from light.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity (DNA content).
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).[14]
-
C. Caspase Activity Assay
Principle: Caspases are a family of cysteine proteases that are central executioners of apoptosis.[16] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of key executioner caspases like caspase-3 and -7 provides direct evidence of apoptosis induction.[17][18] Commercially available assays often use a luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence, DEVD.[17][18] When cleaved by active caspases, the substrate releases a molecule that generates light or fluorescence, which can be quantified.[17]
Detailed Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar[17]
-
Treated and control cells cultured in white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the polyhalogenated quinoline derivative as described for the MTT assay. Include appropriate controls.
-
-
Assay Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.[19]
-
-
Assay Execution (Add-Mix-Measure Format):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17] This single reagent both lyses the cells and provides the substrate.[17]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7.[19]
-
Data Analysis:
-
Calculate the fold increase in caspase activity by dividing the luminescence of treated samples by the luminescence of the vehicle control.
V. Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of the anticancer activity of novel polyhalogenated quinoline derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can effectively identify promising lead compounds for further development.[5] Compounds that demonstrate potent and selective activity through defined mechanisms can then be advanced to more complex studies, such as the investigation of specific signaling pathways and evaluation in preclinical in vivo models, such as xenograft studies in mice.[20] The structure-activity relationship (SAR) data generated from these studies is invaluable for the rational design and optimization of the next generation of quinoline-based anticancer agents.[4][21]
VI. References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
-
Caspase Activity Assay. Creative Bioarray.
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Caspase Protocols in Mice. PMC - PubMed Central - NIH.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
MTT Assay Protocol. Springer Nature Experiments.
-
Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. Benchchem.
-
MTT assay protocol. Abcam.
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
-
Assaying cell cycle status using flow cytometry. PMC - NIH.
-
Protocol for Annexin V-FITC apoptosis assay?. ResearchGate.
-
Caspase 3/7 Activity. Protocols.io.
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center.
-
MTT Assay Protocol for Cell Viability and Proliferation.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
-
Annexin V-FITC Kit Protocol. Hello Bio.
-
Cell cycle analysis. Wikipedia.
-
In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
-
Review on recent development of quinoline for anticancer activities.
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
-
Caspase-3 Activity Assay Kit. Cell Signaling Technology.
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
-
Structure-activity relationship of anticancer drug candidate quinones.
-
In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram. ResearchGate.
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
-
Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. PubMed.
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
-
Comprehensive review on current developments of quinoline-based anticancer agents.
-
Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters.
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
-
Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. PubMed.
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH.
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- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V-FITC Kit Protocol [hellobio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Sequential Synthesis of Novel Drug Candidates from 3-Bromo-7-chloro-6-iodoquinolin-4-ol
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics, particularly in oncology as kinase inhibitors.[1][2][3] This application note provides a detailed strategic guide and experimental protocols for the synthesis of diverse chemical libraries starting from the versatile, tri-halogenated building block, 3-Bromo-7-chloro-6-iodoquinolin-4-ol. We leverage the inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) to achieve site-selective functionalization through a sequence of palladium-catalyzed cross-coupling reactions. This guide details robust protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, enabling the systematic and independent modification of positions 6, 3, and 7 of the quinoline core. These methodologies are designed to provide researchers in drug discovery with a reliable roadmap for generating novel and potent drug candidates.
Introduction: Strategic Rationale for Sequential Functionalization
The design of novel therapeutics often relies on the ability to rapidly synthesize and screen libraries of related compounds to build structure-activity relationships (SAR).[4][5] The starting material, this compound, is an ideal scaffold for this purpose due to its three distinct halogen atoms, each serving as a handle for synthetic modification. The well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[6] This predictable reactivity allows for a highly regioselective, sequential approach to diversification, as illustrated below.
Our strategy involves a three-step sequence:
-
Step 1 (Most Reactive Site): A Sonogashira coupling at the C6-iodo position. The C-I bond is the most readily activated by palladium catalysts, allowing for its selective functionalization while the C-Br and C-Cl bonds remain intact.[7][8]
-
Step 2 (Intermediate Reactivity): A Suzuki-Miyaura coupling at the C3-bromo position. After functionalizing the C6 position, the C-Br bond can be selectively targeted under slightly more forcing conditions or with specific catalyst systems.[9][10]
-
Step 3 (Least Reactive Site): A Buchwald-Hartwig amination at the C7-chloro position. The C-Cl bond is the most challenging to activate and typically requires specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle effectively.[11][12]
This sequential approach provides a powerful and controlled method for generating three points of diversity on a medicinally relevant scaffold, enabling a thorough exploration of the chemical space around the quinolin-4-ol core.
Experimental Protocols and Methodologies
The following protocols are generalized procedures adapted from established literature and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 2.1: Site-Selective Sonogashira Coupling at the C6-Iodo Position
This protocol targets the most reactive C-I bond for the introduction of an alkynyl moiety. The Sonogashira reaction is exceptionally reliable for this transformation due to its mild conditions and high functional group tolerance.[7]
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which speeds up the crucial transmetalation step.[13]
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.
-
Solvent: Anhydrous THF or DMF are suitable solvents for this reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF or DMF to the flask.
-
Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., TEA, 2.5 eq).
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.[14]
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Sonogashira Coupling
| Alkyne (R-C≡CH) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | 25 | 4 | 90-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | DMF | 50 | 2 | 92-97 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | THF | 40 | 6 | 85-90 |
| 3-Ethynylpyridine | Pd(PPh₃)₄ / CuI | TEA | DMF | 50 | 8 | 80-88 |
Protocol 2.2: Site-Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
With the C6 position functionalized, the C3-bromo site is now the most reactive halogen. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl groups.[9][15]
Rationale for Component Selection:
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand are required. The choice of ligand is crucial and can influence reaction efficiency. For heteroaromatic bromides, ligands like triphenylphosphine (PPh₃) or more electron-rich phosphines may be used.[16]
-
Base: An aqueous inorganic base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is necessary. The base activates the boronic acid for the transmetalation step.[16]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[15]
Step-by-Step Procedure:
-
To a Schlenk flask, add the 6-alkynyl-3-bromo-7-chloroquinolin-4-ol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or a combination of Pd(OAc)₂/ligand).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Add the aqueous base (e.g., 2M Na₂CO₃ solution, 3.0 eq).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 2.3: Site-Selective Buchwald-Hartwig Amination at the C7-Chloro Position
This final step targets the least reactive C-Cl bond. Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[11] The success of this reaction, especially with an electron-rich heteroaryl chloride, is highly dependent on the choice of a suitable bulky, electron-rich phosphine ligand.[12][17]
Rationale for Component Selection:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is paired with a specialized ligand. Ligands such as XPhos, SPhos, or RuPhos are designed to promote the challenging oxidative addition of the aryl chloride and facilitate the final reductive elimination step.[17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used.
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a dry Schlenk flask.
-
Add the 6-alkynyl-3-aryl-7-chloroquinolin-4-ol (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Carefully wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Insufficient temperature; Poor choice of ligand/base. | Ensure reagents are pure and solvents are anhydrous. Increase reaction temperature. Screen a panel of ligands (e.g., SPhos, XPhos for C-Cl) and bases (e.g., K₃PO₄ for Suzuki, LHMDS for Buchwald).[12][16] |
| Dehalogenation | Presence of water or protic impurities; β-hydride elimination side reaction. | Use rigorously dried solvents and reagents. For Buchwald-Hartwig, ensure the amine is not sterically hindered near the N-H bond. |
| Homo-coupling of Boronic Acid (Suzuki) | Slow transmetalation relative to oxidative addition. | Ensure efficient stirring. Use a more effective base or slightly higher temperature to promote transmetalation. |
| Mixture of Products | Loss of regioselectivity. | For C-I/C-Br selectivity, keep Sonogashira conditions mild (room temp). For C-Br/C-Cl selectivity, use standard Suzuki conditions which are typically not harsh enough to react the C-Cl bond. |
Conclusion
The this compound scaffold is a highly valuable starting material for the generation of diverse chemical libraries. The application of sequential, site-selective palladium-catalyzed cross-coupling reactions, guided by the differential reactivity of the three halogen atoms, provides a robust and efficient platform for drug discovery. The protocols detailed herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings offer a reliable pathway to synthesize novel quinolin-4-ol derivatives, enabling medicinal chemists to rapidly explore structure-activity relationships and develop promising new therapeutic candidates.
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- Oriental Journal of Chemistry. (n.d.).
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The Halogenated Quinoline Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry
Introduction: The Enduring Legacy and Therapeutic Plasticity of Halogenated Quinolines
The quinoline ring system, a bicyclic aromatic heterocycle, represents one of the most privileged scaffolds in medicinal chemistry. Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents for over a century. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline core profoundly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These alterations translate into a remarkable breadth of pharmacological activities, establishing halogenated quinolines as a versatile and enduring class of compounds in the pursuit of novel therapeutics.
This comprehensive guide delves into the multifaceted applications of halogenated quinolines in medicinal chemistry. We will explore their established roles and emerging potential as antimalarial, anticancer, antibacterial, and neuroprotective agents, elucidating the underlying mechanisms of action that drive their therapeutic effects. Furthermore, this document provides detailed, field-proven protocols for the synthesis of a representative halogenated quinoline and for the in vitro evaluation of their biological activities, empowering researchers to explore and expand upon the therapeutic promise of this remarkable chemical class.
Therapeutic Applications & Mechanistic Insights
The strategic placement of halogens on the quinoline scaffold has given rise to a plethora of drugs with diverse therapeutic applications. Below, we explore some of the most significant areas where these compounds have made a substantial impact.
Antimalarial Agents: A Historical Triumph and Ongoing Battle
Halogenated quinolines are perhaps most renowned for their pivotal role in the fight against malaria. For decades, they have been a mainstay of antimalarial chemotherapy.
-
Chloroquine: This 4-aminoquinoline, bearing a chlorine atom at the 7-position, was a frontline antimalarial drug for many years.[1] Its mechanism of action is centered within the acidic food vacuole of the Plasmodium parasite.[2][3] Inside the host's red blood cells, the parasite digests hemoglobin, releasing toxic heme.[3] The parasite detoxifies this heme by polymerizing it into non-toxic hemozoin.[3][4] Chloroquine, being a weak base, accumulates in the acidic food vacuole and inhibits this polymerization process by capping the growing hemozoin chain.[1][2][4] The resulting buildup of toxic heme leads to parasite death.[3] Widespread resistance, primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene which facilitates drug efflux, has diminished its efficacy in many regions.[3]
-
Mefloquine: A quinoline methanol derivative, mefloquine has been a crucial tool for both the prevention and treatment of malaria, particularly against chloroquine-resistant strains.[5][6] Its primary mechanism of action involves the inhibition of protein synthesis in the parasite by targeting the 80S ribosome.[5][6] While it was initially thought to interfere with hemozoin formation, this is now considered a secondary effect.[5] Resistance to mefloquine is often associated with amplification of the pfmdr1 gene, which encodes a transporter that pumps the drug out of the parasite.[5]
Anticancer Agents: A New Frontier for Halogenated Quinolines
The cytotoxic properties of halogenated quinolines have garnered significant interest in oncology. Their anticancer effects are often multifactorial, targeting various hallmarks of cancer.
-
Mechanism of Action: Halogenated quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] Some compounds arrest the cell cycle, preventing cancer cells from proliferating.[7][8] For instance, certain derivatives cause cell cycle arrest at the G2/M phase.[7] Other mechanisms include the inhibition of crucial signaling pathways involved in cancer progression, such as tyrosine kinases and topoisomerases.[8] The presence of halogen groups can enhance the anticancer activity of these compounds.[9]
-
Therapeutic Potential: Numerous studies have demonstrated the in vitro cytotoxicity of novel halogenated quinolinone derivatives against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells.[7] The ability of these compounds to selectively target cancer cells while showing lower toxicity to normal cells is a key area of ongoing research.[7]
Antibacterial Agents: Combating Resistance and Biofilms
The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Halogenated quinolines have emerged as a promising class of compounds with potent activity, particularly against drug-resistant Gram-positive pathogens and their biofilms.[10][11]
-
Biofilm Eradication: Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics.[10][11] Select halogenated quinolines have demonstrated the ability to eradicate these persistent biofilm communities, including those of methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[10][11][12]
-
Mechanism of Action: The antibacterial mechanism of some halogenated quinolines involves the induction of iron starvation in bacterial biofilms.[13] These compounds can chelate essential metal cations, disrupting crucial metabolic processes within the bacteria.[13] The synthetic tunability of the halogenated quinoline scaffold allows for the optimization of their antibacterial and biofilm-eradicating properties.[10][12]
Neuroprotective Agents: Targeting Metal Dyshomeostasis in Neurodegenerative Diseases
Dysregulation of metal ions, particularly zinc, copper, and iron, is implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][15] Halogenated 8-hydroxyquinolines have been investigated for their ability to modulate these metal ions.
-
Clioquinol: This 5-chloro-7-iodo-8-hydroxyquinoline acts as a chelator of zinc and copper.[14][15] In the context of Alzheimer's disease, these metal ions are involved in the aggregation of amyloid-beta (Aβ) peptides into the characteristic plaques found in the brains of patients.[15] Clioquinol can bind to these metals, potentially dissolving amyloid deposits and reducing the associated oxidative stress.[14] It is thought to form a ternary complex with the metal and Aβ, facilitating their clearance. Clinical studies have shown that clioquinol can reduce plasma Aβ levels and attenuate cognitive decline in some Alzheimer's patients.[15]
Experimental Workflows and Protocols
To facilitate further research in this promising area, we provide the following detailed protocols for the synthesis of a representative halogenated quinoline and for a key biological assay to evaluate its efficacy.
Protocol 1: Synthesis of a Halogenated Quinoline via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives. This protocol outlines the synthesis of a halogenated 4-hydroxyquinoline.
Diagram of the Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of a halogenated 4-hydroxyquinoline.
Materials:
-
Substituted halogenated aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or another suitable high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Cyclohexane or hexane
-
Standard laboratory glassware, heating mantle, reflux condenser, and filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine the halogenated aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly or purified by recrystallization.
-
Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation.
-
Hydrolysis: Collect the precipitated product by filtration and wash with a non-polar solvent. Suspend the solid in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases. The resulting crude halogenated 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer drugs.
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Diagram of the MTT Assay Workflow
Caption: General workflow of the MTT cytotoxicity assay for evaluating anticancer agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Halogenated quinoline compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
Cell Treatment: Prepare serial dilutions of the halogenated quinoline compound in culture medium. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include untreated cells as a negative control.
-
MTT Addition and Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary and Interpretation
The following table provides a representative summary of the kind of data that can be generated from the described assays.
| Halogenated Quinoline Derivative | Target Application | In Vitro Efficacy (IC₅₀/MIC) | Relevant Cell Line/Organism |
| Chloroquine | Antimalarial | ~10-100 nM (sensitive strains) | Plasmodium falciparum |
| Mefloquine | Antimalarial | ~20-50 nM | Plasmodium falciparum |
| Clioquinol | Neuroprotective | (Activity related to metal chelation) | Neuronal cell lines |
| Representative Anticancer HQ | Anticancer | Varies (µM range) | MCF-7 (Breast), HepG-2 (Liver) |
| Representative Antibacterial HQ | Antibacterial | Varies (µM range) | Staphylococcus aureus (MRSA) |
Note: The efficacy values are illustrative and can vary significantly based on the specific compound, the cell line or organism, and the experimental conditions.
Conclusion and Future Perspectives
The halogenated quinoline scaffold continues to be a remarkably fruitful source of therapeutic innovation. From their historic triumphs in combating malaria to their emerging roles in oncology, bacteriology, and neurodegenerative diseases, these compounds exemplify the power of targeted chemical modification in drug discovery. The synthetic versatility of the quinoline core, coupled with the profound influence of halogenation, ensures that this chemical class will remain at the forefront of medicinal chemistry research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to contribute to the ongoing exploration and development of the next generation of halogenated quinoline-based therapeutics.
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Application Notes and Protocols for the Regioselective Functionalization of the 3-Bromo-7-chloro-6-iodoquinolin-4-ol Core
Introduction: The Quinoline Scaffold and the Challenge of Regioselectivity
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The precise introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of their pharmacological profiles, leading to enhanced efficacy and target selectivity.[] However, the synthesis of polysubstituted quinolines, particularly those with multiple halogen atoms, presents a significant challenge in achieving regioselective functionalization. This guide provides a comprehensive overview and detailed protocols for the controlled, stepwise functionalization of the 3-bromo-7-chloro-6-iodoquinolin-4-ol core, a versatile building block for the synthesis of novel chemical entities.
The presence of three distinct halogen atoms (iodine, bromine, and chlorine) at the C6, C3, and C7 positions, respectively, offers a unique opportunity for sequential cross-coupling reactions. The successful regioselective functionalization hinges on exploiting the differential reactivity of the carbon-halogen bonds, which generally follows the order of bond strength: C-I < C-Br < C-Cl.[6] This inherent reactivity hierarchy allows for a programmed approach to introduce different substituents at each position, thereby enabling the synthesis of a diverse library of complex quinoline derivatives from a single precursor.
Understanding the Reactivity Hierarchy
The regioselectivity in palladium-catalyzed cross-coupling reactions on the this compound core is primarily governed by the ease of the oxidative addition step of the Pd(0) catalyst to the carbon-halogen bond. The bond dissociation energies decrease in the order C-Cl > C-Br > C-I, making the C-I bond the most susceptible to cleavage and thus the most reactive in cross-coupling reactions. This principle allows for a stepwise functionalization strategy, starting with the most reactive site (C6-I), followed by the C3-Br bond, and finally the least reactive C7-Cl bond.
The 4-hydroxyl group can also influence the reactivity and regioselectivity of the reactions. It is an electron-donating group and can act as an ortho-para director, potentially influencing the electronic properties of the quinoline ring.[6] Furthermore, under basic reaction conditions, the hydroxyl group can be deprotonated to form a phenoxide, which may coordinate to the metal catalyst and influence its activity and selectivity. It is also important to consider the tautomeric equilibrium between the 4-quinolinol and 4-quinolone forms, as this can affect the aromaticity and electronic distribution of the heterocyclic ring.
Diagram: Reactivity Hierarchy and Stepwise Functionalization
Caption: Hierarchical reactivity of halogens and the corresponding stepwise functionalization workflow.
Synthesis of the Starting Material: this compound
General Synthetic Protocol Outline (Hypothetical):
-
Condensation: Reaction of a suitably substituted aniline (e.g., 3-chloro-4-iodoaniline) with a β-ketoester (e.g., ethyl 2-bromoacetoacetate) to form an enamine intermediate.
-
Cyclization: Thermal or acid-catalyzed cyclization of the enamine to form the corresponding quinolin-4-ol.
-
Halogenation: Regioselective bromination or iodination/chlorination at the desired positions. The order and conditions of these halogenation steps would need to be carefully optimized to achieve the desired substitution pattern.
Note: This is a generalized outline, and the actual synthesis would require significant experimental optimization and characterization at each step.
PART 1: Regioselective Functionalization at the C6-Iodo Position
The carbon-iodine bond is the most labile and therefore the primary site for initial cross-coupling reactions. Mild reaction conditions can be employed to selectively functionalize the C6 position while leaving the C3-bromo and C7-chloro bonds intact.
Protocol 1.1: Selective Suzuki-Miyaura Coupling at C6-I
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[9]
Reaction Scheme:
This compound + R-B(OH)₂ --(Pd catalyst, base, solvent)--> 3-Bromo-7-chloro-6-R-quinolin-4-ol
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings with aryl iodides. PdCl₂(dppf) is also effective and can sometimes offer improved yields and functional group tolerance. |
| Boronic Acid/Ester | Arylboronic acid or alkylboronic acid pinacol ester (1.1-1.5 equiv) | A slight excess of the boronic acid derivative is used to drive the reaction to completion. |
| Base | K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | An aqueous solution of a mild inorganic base is typically used to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80-90 °C | Mild heating is usually sufficient for the selective coupling at the C-I bond without affecting the C-Br and C-Cl bonds. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS until the starting material is consumed. |
Protocol 1.2: Selective Sonogashira Coupling at C6-I
The Sonogashira coupling is a powerful tool for the formation of C-C triple bonds.[10][11][12]
Reaction Scheme:
This compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base, solvent)--> 3-Bromo-7-chloro-6-(C≡C-R)-quinolin-4-ol
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. |
| Terminal Alkyne | 1.2-1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv) | The amine base acts as both a solvent and a base to deprotonate the terminal alkyne. |
| Solvent | THF or DMF | Anhydrous and deoxygenated solvents are critical for the success of the Sonogashira reaction. |
| Temperature | Room temperature to 50 °C | The high reactivity of the C-I bond allows for coupling at or near room temperature. |
| Reaction Time | 2-8 hours | Monitor by TLC or LC-MS. |
PART 2: Regioselective Functionalization at the C3-Bromo Position
After the selective functionalization of the C6-iodo position, the C3-bromo position becomes the next most reactive site. More forcing conditions are generally required compared to the C-I coupling.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at C3-Br
Reaction Scheme:
6-Substituted-3-bromo-7-chloroquinolin-4-ol + R'-B(OH)₂ --(Pd catalyst, base, solvent)--> 6-Substituted-3-R'-7-chloroquinolin-4-ol
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) | For the less reactive C-Br bond, more active catalyst systems are often necessary. Buchwald's biarylphosphine ligands can be particularly effective. |
| Boronic Acid/Ester | Arylboronic acid or alkylboronic acid pinacol ester (1.2-1.5 equiv) | |
| Base | K₃PO₄ (3 equiv) or CsF (3 equiv) | Stronger bases may be required to facilitate the oxidative addition to the C-Br bond. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Anhydrous conditions are often preferred for C-Br couplings. |
| Temperature | 100-120 °C | Higher temperatures are needed to promote the reaction at the C-Br bond. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Protocol 2.2: Selective Buchwald-Hartwig Amination at C3-Br
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[13][14]
Reaction Scheme:
6-Substituted-3-bromo-7-chloroquinolin-4-ol + R'₂NH --(Pd catalyst, ligand, base, solvent)--> 6-Substituted-3-(NR'₂)-7-chloroquinolin-4-ol
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common and effective palladium precursors. |
| Ligand | Xantphos, BINAP, or a Buchwald biarylphosphine ligand (e.g., XPhos, SPhos) (4-8 mol%) | The choice of ligand is critical for the efficiency of the amination of aryl bromides. Bulky, electron-rich phosphine ligands are generally preferred. |
| Amine | Primary or secondary amine (1.2-2.0 equiv) | |
| Base | NaOt-Bu or K₃PO₄ (2-3 equiv) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Anhydrous conditions are essential. |
| Temperature | 90-110 °C | Elevated temperatures are typically necessary. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
PART 3: Functionalization at the C7-Chloro Position
The C7-chloro bond is the least reactive of the three halogen substituents. Its functionalization typically requires more forcing conditions, including highly active catalyst systems and higher temperatures.
Protocol 3.1: Buchwald-Hartwig Amination at C7-Cl
Reaction Scheme:
3,6-Disubstituted-7-chloroquinolin-4-ol + R''₂NH --(Pd catalyst, ligand, base, solvent)--> 3,6-Disubstituted-7-(NR''₂)-quinolin-4-ol
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Pre-catalyst | Pd₂(dba)₃ (5-10 mol%) or a pre-formed Pd-NHC catalyst | For the challenging C-Cl bond activation, higher catalyst loadings or more active N-heterocyclic carbene (NHC) based catalysts may be required. |
| Ligand | A highly active Buchwald biarylphosphine ligand (e.g., RuPhos, BrettPhos) (10-20 mol%) | These ligands are specifically designed for the amination of unreactive aryl chlorides. |
| Amine | Primary or secondary amine (1.5-2.5 equiv) | |
| Base | LiHMDS or KHMDS (2-3 equiv) | A very strong, non-nucleophilic base is often necessary. |
| Solvent | Toluene or t-BuOH (anhydrous and degassed) | |
| Temperature | 110-130 °C | High temperatures are generally required for C-Cl bond amination. |
| Reaction Time | 24-48 hours | These reactions can be slow and may require extended reaction times. |
Protocol 3.2: Suzuki-Miyaura Coupling at C7-Cl (under forcing conditions)
While challenging, Suzuki-Miyaura coupling at the C7-chloro position is feasible with the right catalyst system.
Reaction Scheme:
3,6-Disubstituted-7-chloroquinolin-4-ol + R''-B(OH)₂ --(Pd catalyst, ligand, base, solvent)--> 3,6-Disubstituted-7-R''-quinolin-4-ol
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | Pd(OAc)₂ (5-10 mol%) with a highly active ligand | |
| Ligand | SPhos, RuPhos, or an N-heterocyclic carbene (NHC) ligand (10-20 mol%) | Bulky, electron-rich ligands are essential for the oxidative addition to the strong C-Cl bond. |
| Boronic Acid/Ester | Arylboronic acid (1.5-2.0 equiv) | |
| Base | K₃PO₄ (3-4 equiv) or Cs₂CO₃ (3-4 equiv) | A strong base is required. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) (degassed) | |
| Temperature | 120-150 °C (Microwave heating can be beneficial) | High temperatures are necessary. Microwave irradiation can often reduce reaction times and improve yields. |
| Reaction Time | 24-72 hours | Monitor carefully by TLC or LC-MS. |
Characterization of Functionalized Quinolines
The successful regioselective functionalization and the purity of the synthesized compounds must be confirmed through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the products and confirm the position of the newly introduced substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Diagram: Overall Experimental Workflow
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 3-Bromo-7-chloro-6-iodoquinolin-4-ol as a Versatile Building Block for Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] In the realm of oncology, quinoline derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] The planarity of the quinoline ring system allows for effective interactions within the ATP-binding pocket of kinases, while its multiple substitution points offer a rich platform for fine-tuning potency, selectivity, and pharmacokinetic properties.[4]
This application note focuses on the utility of a highly functionalized and versatile building block, 3-Bromo-7-chloro-6-iodoquinolin-4-ol , for the synthesis of novel kinase inhibitors. The strategic placement of three distinct halogen atoms (bromine, chlorine, and iodine) at key positions provides a unique opportunity for selective and sequential chemical modifications, enabling the rapid generation of diverse compound libraries. The presence of halogens can significantly influence the biological activity of kinase inhibitors through various mechanisms, including the formation of halogen bonds, modulation of electronic properties, and enhancement of binding affinity.[5][6]
Herein, we present a detailed synthetic protocol for a novel, potent kinase inhibitor, UMG-1 , an analog of the well-characterized PI3K/mTOR inhibitor Omipalisib (GSK2126458).[7][8] We will leverage the unique reactivity of the iodo, bromo, and chloro substituents of the starting quinoline to construct this complex molecule. Furthermore, we provide comprehensive protocols for the in vitro and cell-based evaluation of the synthesized inhibitor's biological activity.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis and handling.
| Property | Value | Source |
| CAS Number | 1021913-04-1 | [][10] |
| Molecular Formula | C₉H₄BrClINO | [] |
| Molecular Weight | 384.40 g/mol | [] |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | [] |
| Appearance | Off-white to yellow solid | Inferred |
| Solubility | Soluble in DMSO, DMF; poorly soluble in alcohols and water | Inferred |
| Purity | ≥95% | [] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, protected from light.
Synthetic Protocol for UMG-1: A Novel PI3K/mTOR Inhibitor
The following multi-step synthesis details the preparation of UMG-1, a novel kinase inhibitor, starting from this compound. This synthetic strategy is adapted from the reported synthesis of Omipalisib (GSK2126458) and is designed to exploit the differential reactivity of the halogen substituents.[11][12]
Synthetic Workflow Diagram
Caption: Synthetic pathway for the novel kinase inhibitor UMG-1.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-4,7-dichloro-6-iodoquinoline
-
To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Heat the reaction mixture to 110 °C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with dichloromethane (DCM, 3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Bromo-4,7-dichloro-6-iodoquinoline as a solid.
Step 2: Synthesis of 3-Bromo-7-chloro-6-(4-pyridazinyl)quinoline
-
To a solution of 3-Bromo-4,7-dichloro-6-iodoquinoline (1.0 eq) in 1,4-dioxane (20 vol), add 4-(tributylstannanyl)pyridazine (1.0 eq) and PdCl₂(dppf)-CH₂Cl₂ (0.05 eq).[12]
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 105 °C and stir for 6-12 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-Bromo-7-chloro-6-(4-pyridazinyl)quinoline.
Step 3: Synthesis of the Arylated Quinoline Intermediate (Suzuki Coupling)
This step introduces the core aromatic fragment of the inhibitor. The choice of boronic acid or ester will determine the final structure.
-
In a microwave vial, combine 3-Bromo-7-chloro-6-(4-pyridazinyl)quinoline (1.0 eq), the desired (Aryl)boronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 15 vol).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction for the consumption of the starting bromide by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the desired arylated quinoline intermediate.
Step 4: Synthesis of UMG-1 (Buchwald-Hartwig Amination)
This final step installs the sulfonamide-bearing aniline moiety.
-
To a solution of the arylated quinoline intermediate from Step 3 (1.0 eq) and N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide (1.1 eq) in a suitable solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).[12]
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-110 °C for 12-24 hours, until LC-MS analysis indicates completion.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄ and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final product, UMG-1.
Biological Evaluation of UMG-1
The biological activity of the newly synthesized UMG-1 will be assessed through a series of in vitro and cell-based assays targeting the PI3K/mTOR signaling pathway.
In Vitro Kinase Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC₅₀) of UMG-1 against various PI3K isoforms and mTOR. A luminescence-based assay that measures ATP consumption is a common and robust method.[13]
Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of UMG-1 in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well white, opaque assay plate, add 50 nL of the serially diluted UMG-1 or DMSO vehicle control.
-
Add 2.5 µL of recombinant PI3K isoform (p110α, β, δ, γ) or mTOR enzyme diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the appropriate lipid substrate (e.g., PIP2) and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a suitable plate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Western Blot for Phospho-Akt
This assay assesses the ability of UMG-1 to inhibit the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation of a key downstream substrate, Akt. A reduction in phosphorylated Akt (p-Akt) at Ser473 indicates pathway inhibition.[7]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have an active PI3K pathway (e.g., T47D or BT474 breast cancer cells) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of UMG-1 (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4 °C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
Structure-Activity Relationship (SAR) Insights
The unique halogenation pattern of this compound provides several avenues for SAR exploration. The synthesis of UMG-1 is just one example. By systematically varying the coupling partners at the 3-, 6-, and 7-positions (after appropriate functionalization), researchers can probe the specific contributions of each region of the molecule to kinase binding and cellular activity. The additional bromine at the 3-position and chlorine at the 7-position, relative to the core of Omipalisib, are expected to modulate the compound's electronic and steric properties, potentially leading to altered potency, selectivity, or pharmacokinetic profiles.[5]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its tri-halogenated structure allows for a range of selective cross-coupling reactions, facilitating the efficient construction of complex molecular architectures. The provided protocols for the synthesis of UMG-1, a novel PI3K/mTOR inhibitor, and its subsequent biological evaluation offer a clear roadmap for researchers in drug discovery. By leveraging this unique starting material, scientists can rapidly generate and test new chemical entities with the potential to become next-generation therapeutics.
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Aouidate, A., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2824.
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Abdel-Aal, T. R., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 14-29.
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MedChemExpress. Omipalisib (GSK2126458).
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Taylor & Francis Online. Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2).
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University of California, Irvine. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
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Szychlinska, M. A., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3569.
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Lee, K., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(23), 7175.
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Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6296.
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- 5. mdpi.com [mdpi.com]
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- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Selective N-Alkylation of 3-Bromo-7-chloro-6-iodoquinolin-4-ol
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the selective N-alkylation of 3-Bromo-7-chloro-6-iodoquinolin-4-ol, a polysubstituted heterocyclic compound of interest in medicinal chemistry and drug development. N-substituted quinolin-4-one scaffolds are prevalent in a multitude of pharmacologically active agents.[1] This protocol addresses the critical challenge of regioselectivity, specifically favoring N-alkylation over the competing O-alkylation pathway. We will delve into the mechanistic principles governing this selectivity, including the quinolin-4-ol/quinolin-4(1H)-one tautomerism, and provide a robust, step-by-step procedure using standard laboratory reagents. The causality behind the choice of base, solvent, and reaction conditions is explained to ensure reproducibility and high-yield synthesis of the desired N-alkylated product.
Scientific Principles & Mechanistic Insights
The alkylation of quinolin-4-ol derivatives is complicated by the existence of two nucleophilic sites, the nitrogen (N1) and the oxygen (O4), leading to a classic synthetic challenge of controlling N- versus O-alkylation.[2]
1.1. Tautomerism and Ambident Nucleophilicity
The substrate, this compound, exists in a tautomeric equilibrium with its 3-Bromo-7-chloro-6-iodo-1H-quinolin-4-one form. While the quinolin-4-ol form presents a phenolic oxygen, the quinolin-4-one form presents an amide-like nitrogen. Deprotonation by a base generates an ambident anion with negative charge density distributed across both the nitrogen and oxygen atoms. The regiochemical outcome of the subsequent alkylation is highly dependent on the reaction conditions.
1.2. Controlling N- vs. O-Alkylation
The selectivity of alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and the specific reaction conditions employed:
-
Solvent: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are known to solvate the cation of the base, leaving a "naked," highly reactive anion. In these solvents, the reaction tends to be kinetically controlled, favoring alkylation at the more nucleophilic site, which is typically the nitrogen atom for quinolin-4-ones.[3][4]
-
Base and Counter-ion: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium hydride (NaH). While NaH ensures complete deprotonation, the resulting sodium cation is "hard" and can coordinate more strongly with the "hard" oxygen atom, potentially leading to increased O-alkylation. Carbonates provide a heterogeneous reaction environment and are effective in promoting N-alkylation.[1][5][6]
-
Alkylating Agent: The nature of the alkylating agent (R-X) also plays a role. Harder alkylating agents (e.g., dimethyl sulfate) might favor O-alkylation, while softer agents (e.g., benzyl bromide, alkyl iodides) typically favor N-alkylation.
For this protocol, we select conditions that strongly favor the thermodynamically more stable N-alkylated product: a moderately strong base (K₂CO₃) in a polar aprotic solvent (DMF).
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with a generic alkyl halide (R-X).
2.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | BOC Sciences[] or synthesized | Starting material. Ensure it is dry. |
| Alkyl Halide (R-X) | Reagent | Sigma-Aldrich, etc. | e.g., Iodomethane, Benzyl Bromide. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a dry, sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Deionized Water | - | Laboratory Supply | For work-up. |
| Brine (Saturated NaCl solution) | - | Laboratory Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying organic layers. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
2.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add the alkylating agent (R-X, 1.1-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.
-
2.3. Characterization
The structure of the final N-alkylated product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to unequivocally distinguish it from the O-alkylated isomer.[3]
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
Troubleshooting and Key Considerations
-
Low Yield: Poor yields can result from incomplete deprotonation or insufficient reactivity.[4] Ensure the K₂CO₃ is anhydrous and finely powdered. If the reaction is sluggish, consider increasing the temperature or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
-
Formation of O-Alkylated Product: If significant O-alkylation is observed, it indicates the reaction conditions are not optimal. Ensure the solvent is truly aprotic and anhydrous. Sometimes, switching the base to Cesium Carbonate (Cs₂CO₃) can improve N-selectivity.
-
No Reaction: Verify the activity of the alkylating agent. Ensure the reaction temperature is adequate. The heavily substituted quinolinone ring is electron-deficient, which increases the acidity of the N-H proton but may require slightly more forcing conditions than simpler quinolones.
-
Purification: The N-alkylated product and any O-alkylated byproduct may have similar polarities. Careful flash chromatography with a shallow solvent gradient is often necessary for complete separation.
References
-
Chemical Communications: Direct alkylation of quinoxalinones with electron-deficient alkenes enabled by a sequential paired electrolysis. Available at: [Link]
-
ResearchGate: Photoinduced Deaminative Alkylation of Quinoxalin‐2(1H)‐ones via an Electron Donor‐Acceptor Complex. Available at: [Link]
-
National Institutes of Health: Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Available at: [Link]
-
ACS Publications: Cu(I)-Catalyzed Alkynylation of Quinolones. Available at: [Link]
-
Juniper Publishers: N- and / or O- Alkylation of Quinazolinone Derivatives. Available at: [Link]
-
ResearchGate: N- and O- alkylation of a quinolone fluorophore. Available at: [Link]
-
ACS Publications: Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]
-
ResearchGate: Alkylation of 4-hydroxyquinolin-2(1H)-ones. Available at: [Link]
-
ResearchGate: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]
-
Organic Chemistry Portal: Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]
-
Atlantis Press: Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
PubMed Central (PMC): Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
ResearchGate: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available at: [Link]
-
National Institutes of Health: Highly Enantioselective Catalytic Alkynylation of Quinolones. Available at: [Link]
-
ResearchGate: N- and / or O- Alkylation of Quinazolinone Derivatives. Available at: [Link]
-
ResearchGate: The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Available at: [Link]
-
RSC Publishing: Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Available at: [Link]
-
PubMed Central (PMC): Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Available at: [Link]
-
ResearchGate: Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
- Google Patents:A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
PubMed Central (PMC): The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Available at: [Link]
-
ResearchGate: Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]
-
PubMed Central (PMC): Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Available at: [Link]
-
MDPI: Alkoxyalkylation of Electron-Rich Aromatic Compounds. Available at: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-ol
This guide provides in-depth technical support for researchers engaged in the synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-ol. Our focus is on troubleshooting common experimental challenges and optimizing reaction conditions to achieve higher yields and purity. The methodologies described herein are grounded in established chemical principles and validated through peer-reviewed literature.
Overview of the Recommended Synthetic Pathway
The synthesis of the target molecule, a highly substituted quinolin-4-ol, is most effectively approached via a multi-step sequence starting from a substituted aniline. The core of this strategy is the Gould-Jacobs reaction , a robust method for constructing the 4-hydroxyquinoline scaffold.[1][2] This is followed by a series of post-cyclization modifications to install the final bromine substituent.
The key stages of the synthesis are:
-
Condensation: Reaction of 4-chloro-3-iodoaniline with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature ring closure of the resulting anilidomethylenemalonate intermediate to form the quinoline ring. This is the most critical and often lowest-yielding step.
-
Saponification: Hydrolysis of the ethyl ester at the 3-position to a carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to yield 7-chloro-6-iodoquinolin-4-ol.
-
Bromination: Selective electrophilic bromination at the electron-rich 3-position to yield the final product.
Visualized Synthetic Workflow
The following diagram outlines the complete synthetic sequence from the starting aniline to the final product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Yield Optimization
This section addresses common problems encountered during the synthesis.
Question 1: My initial condensation of 4-chloro-3-iodoaniline with DEEM is slow and the yield of the intermediate is low. How can I improve this?
Answer: The condensation step forms a stable anilidomethylenemalonate intermediate.[3] Low yields are typically due to incomplete reaction or side reactions.
-
Causality: The nucleophilicity of the aniline is reduced by the electron-withdrawing halogen substituents. The reaction requires sufficient thermal energy to drive the substitution of the ethoxy group on DEEM.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained between 100-130 °C. Lower temperatures will result in a sluggish reaction, while excessively high temperatures may cause decomposition.[3]
-
Removal of Byproduct: The reaction produces ethanol as a byproduct. Removing it under reduced pressure after the initial heating period can help drive the equilibrium towards the product.[3]
-
Microwave Irradiation: For a significant improvement in both reaction time and yield, consider microwave-assisted synthesis. Reports have shown that this condensation can be completed in as little as 7 minutes with comparable or better yields than conventional heating methods requiring several hours.[4]
-
Question 2: The thermal cyclization step is giving me a very poor yield (<30%). What is the most critical factor to control here?
Answer: This is the most common bottleneck in the Gould-Jacobs synthesis. The high activation energy required for the 6-electron electrocyclization makes this step challenging.[3]
-
Causality: The reaction requires temperatures exceeding 250 °C.[2] Heating the intermediate neat (without a solvent) often leads to localized overheating, decomposition, and charring, resulting in very low yields.
-
Primary Solution: High-Boiling Inert Solvent:
-
The use of a high-boiling, inert solvent is crucial for uniform heat transfer and achieving the required reaction temperature without decomposition.
-
Recommended Solvents: Dowtherm A or diphenyl ether are the solvents of choice. Their use can dramatically increase cyclization yields, often to as high as 95%.[2][5]
-
Procedure: The crude intermediate from the first step is added to the high-boiling solvent, and the mixture is heated to ~250 °C for 30-60 minutes.[6] Upon cooling, the product typically precipitates and can be collected by filtration.
-
-
Alternative Solution: Chemical Activation:
-
Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (7.5% w/w) can catalyze the cyclization under much milder conditions (e.g., 80-100 °C), avoiding the need for specialized high-temperature equipment and potentially improving yields by preventing thermal degradation.[4]
-
Question 3: I am observing multiple products after the bromination step. How can I ensure selective bromination at the C3 position?
Answer: The quinolin-4-ol ring system is activated towards electrophilic aromatic substitution, and the C3 position is particularly nucleophilic. However, harsh conditions can lead to over-bromination or substitution at other positions.
-
Causality: The hydroxyl group at C4 is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. The C3 position is generally more reactive.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).
-
Stoichiometry: Use a carefully controlled amount of the brominating agent (1.0 to 1.1 equivalents) to minimize the risk of di-bromination.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of side reactions.
-
Solvent: Acetic acid or chloroform are common solvents for this type of reaction.
-
Question 4: Purification of the final product is difficult. What is the best method?
Answer: Purification challenges often arise from residual high-boiling solvents (if used) and colored impurities formed during the high-temperature cyclization.
-
Recommended Purification Protocol:
-
Solvent Removal: After filtration of the crude product from the cyclization step, wash the solid thoroughly with a non-polar solvent like hexane or diethyl ether to remove any residual Dowtherm A or diphenyl ether.[6]
-
Recrystallization: The most effective method for purifying the final product and its intermediates is recrystallization. A solvent system of DMF/water or ethanol is often effective for quinolin-4-ol derivatives.[6]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing polarity is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Gould-Jacobs reaction recommended over other quinoline syntheses like the Combes or Doebner-von Miller? The Gould-Jacobs reaction is particularly well-suited for synthesizing 4-hydroxyquinoline derivatives.[1] The Combes synthesis typically yields 2,4-disubstituted quinolines[7], while the Doebner-von Miller reaction also leads to substitution on the pyridinoid ring.[8][9] For obtaining a 4-hydroxyquinoline core that can be subsequently and cleanly halogenated at the 3-position, the Gould-Jacobs pathway is more direct and predictable.
Q2: What is the expected tautomeric form of the product? Is it a quinolin-4-ol or a quinolin-4-one? The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. While often drawn as the hydroxyquinoline, spectroscopic evidence suggests that the quinolone (keto) form is predominant in many cases.[5] For naming and structural representation, both are often used interchangeably.
Q3: Can I introduce the bromine at the 3-position before cyclization? This is not recommended. Attempting to brominate the anilidomethylenemalonate intermediate would likely lead to a complex mixture of products, as both the aromatic ring and the activated methylene group are susceptible to electrophilic attack. The most regioselective approach is to brominate the fully formed and stable quinolin-4-ol ring system.
Q4: What are the key characterization signals I should look for to confirm the structure of the final product?
-
¹H NMR: Look for the disappearance of the proton signal at the C3 position after bromination. You should observe distinct singlets for the remaining aromatic protons on the quinoline core.
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the substituted quinoline. The chemical shift of C3 will change significantly upon bromination.
-
Mass Spectrometry: The molecular ion peak should correspond to the exact mass of C₉H₄BrClINO (384.40 g/mol ) and show the characteristic isotopic pattern for molecules containing both bromine and chlorine.
Key Reaction Data Summary
| Step | Reaction | Key Parameters | Expected Yield | Common Issues & Byproducts |
| 1 | Condensation | 100-130 °C, 1-2h (Conventional) or MW, 7 min (Microwave)[4] | 80-95% | Incomplete reaction; starting aniline recovery. |
| 2 | Cyclization | >250 °C in Dowtherm A[2] or Eaton's Reagent at 80-100 °C[4] | 60-95% | Low yield due to charring/decomposition. |
| 3 | Saponification | Reflux in 10% aq. NaOH, 1-2h[3] | >90% | Incomplete hydrolysis. |
| 4 | Decarboxylation | Heat carboxylic acid intermediate in a high-boiling solvent. | >85% | Incomplete decarboxylation. |
| 5 | Bromination | NBS or Br₂ (1.0-1.1 eq.), 0 °C to RT | 70-85% | Over-bromination; formation of regioisomers. |
Gould-Jacobs Reaction Mechanism
The following diagram illustrates the key mechanistic steps of the critical ring-forming reaction.
Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate (Cyclization)
-
Combine the crude anilidomethylenemalonate intermediate (1.0 eq) with Dowtherm A (approx. 10 mL per gram of intermediate) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture with vigorous stirring to 250 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with copious amounts of hexane to remove the high-boiling solvent.
-
Dry the solid under vacuum. This product can be carried forward to the next step or purified by recrystallization from an ethanol/DMF mixture.
Protocol 2: Synthesis of this compound (Bromination)
-
Dissolve 7-chloro-6-iodoquinolin-4-ol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Wiley Online Library. (n.d.). Combes Quinoline Synthesis. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Slideshare. (2018). synthesis of quinoline derivatives and its applications. [Link]
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Friedländer Synthesis of Multi-Halogenated Quinolines
Welcome to the technical support center for the Friedländer synthesis of multi-halogenated quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classic yet often challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and why is it a common choice for quinoline synthesis?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (such as a ketone or aldehyde) to form a quinoline ring system.[1] First reported by Paul Friedländer in 1882, this method is widely used for preparing polysubstituted quinolines, which are crucial structural motifs in many biologically active compounds and pharmaceuticals.[1] The reaction is typically catalyzed by either an acid or a base.[1][2][3][4] Its enduring popularity stems from its convergent nature, allowing for the rapid assembly of diverse quinoline scaffolds from readily available starting materials.[5]
Q2: How do halogen substituents on the 2-aminoaryl ketone affect the Friedländer synthesis?
Halogen atoms are electron-withdrawing groups. Their presence on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step with the active methylene compound.[6] This deactivating effect may necessitate more forcing reaction conditions, such as higher temperatures or stronger catalysts, to achieve a reasonable reaction rate. However, these more stringent conditions can also lead to an increase in side reactions and potential degradation of starting materials or products.[1][7]
Q3: What are the primary competing side reactions in the Friedländer synthesis, especially with multi-halogenated substrates?
The most common side reaction is the self-condensation of the ketone reactant (an aldol condensation), particularly under basic conditions.[1][2][6] This is a significant issue as it consumes the active methylene compound, thereby reducing the yield of the desired quinoline. For multi-halogenated substrates, the harsher conditions that may be required can also lead to decomposition of the starting materials or the final product. Another potential issue is the formation of regioisomers if an unsymmetrical ketone is used.[1][2]
Troubleshooting Guide
Low or No Product Yield
Q4: I am experiencing very low to no yield of my multi-halogenated quinoline. What are the most probable causes and how can I address them?
Low yields are a frequent challenge in the Friedländer synthesis, particularly with electronically deactivated substrates like multi-halogenated 2-aminoaryl ketones.[1][7] The primary factors to investigate are outlined in the table below, along with suggested solutions.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Inactive or Inappropriate Catalyst | The catalyst is crucial for promoting both the initial condensation and the subsequent cyclization. An unsuitable catalyst may not be strong enough to overcome the deactivating effect of the halogens, or it may have degraded over time. | Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider screening different types of catalysts. For instance, if a traditional base like KOH is failing, a Lewis acid (e.g., ZnCl₂) or a solid-supported acid catalyst (e.g., Amberlyst-15) might be more effective.[6][8] Modern catalysts like ionic liquids or nanocatalysts have also shown promise.[9][10] |
| Suboptimal Reaction Temperature | The reaction rate is highly sensitive to temperature. Insufficient heat may result in a sluggish reaction, while excessive heat can promote side reactions and decomposition.[1] | Incrementally increase the reaction temperature in 10°C intervals, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] For some systems, microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[5][11][12] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete. This can be a particular issue with poly-halogenated aromatic compounds. | Switch to a more polar solvent such as Dimethylformamide (DMF) or ethanol to improve solubility.[1] This is especially important for microwave-assisted reactions to ensure efficient energy absorption.[1] |
| Incomplete Reaction | The reaction may simply require more time to reach completion, especially with less reactive substrates. | Increase the reaction time and monitor the progress closely using TLC or LC-MS to determine the optimal duration.[1] |
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Formation of Multiple Products (Poor Regioselectivity)
Q5: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
Poor regioselectivity is a known issue when an unsymmetrical ketone is used, as condensation can occur on either side of the carbonyl group.[1][2] The formation of one regioisomer over the other is often dictated by whether the reaction is under kinetic or thermodynamic control.
Strategies to Enhance Regioselectivity:
-
Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of the 2-substituted quinoline.[13] Certain ionic liquids can also promote regiospecific synthesis.[2][13]
-
Reaction Conditions: In some cases, adjusting the reaction temperature and the rate of addition of the ketone can influence the product ratio. For instance, higher temperatures and slow addition of the methyl ketone have been reported to favor the 2-substituted product in amine-catalyzed reactions.[13]
-
Use of Directing Groups: A more definitive approach is to introduce a directing group on one of the α-carbons of the ketone. For example, a phosphoryl group can block one reaction pathway, leading to the formation of a single product.[2]
Mechanism of Regioselectivity Control
Caption: Influence of reaction conditions on regioselectivity.
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis
This protocol is adapted from methodologies that have shown improved yields and reduced reaction times, particularly for challenging substrates.[5][11][12]
-
To a 10 mL microwave vial, add the multi-halogenated 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a suitable catalyst (e.g., 10 mol% p-toluenesulfonic acid).[14]
-
Add 3 mL of a high-boiling point polar solvent, such as DMF or neat acetic acid.[1][12]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 160°C) for a short duration (e.g., 5-15 minutes).[12]
-
Monitor the reaction by TLC. If incomplete, extend the irradiation time in short increments.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Iodine-Catalyzed Friedländer Annulation
Molecular iodine has been demonstrated as an efficient and mild catalyst for the Friedländer synthesis.[1][14]
-
In a round-bottom flask, combine the multi-halogenated 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).[7]
-
Heat the reaction mixture at 80-100°C under solvent-free conditions or in a minimal amount of a suitable solvent.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the iodine.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as required.
References
-
Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(4), 720-724. Available from: [Link]
-
Potter, G. T., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. Available from: [Link]
-
Patil, S. A., et al. (2020). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 10(45), 26978-26996. Available from: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link]
-
Melander, R. J., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(4), 720-724. Available from: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
-
YouTube. (2021, January 2). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Optimization of the Gould-Jacobs Cyclization for Quinolin-4-one Synthesis
Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the synthesis of quinolin-4-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and what are its primary applications?
A1: The Gould-Jacobs reaction is a versatile multi-step organic synthesis method used to prepare 4-hydroxyquinoline derivatives.[1][2] The process commences with the condensation of an aniline with an alkoxymethylenemalonate ester, which forms an anilidomethylenemalonate intermediate.[2][3] This intermediate subsequently undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[2][3] This core structure is a key component in numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][4]
Q2: What is the underlying mechanism of the Gould-Jacobs reaction?
A2: The reaction proceeds in two main stages. First, a nucleophilic attack from the aniline's nitrogen on the malonic ester derivative, followed by the elimination of an alcohol (like ethanol), results in the formation of an anilidomethylenemalonate intermediate.[2][5] The second stage is a high-temperature 6-electron electrocyclization, which leads to the formation of the quinoline ring system.[2][4] The resulting product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, can exist in equilibrium with its 4-hydroxy tautomer.[2]
Q3: Why is the cyclization step considered the most challenging part of this reaction?
A3: The cyclization step is a thermal electrocyclization that demands substantial thermal energy, with temperatures typically exceeding 250°C.[1][4] The primary challenge lies in achieving and maintaining these high temperatures uniformly while preventing side reactions or the decomposition of starting materials and products.[1] This high energy barrier can result in incomplete reactions, the formation of tar-like byproducts, and unintended decarboxylation.[1][5]
Q4: What are the typical solvents and conditions for the thermal cyclization?
A4: To achieve the necessary high temperatures of 250-300°C, inert, high-boiling point solvents are essential.[1] Commonly employed solvents include diphenyl ether or commercial mixtures like Dowtherm A.[1] The reaction is generally heated for a duration of 30 minutes to several hours, depending on the specific substrate.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the Gould-Jacobs cyclization and offers targeted solutions.
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields in the Gould-Jacobs cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Cyclization: The most common reason for low yield is an incomplete reaction due to insufficient temperature or reaction time. The cyclization step has a high activation energy.[1][5]
-
Solution: Ensure your heating apparatus can consistently maintain a temperature of at least 250°C. For some substrates, temperatures up to 300°C may be necessary.[1][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. It's crucial to find a balance, as prolonged heating can lead to product degradation.[5]
-
-
Substrate Reactivity: The electronic properties of the aniline substrate significantly influence the reaction.
-
Anilines with Electron-Withdrawing Groups: These are less nucleophilic and may react sluggishly in the initial condensation step and require more forcing conditions for cyclization.
-
Anilines with Electron-Donating Groups: While generally more reactive, they can sometimes lead to side reactions if not handled carefully. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2]
-
Solution: For less reactive anilines, consider using microwave-assisted synthesis, which can significantly shorten reaction times and improve yields by achieving high temperatures rapidly and efficiently.[5][6]
-
-
Side Reactions: The formation of byproducts can consume starting material and complicate purification.
-
Solution: Refer to the question on tar formation (Q6) and regioselectivity (Q7) for specific strategies to minimize side reactions.
-
Q6: I am observing significant tar formation in my reaction. How can I minimize this?
A6: Tar formation is a common issue due to the high temperatures involved, which can cause decomposition of the starting materials or the quinolin-4-one product.[1]
-
Temperature and Time Optimization: Excessive heat or prolonged reaction times are primary culprits.
-
Solution: A systematic optimization of temperature and reaction time is crucial.[5] Aim for the lowest temperature and shortest time that allows for complete consumption of the intermediate. As an example, one study found that increasing the temperature from 250°C to 300°C improved the yield, but further increasing the reaction time at 300°C led to a decrease in yield due to decarboxylation.[5]
-
-
Atmosphere Control: The reaction can be sensitive to air, especially at high temperatures.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition and reduce tar formation.
-
-
Solvent Choice: The solvent should be completely inert at the reaction temperature.
-
Solution: Use high-purity, high-boiling solvents like diphenyl ether or Dowtherm A.[1] Ensure the solvent is dry and free of impurities.
-
Q7: I am using a substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A7: When using asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products.[7] The regioselectivity is governed by both steric and electronic factors.[7]
-
Steric Hindrance: Cyclization will generally be favored at the less sterically hindered ortho position.
-
Solution: If one ortho position is significantly more crowded (e.g., by a bulky substituent), the reaction will likely favor cyclization at the other, more accessible position.
-
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can direct the cyclization.
-
Solution: This can be more complex to predict. In some cases, exploring alternative synthetic routes to quinolin-4-ones, such as the Conrad-Limpach or Camps cyclization, might offer better regiocontrol for your specific substrate.[3]
-
-
Thermodynamic vs. Kinetic Control: The reaction conditions can influence the product ratio.
-
Solution: A detailed study of the reaction at different temperatures and heating methods (e.g., conventional heating vs. microwave) may reveal conditions that favor one regioisomer over the other.[8] One study on (pyridyl)aminomethylenemalonates found that different thermolysis techniques could favor either the kinetic or thermodynamic product.[8]
-
Optimization of Reaction Parameters
The following table summarizes the key reaction parameters and their impact on the Gould-Jacobs cyclization.
| Parameter | Typical Range/Value | Effect on Reaction & Optimization Strategy |
| Temperature | 250 - 300 °C (Conventional) Up to 300 °C (Microwave) | Higher temperatures increase the reaction rate but also the risk of decomposition and side reactions.[5] It is essential to find the optimal temperature for each substrate. |
| Reaction Time | 30 - 60 minutes (Conventional) 5 - 15 minutes (Microwave) | Longer reaction times can lead to higher conversion but also increase the likelihood of byproduct formation, such as through decarboxylation.[1][5] Reaction progress should be monitored by TLC. |
| Solvent | Diphenyl ether, Dowtherm A | Must be high-boiling and inert to withstand the reaction conditions.[1] In some cases, microwave synthesis can be performed neat (solvent-free).[1] |
| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere is recommended to minimize oxidative side reactions and tar formation, especially with sensitive substrates. |
| Substrate Concentration | 5-10 mL solvent per gram of substrate | While not as critical as temperature, very high concentrations might increase intermolecular side reactions. The provided range is a good starting point.[1] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Cyclization
This protocol outlines a standard procedure using a high-boiling inert solvent.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of substrate).[1]
-
Heating: With vigorous stirring, heat the mixture to the target temperature (typically 250-260 °C).[1]
-
Monitoring: Maintain this temperature and monitor the reaction's progress by TLC until the starting material is consumed (this usually takes 30-60 minutes).[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Isolation and Purification: Add a non-polar solvent such as hexane or cyclohexane to the cooled mixture to precipitate the crude product.[1] Collect the solid by filtration, wash it thoroughly with the same non-polar solvent to remove any residual high-boiling solvent, and then dry it under a vacuum.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.[1]
Protocol 2: Microwave-Assisted Cyclization
This protocol provides a general procedure for the microwave-assisted synthesis of a 4-hydroxyquinoline derivative.[1][5]
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, place the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-3.0 eq).[1][5] The reaction can often be run neat or with a minimal amount of a high-boiling solvent.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized time (e.g., 5 minutes), while monitoring the internal temperature and pressure.[1][5]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation and Purification: If the product precipitates, it can be collected by filtration and washed with a suitable solvent like cold acetonitrile.[5] If it remains in solution, standard extraction and purification techniques, such as column chromatography, may be required.
Visualized Mechanisms and Workflows
Gould-Jacobs Reaction Mechanism
Caption: The two-step mechanism of the Gould-Jacobs reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
References
- Technical Support Center: The Gould-Jacobs Reaction Cyclization Step - Benchchem.
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem.
-
AN56 Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis - ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Gould–Jacobs Reaction - ResearchGate. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Bromo-7-chloro-6-iodoquinolin-4-OL
Welcome to the technical support guide for the purification of 3-Bromo-7-chloro-6-iodoquinolin-4-OL. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the purification of this complex, poly-halogenated heterocyclic compound.
The unique structure of this compound, featuring a basic quinoline nitrogen and a weakly acidic 4-hydroxyl group, presents specific purification hurdles.[1][2][3][4] This guide offers strategies to leverage these properties for effective purification and to mitigate common issues such as product decomposition, poor separation, and removal of persistent impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Significant Tailing/Streaking on Silica Gel TLC or Column | The basic nitrogen of the quinoline ring is interacting strongly with the acidic silanol (-SiOH) groups on the surface of the silica gel.[1] This causes uneven migration and poor peak shape. | Deactivate the Silica Gel: Add a basic modifier to your eluent. A concentration of 0.5-2% triethylamine (NEt₃) or pyridine is typically sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical spots and peaks.[1] |
| 2. Product Decomposition on Silica Gel Column | The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[1] Prolonged exposure, especially to highly activated silica, can significantly lower yields. | Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert support. Neutral or basic alumina can be excellent alternatives.[1] For highly non-polar compounds, reversed-phase (C18) chromatography is also a viable option to avoid acidic conditions entirely.[1] Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. |
| 3. Low Recovery After Recrystallization | Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or it may be precipitating as an oil ("oiling out") instead of forming crystals. Impurity Interference: High levels of impurities can inhibit crystal lattice formation. | Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene) in small vials. Aim for a solvent that dissolves the crude product when hot but provides low solubility when cold. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature. Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until turbidity persists. Cool slowly to induce crystallization. A common system for quinolines is an alcohol/water mixture.[5] Pre-Purification: If the crude material is very impure (e.g., tarry), perform a preliminary purification step like an acid-base extraction before attempting recrystallization. |
| 4. Persistent Tarry or Polymeric Impurities | These are common byproducts from quinoline syntheses like the Skraup or Doebner-von Miller reactions, which use harsh acidic and high-temperature conditions.[6][7] These impurities are often difficult to remove by chromatography or crystallization alone. | Perform an Acid-Base Extraction: This is a highly effective method to separate the desired product from neutral, tarry materials.[8][9] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with aqueous acid (e.g., 1M HCl) to protonate the quinoline nitrogen, moving the desired product into the aqueous layer as a salt. The neutral tar will remain in the organic layer. Then, basify the aqueous layer to precipitate the purified product. Consider Steam Distillation (for Precursors): While not ideal for the final product, steam distillation is a classic method for removing tar from the initial quinoline synthesis product before further functionalization.[7][10] |
| 5. Inefficient Separation with Acid-Base Extraction | Incorrect pH: The pH of the aqueous solution may not be optimal to fully protonate the quinoline nitrogen or deprotonate the 4-hydroxyl group. Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions, making layer separation difficult. | Verify pH: Use pH paper or a pH meter. For extraction into an acidic aqueous phase, the pH should be < 2. For extraction into a basic aqueous phase (as a phenoxide), the pH should be > 12. Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of shaking vigorously. In stubborn cases, filtration through a pad of Celite can help break the emulsion. |
Detailed Purification Protocols
Protocol A: Column Chromatography on Deactivated Silica Gel
This protocol is recommended for separating the target compound from impurities with different polarities.
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Add 1% triethylamine (NEt₃) to the chosen solvent system to act as the deactivating agent. The ideal eluent should give the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the selected eluent (containing 1% NEt₃).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Protocol B: Purification via Acid-Base Extraction
This powerful technique leverages the amphoteric nature of the quinolin-4-ol to separate it from neutral or exclusively acidic/basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Extraction (Separating from Neutral/Acidic Impurities):
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated quinolinol salt will move to the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[9][11]
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
-
Product Recovery:
-
Combine the acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or concentrated ammonium hydroxide, with stirring until the solution is basic (pH > 9).
-
The purified this compound will precipitate out of the solution as a solid.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely tautomeric form of this compound, and how does it affect purification? A1: this compound exists in a tautomeric equilibrium with its 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one form.[] In most cases, the 4-one (amide-like) tautomer is predominant. This is important because the 4-ol form has a phenolic hydroxyl group, which is weakly acidic, while the 4-one form is less acidic. This equilibrium influences its solubility, hydrogen bonding capability, and precise pKa, which are all critical factors in designing both chromatography and extraction-based purification strategies.
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase C18 column, is excellent for quantitative purity assessment.[13] Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the structure and identify any structurally similar impurities. Finally, measuring the melting point can be a quick and effective indicator of purity; a sharp melting point range is indicative of a pure compound.
Q3: My crude product is a dark, tarry solid with poor solubility. What should be my first step? A3: For intractable tarry materials, direct chromatography or recrystallization is often ineffective. The first and most crucial step should be an acid-base extraction as described in Protocol B.[7] This technique is exceptionally effective at separating the ionizable target compound from the neutral, non-ionizable polymeric tars that are common byproducts of quinoline synthesis.[6] After this initial cleanup, the recovered solid will be much purer and more amenable to final polishing by recrystallization or chromatography.
Q4: Are there any specific safety considerations for handling this compound? A4: Yes. Poly-halogenated aromatic compounds should be handled with care as they can be toxic and persistent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Purification Strategy Workflow
The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on an initial analysis of the crude product.
Caption: Decision workflow for selecting a purification technique.
References
- BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Wikipedia. (n.d.). Acid-base extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- NileRed. (2017, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- BIOFOUNT. (n.d.). 1021913-04-1|this compound.
- Unknown. (n.d.). Preparation and Properties of Quinoline.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- BOC Sciences. (n.d.). CAS 1021913-04-1 this compound.
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). quinolin-4-ol (CHEBI:15815).
Sources
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- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. quinolin-4-ol (CHEBI:15815) [ebi.ac.uk]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. vernier.com [vernier.com]
- 13. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
controlling exothermicity in quinoline ring-closing reactions
Technical Support Center: Quinoline Synthesis
Guide Topic: Mastering Exothermicity in Ring-Closing Reactions
Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the challenges of these powerful, yet often highly energetic, chemical transformations. This guide is structured to address the critical issue of exothermicity, offering not just protocols, but the causal logic behind them to ensure your experiments are safe, reproducible, and high-yielding.
Part 1: Foundational Concepts in Reaction Energetics
Before troubleshooting specific issues, it is crucial to understand the principles of thermal management in quinoline synthesis. Many classical named reactions for quinoline synthesis, such as the Skraup and Doebner-von Miller syntheses, are notoriously exothermic.[1][2] An uncontrolled exotherm can lead to a "runaway reaction," a dangerous situation where the rate of heat generation surpasses the system's ability to remove heat, causing a rapid spike in temperature and pressure. This not only poses a significant safety risk but also frequently results in decreased yield and the formation of intractable tars and polymeric side products.[1][3]
Key Factors Influencing Exothermicity:
-
Reaction Stoichiometry and Concentration: Higher concentrations of reactants lead to a faster reaction rate and more heat generated per unit volume.
-
Rate of Reagent Addition: The speed at which key reagents, particularly strong acids or oxidizing agents, are introduced directly impacts the rate of heat evolution.[1]
-
Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the reaction accelerates, potentially initiating a runaway.[1]
-
Temperature Control: The efficiency of the external cooling system (e.g., ice bath, cryocooler) is critical for dissipating the heat generated by the reaction.
Part 2: Troubleshooting Guides for Common Quinoline Syntheses
This section addresses specific, frequently encountered problems in a question-and-answer format.
Issue 1: The Skraup Synthesis - Taming a "Notoriously Violent" Reaction
The Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, has a reputation for being dangerously vigorous.[4][5][6]
Q: My Skraup synthesis is extremely exothermic and difficult to control. What specific steps can I take to moderate it?
A: The primary cause of the violent exotherm is the highly energetic, acid-catalyzed dehydration of glycerol to acrolein, followed by its rapid reaction with aniline and subsequent oxidation.[4][7] To control this, a multi-faceted approach is required.
-
1. Employ a Chemical Moderator: The most effective strategy is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is the standard choice.[1][5][8] It is believed to function as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent release of energy.[4][6] Boric acid can also be used for this purpose.[1][8]
-
2. Strict Control of Acid Addition: Concentrated sulfuric acid should be added very slowly and incrementally, with highly efficient cooling. The reaction flask must be submerged in an ice-water or ice-salt bath throughout the addition.[1]
-
3. Ensure Efficient Mechanical Stirring: Vigorous stirring is non-negotiable. It helps dissipate thermal gradients within the reaction mixture, preventing the formation of localized hot spots that can trigger a runaway.[1]
-
4. Careful Initiation and Monitoring: The reaction often requires gentle heating to initiate. However, once the exotherm begins (indicated by a rise in internal temperature or refluxing), the external heat source must be removed immediately.[1][4] The reaction's own heat should be sufficient to drive it to completion.
Q: I am observing significant tar formation in my Skraup synthesis, leading to a difficult work-up and low yield. How can I minimize this?
A: Tar formation is a common consequence of the harsh, uncontrolled conditions.[1] The strategies to control the exotherm are also the primary methods to reduce tarring. By preventing temperature spikes, you minimize the polymerization and degradation of reactants and intermediates. Using a moderator like ferrous sulfate is particularly effective at reducing charring.[1]
Issue 2: The Doebner-von Miller Reaction - Preventing Polymerization
This reaction uses an aniline and α,β-unsaturated carbonyl compounds under strong acid catalysis and is prone to generating large amounts of polymeric material.[1][3]
Q: My Doebner-von Miller reaction yields an intractable tar instead of the desired quinoline. What is the root cause and how can I fix it?
A: The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone, which is a major competing side reaction.[1][3]
-
1. Implement a Biphasic Solvent System: This is a highly effective, though perhaps counterintuitive, solution. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), you drastically reduce its concentration in the acidic aqueous phase where the aniline is protonated. This minimizes self-polymerization while allowing the desired reaction to proceed at the interface.[1][3]
-
2. Control the Rate of Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[1][3] This keeps the instantaneous concentration of the polymerizable substrate low, favoring the desired Michael addition and cyclization pathway.
-
3. Optimize Temperature and Acid Catalyst: Excessive heat promotes polymerization.[1][3] Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate. Furthermore, consider screening different acid catalysts. While strong Brønsted acids are common, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can sometimes provide a better balance between reaction rate and side product formation.[3][9]
Issue 3: The Combes Synthesis - Safe Handling of the Cyclization Step
The Combes synthesis involves the acid-catalyzed ring closure of an enamine intermediate formed from an aniline and a β-diketone.[10][11][12] While generally less violent than the Skraup reaction, the cyclization step can still produce a significant exotherm.
Q: I notice a strong exotherm when adding sulfuric acid to my enamine intermediate in the Combes synthesis. How can I manage this safely?
A: The cyclization and subsequent dehydration are the primary heat-generating steps.[10] Proper temperature control during acid addition is key.
-
1. Pre-Cool the Intermediate: Before adding the acid, cool the reaction mixture containing the enamine intermediate thoroughly in an ice bath.[1]
-
2. Slow, Portion-wise Acid Addition: Add the concentrated sulfuric acid slowly and in small portions, allowing the cooling bath to dissipate the heat generated after each addition. Never add the entire amount of acid at once.
-
3. Consider Alternative Catalysts: While sulfuric acid is common, polyphosphoric acid (PPA) is often used and can result in a more controlled reaction profile.[10][13]
Part 3: Advanced Strategies for Exotherm Control & Scalability
Q: I need to scale up my quinoline synthesis, but I'm concerned about the safety of these exothermic reactions on a larger scale. What are my options?
A: Direct scale-up of exothermic batch reactions is a significant safety concern because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[14] Two advanced strategies should be considered:
-
1. Transition to Flow Chemistry: Continuous flow reactors are an inherently safer technology for managing highly exothermic reactions.[15][16] The small internal volume and high surface-area-to-volume ratio of the reactor tubing allow for near-instantaneous heat dissipation, preventing the formation of hot spots and eliminating the risk of thermal runaway.[16][17] This technology enables precise temperature control and is more easily and safely scalable than traditional batch processes.[18][19]
-
2. Perform a Process Safety Assessment: Before any scale-up, it is critical to quantify the thermal risk. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can measure the heat of reaction, the rate of heat release, and the maximum temperature the reaction could reach under adiabatic conditions (MTSR).[20] This data is essential for designing safe large-scale processes.
Table 1: Summary of Exothermic Quinoline Reactions & Control Strategies
| Reaction Name | Primary Exotherm Source | Common Issues | Primary Control Strategies |
| Skraup Synthesis | Glycerol dehydration & oxidation | Violent runaway reaction, tarring, low yield | Use of moderators (FeSO₄), slow acid addition, efficient cooling & stirring.[1][5][6] |
| Doebner-von Miller | Acid-catalyzed polymerization | Extensive polymer/tar formation, low yield | Biphasic solvent system, slow addition of carbonyl, temperature control.[1][3] |
| Combes Synthesis | Acid-catalyzed cyclization/dehydration | Strong exotherm on acid addition | Pre-cooling of intermediate, slow/portion-wise acid addition.[1][10] |
| Friedländer Annulation | Acid/base-catalyzed cyclocondensation | Generally less exothermic, but can be an issue at high T | Temperature control, selection of milder catalysts (e.g., Iodine, p-TsOH).[21][22][23] |
Part 4: Visualized Workflows and Concepts
Caption: Troubleshooting workflow for an unexpected exothermic event.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. iipseries.org [iipseries.org]
- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Process and Powder Safety Studies and Assessment | CDMO Company [aurigeneservices.com]
- 21. researchgate.net [researchgate.net]
- 22. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 23. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Navigating Solvent Effects on the Regioselectivity of Quinoline Synthesis
Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in classical quinoline syntheses. Quinolines are a cornerstone of pharmaceutical and materials science, and achieving the desired isomeric purity is often a critical, yet challenging, step.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity becomes a critical factor when unsymmetrical starting materials are used in several cornerstone quinoline syntheses. The most prominent examples include the Friedländer Synthesis , the Combes Synthesis , and the Doebner-von Miller Reaction .[1] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can yield two different regioisomers, which complicates purification and reduces the yield of the target molecule.[1] Similarly, the Combes synthesis, which employs unsymmetrical β-diketones, and the Doebner-von Miller reaction, with its use of substituted anilines or α,β-unsaturated carbonyl compounds, present significant challenges in controlling substituent placement on the final quinoline ring.[1]
Q2: What fundamental factors govern the regiochemical outcome in these syntheses?
A2: The regioselectivity of quinoline synthesis is primarily controlled by a complex interplay of three main factors:
-
Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.
-
Steric Hindrance : Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.
-
Reaction Conditions : The choice of catalyst (acidic vs. basic), reaction temperature, and, crucially, the solvent can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How does the solvent actually influence a reaction's regioselectivity?
A3: Solvents are not merely inert media; they are active participants in the reaction mechanism. Their influence on regioselectivity stems from their ability to selectively stabilize or destabilize key intermediates and transition states. The primary solvent properties to consider are:
-
Polarity and Dielectric Constant : Polar solvents can stabilize charged intermediates or transition states. For instance, a polar protic solvent can stabilize a developing carbocation through hydrogen bonding, potentially favoring a mechanism that proceeds through such an intermediate.
-
Proticity (Protic vs. Aprotic) :
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors. They excel at solvating both cations and anions. This can sometimes "cage" a nucleophile, reducing its reactivity, but can also be crucial for stabilizing charged intermediates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack these acidic protons but have significant dipole moments. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This can enhance the rate of reactions involving strong anionic nucleophiles. The choice between a protic and aprotic solvent can therefore alter which mechanistic pathway is lower in energy, directly impacting which regioisomer is formed preferentially.
-
Troubleshooting Guide: Regioselectivity Issues
Issue 1: My Friedländer synthesis with an unsymmetrical ketone is giving a 1:1 mixture of regioisomers. How can I control the reaction to favor one isomer?
This is a classic challenge in the Friedländer synthesis, arising from the two possible enolate or enamine intermediates that can form from the unsymmetrical ketone.[2] The key is to influence which of these intermediates forms preferentially.
Root Cause Analysis: Under standard acid or base catalysis, the thermodynamic and kinetic enolates may form at comparable rates, leading to poor selectivity. The solvent plays a crucial role in the stability of these intermediates.
Solutions & Protocols:
-
Strategy A: Switch to a Polar Aprotic Solvent with an Amine Catalyst
-
Rationale: Using a cyclic secondary amine catalyst (like pyrrolidine) in a non-polar or polar aprotic solvent (e.g., toluene, DMF) favors the formation of the kinetic (less substituted) enamine. This intermediate then cyclizes to yield the 2-substituted quinoline. Polar protic solvents can interfere with the amine catalyst and are generally less effective for this strategy.
-
Protocol: To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and pyrrolidine (0.2 equiv) in toluene at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour. Monitor by TLC until completion. This slow addition maintains a low ketone concentration, further favoring the kinetic enamine.[2]
-
-
Strategy B: Utilize an Ionic Liquid as the Solvent
-
Rationale: Ionic liquids (ILs) can act as both the solvent and a promoter of regiospecificity.[2] For example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been shown to be highly effective. The ordered structure of the IL can create a microenvironment that favors one transition state over the other.
-
Protocol: Combine the 2-aminoaryl ketone (1 mmol) and the unsymmetrical ketone (1.2 mmol) in [Hbim]BF₄ (2 mL). Heat the mixture and monitor by TLC. The ionic liquid is non-volatile, simplifying workup, and can often be recycled.[2]
-
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst / Conditions | Regioisomeric Ratio (2-Substituted : 2,3-Disubstituted) | Reference |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine / Toluene | 85 : 15 | Dormer et al., 2003 |
| 2-Aminobenzaldehyde | 2-Butanone | Piperidine / Toluene | 70 : 30 | Dormer et al., 2003 |
| 2-Aminobenzophenone | 2-Butanone | [Hbim]BF₄ (Ionic Liquid) | >99 : <1 | Palimkar et al., 2006 |
| 2-Aminobenzophenone | Phenylacetone | [Hbim]BF₄ (Ionic Liquid) | >99 : <1 | Palimkar et al., 2006 |
Issue 2: My Combes synthesis with an unsymmetrical β-diketone yields the undesired regioisomer. How can I flip the selectivity?
Regioselectivity in the Combes synthesis is a delicate balance between the steric and electronic properties of both the aniline and the β-diketone.[3] The rate-determining step is the acid-catalyzed electrophilic aromatic annulation (cyclization), so conditions that favor one cyclization transition state over the other are key.[4]
Root Cause Analysis: The initial condensation of the aniline with the β-diketone can occur at either carbonyl group. The subsequent acid-catalyzed cyclization onto the aniline ring determines the final product. The solvent, typically a strong acid itself or a co-solvent with the acid, influences the stability of the protonated enamine intermediate.
Solutions & Protocols:
-
Strategy: Modify the Catalyst System (Acid + Co-solvent)
-
Rationale: While traditionally catalyzed by concentrated sulfuric acid, a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) has proven to be a more effective dehydrating system.[3][4] This mixture forms a polyphosphoric ester (PPE) in situ. While this is primarily a catalyst modification, the alcohol acts as a co-solvent. The bulky PPE catalyst can enhance steric differentiation between the two carbonyl groups of the diketone. The choice of aniline substituents is often the most powerful tool here: electron-donating groups (like methoxy) on the aniline tend to favor one isomer, while electron-withdrawing groups (like chloro) favor the other.[3][4]
-
Protocol:
-
In a round-bottom flask, carefully mix polyphosphoric acid (10 parts by weight) and absolute ethanol (1 part by weight).
-
Add the substituted aniline (1.0 equiv) to the PPE mixture.
-
Add the unsymmetrical β-diketone (1.1 equiv) to the stirred solution.
-
Heat the reaction to 100-120 °C and monitor by TLC.
-
Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a strong base (e.g., NaOH) before extraction.
-
-
Caption: Decision workflow for troubleshooting Combes regioselectivity.
Issue 3: I am trying to synthesize a 4-substituted quinoline via the Doebner-von Miller reaction but keep getting the 2-substituted isomer.
This is expected behavior for the standard Doebner-von Miller reaction. The classical mechanism, involving a 1,4-conjugate addition of the aniline to an α,β-unsaturated carbonyl compound, strongly favors the formation of 2-substituted quinolines.[5] To reverse this intrinsic selectivity, a significant change in mechanism is required.
Root Cause Analysis: The regioselectivity is dictated by whether the initial attack of the aniline is a 1,4-conjugate addition or a 1,2-addition to the carbonyl group (forming a Schiff base). To get the 4-substituted product, you must favor the 1,2-addition pathway.
Solution & Protocol:
-
Strategy: Reverse the Regiochemistry with a Specific Substrate and Solvent/Catalyst
-
Rationale: A reversal of the standard regiochemistry can be achieved by reacting anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) . In this case, TFA acts as both the solvent and the acid catalyst. The highly acidic and polar protic nature of TFA facilitates the 1,2-addition of the aniline to form a Schiff's base intermediate, which then undergoes cyclization and oxidation to afford the 2-carboxy-4-arylquinoline.
-
Protocol: In a flask equipped with a reflux condenser, dissolve the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 equiv) in trifluoroacetic acid (TFA). Heat the solution to reflux and monitor the reaction by TLC. After completion, cool the mixture and carefully remove the TFA under reduced pressure. Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent.
-
Caption: Competing pathways in the Doebner-von Miller reaction.
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the multi-step synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-OL
Welcome to the technical support resource for the multi-step synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this highly functionalized heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying rationale and field-tested solutions to common challenges.
Proposed Synthetic Pathway Overview
The synthesis of this tri-halogenated quinolin-4-ol is a strategic, multi-step process. The most logical approach involves building the quinoline core first, followed by sequential, regioselective halogenations. Our recommended pathway proceeds in three main stages:
-
Quinoline Core Synthesis via Gould-Jacobs Reaction : Formation of 7-chloro-6-iodoquinolin-4-ol from a substituted aniline precursor.
-
Electrophilic Bromination : Regioselective introduction of a bromine atom at the C3 position.
-
Precursor Synthesis : Preparation of the necessary starting aniline, which itself can present challenges.
This guide is structured to address issues at each of these critical stages.
Caption: Proposed three-stage synthetic workflow.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Stage 1: Synthesis of the Precursor (2-Amino-4-chloro-5-iodobenzoic acid)
The synthesis of the aniline precursor is foundational. A common route is the direct iodination of 2-amino-4-chlorobenzoic acid.
Question 1: My iodination reaction is giving low yields and multiple products. How can I improve regioselectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution. The amino (-NH₂) and carboxyl (-COOH) groups have competing directing effects. While the -NH₂ group is a powerful ortho-, para- director, the -COOH is a meta- director.
-
Expert Insight: The strong activating effect of the amino group typically dominates, directing the incoming electrophile (iodine) to the positions ortho and para to it. In 2-amino-4-chlorobenzoic acid, the position para to the amino group is blocked by the chloro group. The two ortho positions are C3 and C5 (relative to the -COOH). The desired C5 position is ortho to the amino group.
-
Troubleshooting Steps:
-
Protect the Amino Group: The most robust solution is to protect the highly activating amino group as an acetamide (-NHCOCH₃). This reduces its activating strength and provides steric bulk, favoring substitution at the less hindered C5 position. You can then deprotect the amide after iodination.
-
Choice of Iodinating Agent: Instead of I₂/KI, consider using Iodine Monochloride (ICl) or a mixture of NaI and an oxidizing agent like sodium hypochlorite (NaOCl). These can provide the more electrophilic I⁺ species, leading to cleaner reactions.
-
Solvent and Temperature Control: Run the reaction in a polar solvent like acetic acid or ethanol at controlled, often lower, temperatures to minimize side reactions.
-
Question 2: I am attempting to introduce the iodo group via a Sandmeyer reaction on 2-amino-5-chlorobenzoic acid, but the diazonium salt seems unstable. What's going wrong?
Answer: Diazonium salt stability is a frequent bottleneck in Sandmeyer reactions.[1] These intermediates are notoriously unstable and can decompose prematurely, especially at elevated temperatures.
-
Expert Insight: The key is rigorous temperature control. The diazotization (formation of -N₂⁺) must be performed at 0-5 °C in a well-stirred ice/salt bath.[2] The subsequent displacement with iodide (from KI) should also be done at low temperatures, with slow addition of the iodide solution.
-
Troubleshooting Steps:
-
Verify Temperature: Use a low-temperature thermometer and ensure the reaction mixture never exceeds 5 °C during diazotization.
-
In Situ Generation: Use the diazonium salt immediately after it is formed. Do not attempt to store it.
-
Avoid Excess Nitrite: Use a slight excess of sodium nitrite (NaNO₂), but a large excess can lead to unwanted side reactions. It's common to test for the presence of nitrous acid with starch-iodide paper.
-
Stage 2: Quinoline Core Formation (Gould-Jacobs Reaction)
This stage involves the condensation of your substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[5][6][7]
Question 3: The initial condensation reaction is sluggish. How can I drive it to completion?
Answer: The initial step is a nucleophilic substitution of the ethoxy group on the malonate by the aniline nitrogen. While often straightforward, sterically hindered or electronically deactivated anilines can react slowly.
-
Expert Insight: The reaction is typically run neat or in a non-polar solvent and driven by the removal of ethanol.
-
Troubleshooting Steps:
-
Temperature Control: Gently heating the mixture (e.g., to 100-120 °C) is usually sufficient to initiate the reaction and drive off the ethanol byproduct.
-
Acid Catalysis: A catalytic amount of a mild acid, like p-toluenesulfonic acid (p-TsOH), can protonate the ethoxy group, making it a better leaving group and accelerating the reaction.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aniline.
-
Question 4: My thermal cyclization step is resulting in a low yield and significant tar formation. What is the cause and how can I fix it?
Answer: This is the most common failure point in the Gould-Jacobs reaction. The high temperatures required for the 6-electron cyclization (often >240 °C) can cause thermal decomposition and polymerization of reactants and intermediates.[8][9]
-
Expert Insight: The choice of heat-transfer medium is critical. High-boiling, inert solvents are used to achieve the necessary temperatures uniformly and prevent localized overheating, which is a primary cause of charring.[9]
-
Troubleshooting Steps:
-
Use a High-Boiling Solvent: The standard is Dowtherm A or diphenyl ether. These solvents are difficult to remove but are essential for maintaining a consistent high temperature.[9] Mineral oil is a less expensive alternative.
-
Optimize Temperature and Time: This reaction requires a delicate balance. The temperature must be high enough for cyclization but not so high that it causes degradation. A time-temperature study is recommended. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by allowing for rapid, uniform heating.[10][11]
-
Purification of the Intermediate: Ensure the anilinomethylenemalonate intermediate from the first step is pure. Impurities are often the first things to polymerize at high temperatures.
-
Caption: Troubleshooting logic for low cyclization yield.
Stage 3: Final Bromination
The final step is the electrophilic bromination of the 7-chloro-6-iodoquinolin-4-ol core to install the bromine at the C3 position.
Question 5: My bromination is not regioselective. I'm getting bromination on the benzene ring as well. How do I direct it to the C3 position?
Answer: The quinolin-4-ol system exists in tautomeric equilibrium with the quinolin-4-one form. The C3 position is part of an enamine-like system, which is highly activated towards electrophilic substitution. However, the benzene ring also has positions that can be attacked.
-
Expert Insight: The C3 position is generally the most nucleophilic site on the quinoline core in this tautomer. The key is to use a mild brominating agent under controlled conditions to exploit this electronic preference.
-
Troubleshooting Steps:
-
Use a Milder Brominating Agent: Avoid using harsh reagents like liquid bromine (Br₂). N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination. It provides a low equilibrium concentration of Br₂, minimizing side reactions.
-
Solvent Choice: Perform the reaction in a suitable solvent like N,N-Dimethylformamide (DMF) or acetic acid. These solvents can help moderate the reactivity of the brominating agent.
-
Temperature Control: Run the reaction at room temperature or slightly below. Overheating can overcome the subtle electronic differences between positions, leading to a loss of selectivity.
-
General Issues
Question 6: I'm having difficulty purifying my final, tri-halogenated product. It has poor solubility and streaks on my TLC plates.
Answer: Poly-halogenated aromatic compounds are often crystalline, planar molecules with low solubility in many common organic solvents.[12] This makes both chromatography and recrystallization challenging.
-
Expert Insight: Finding the right solvent system is key. Often, a mixture of a highly polar solvent (to dissolve the compound) and a non-polar solvent (to precipitate it) is needed for recrystallization.
-
Troubleshooting Steps:
-
Recrystallization Solvent Screening: Screen a variety of high-boiling polar solvents like DMF, Dimethyl sulfoxide (DMSO), or acetic acid. You may need to use a large volume of solvent and allow for slow cooling to obtain pure crystals.
-
Chromatography: If you must use column chromatography, consider using a more polar mobile phase than you normally would. Sometimes, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape by suppressing ionization of the 4-hydroxy group.
-
Trituration: If recrystallization fails, try triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., hot ethanol, acetonitrile, or diethyl ether). This can be a very effective purification method.
-
Part 2: Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of similar quinoline structures and should be considered a starting point for optimization.[13][14]
Protocol 1: Synthesis of 7-Chloro-6-iodoquinolin-4-ol
This protocol details the Gould-Jacobs reaction for the formation of the quinoline core.
-
Condensation:
-
In a round-bottom flask equipped with a condenser, combine 2-amino-4-chloro-5-iodobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring in an oil bath at 120-130 °C for 2 hours. The mixture should become a clear, homogeneous liquid as ethanol is evolved.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool slightly. The resulting anilinomethylenemalonate intermediate can be used directly or purified by recrystallization from ethanol.
-
-
Thermal Cyclization:
-
Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood.
-
To a separate flask containing a high-boiling solvent (e.g., Dowtherm A, approximately 10x the mass of the intermediate), preheat the solvent to 250 °C with vigorous mechanical stirring.
-
Add the anilinomethylenemalonate intermediate from the previous step to the hot solvent in small portions over 20-30 minutes.
-
Maintain the temperature at 250 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C. The product will often precipitate.
-
Dilute the cooled mixture with a large volume of hexane or toluene to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude ethyl 4-hydroxy-7-chloro-6-iodoquinoline-3-carboxylate is obtained.
-
-
Saponification and Decarboxylation:
-
Suspend the crude ester in a 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 2-4 hours until a clear solution is formed, indicating complete saponification.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. The carboxylic acid intermediate will precipitate.
-
Collect the solid acid by filtration.
-
To decarboxylate, heat the solid acid carefully in the same reaction vessel (or in the high-boiling solvent again) to 250-260 °C until gas evolution (CO₂) ceases.
-
Cool the mixture, and purify the resulting 7-chloro-6-iodoquinolin-4-ol by recrystallization from glacial acetic acid or DMF.
-
Protocol 2: Synthesis of this compound
This protocol describes the final regioselective bromination.
-
Reaction Setup:
-
Dissolve 7-chloro-6-iodoquinolin-4-ol (1.0 eq) in glacial acetic acid or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Bromination:
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in small portions over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, pour the reaction mixture into a large volume of ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water to remove the solvent and succinimide byproduct.
-
Wash the solid with a small amount of cold ethanol or diethyl ether.
-
Purify the final product, this compound, by recrystallization from a suitable solvent like DMF/water or acetic acid.
-
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Time | Common Issues |
| 1 | Iodination | ICl or NaI/NaOCl | Acetic Acid | 25 - 50 | 2-4 h | Poor regioselectivity, multiple products |
| 2 | Gould-Jacobs | Substituted Aniline, DEEM | Dowtherm A | 250 - 260 | 1-2 h | Tar formation, low yield, solvent removal |
| 3 | Bromination | NBS | Acetic Acid/DMF | 20 - 25 | 4-6 h | Over-bromination, lack of selectivity |
References
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Wikipedia. Gould–Jacobs reaction. [Link]
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Hartinger, C. G., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, ACS Publications. [Link]
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Merck Index. Gould-Jacobs Reaction. [Link]
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Musioł, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, MDPI. [Link]
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MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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Biotage. (AN056). Gould-Jacobs Quinoline-forming Reaction. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Reddit r/Chempros. (2024). Sandmeyer type reaction troubleshoot. [Link]
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Das, S., et al. (2020). Exploring weak noncovalent interactions in a few halo-substituted quinolones. CrystEngComm, RSC Publishing. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Organic Syntheses. Quinoline. [Link]
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Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211.
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Das, S., et al. (2020). Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Publishing. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Chegg.com. (2021). Solved Part A: Sandmeyer Reaction: Synthesis of 2-lodobenzoic Acid. [Link]
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Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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ACS Publications. The Chemistry of 4-Hydroxyquinolines. Chemical Reviews. [Link]
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PubMed. (2023). Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
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ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
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Latham, J., et al. (2018). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Angewandte Chemie International Edition, Wiley. [Link]
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MDPI. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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MDPI. (2023). Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers. [Link]
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Chemical Science (RSC Publishing). (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
EMBL-EBI. quinolin-4-ol (CHEBI:15815). [Link]
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MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. [Link]
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NIH. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
MDPI. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-7-chloro-6-iodoquinolin-4-OL via High-Resolution Mass Spectrometry
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For complex molecules, particularly those adorned with multiple halogen atoms like 3-Bromo-7-chloro-6-iodoquinolin-4-OL, this task presents a unique analytical challenge. Each halogen introduces a distinct isotopic signature, creating a complex but highly specific "fingerprint." This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the decisive power of High-Resolution Mass Spectrometry (HRMS) for the structural validation of this specific compound.
The Analytical Challenge: A Polyhalogenated Heterocycle
The target molecule, this compound, possesses a quinoline core substituted with three different halogens: bromine, chlorine, and iodine. This substitution pattern is a deliberate design choice in many medicinal chemistry programs to modulate properties like potency, selectivity, and metabolic stability. However, it complicates structural confirmation. Synthetic routes can sometimes yield isomeric impurities, making definitive validation essential.
The primary challenge lies in confirming not just the molecular weight, but the exact elemental composition. This is where the unparalleled precision of HRMS becomes indispensable.[1][2]
The Power of HRMS: Beyond Nominal Mass
Standard mass spectrometry provides the nominal mass of a molecule (the integer mass of the most abundant isotopes). For our target, this would be approximately 379 u. While useful, this information is insufficient for definitive confirmation. HRMS, on the other hand, provides the exact mass to several decimal places.[1][3] This high mass accuracy, typically in the sub-5 ppm range, allows for the confident determination of the elemental formula.[4]
The true power of HRMS in this context is twofold:
-
Mass Accuracy: It can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[2]
-
True Isotopic Pattern: The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers can clearly resolve the unique isotopic distribution created by the halogens.[5]
The Isotopic Signature of this compound
The key to validating this structure lies in its distinctive isotopic pattern. Nature has provided a specific signature for bromine and chlorine atoms:
-
Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7]
-
Bromine: Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6][7]
-
Iodine: Is monoisotopic (¹²⁷I), meaning it has only one stable isotope.[8]
When combined in one molecule, these isotopes create a complex cluster of peaks for the molecular ion ([M+H]⁺). The precise mass difference and the relative intensity ratio of these peaks are unique to a compound containing one Br, one Cl, and one I atom. This pattern serves as a definitive confirmation of the presence and number of these halogens.[6]
Experimental Design: A Self-Validating HRMS Workflow
This section details a robust, field-proven protocol for the analysis of this compound. The causality behind each step is explained to ensure scientific integrity.
Workflow Overview
Caption: HRMS workflow for structural validation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Action: Accurately weigh approximately 0.5-1.0 mg of the synthesized compound.[9] Dissolve it in 1 mL of HPLC-grade methanol or acetonitrile. Add 0.1% formic acid to the final solution.[9]
-
Causality: Purity is critical for accurate mass measurement.[9] Electrospray Ionization (ESI), a soft ionization technique ideal for small molecules, works most effectively with polar, volatile solvents.[10] The addition of formic acid promotes protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode, which is typically more stable for quinoline derivatives.[11]
-
-
Instrument Calibration & Setup:
-
Action: Calibrate the HRMS instrument (e.g., a Q-TOF or Orbitrap) immediately prior to the analysis using a well-characterized calibration solution. Set the instrument to operate in positive ESI mode with a resolving power of at least 60,000 (FWHM).
-
Causality: High resolution is necessary to accurately measure the mass to multiple decimal places and to resolve the fine isotopic peaks of the molecular ion cluster.[12] Frequent calibration ensures the mass accuracy is within the acceptable range (typically < 5 ppm).
-
-
Data Acquisition:
-
Action: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Acquire full scan data over a mass range of m/z 100-600.
-
Causality: Direct infusion is a simple and rapid method for pure compounds, avoiding potential chromatographic effects.[2] The chosen mass range comfortably encompasses the expected molecular ion and potential fragments.
-
Data Analysis & Interpretation: Decoding the Signature
The acquired data must be compared against theoretical values. The molecular formula is C₉H₄BrClINO .
Theoretical vs. Experimental Data
The cornerstone of validation is a direct comparison between the predicted and observed data.
| Parameter | Theoretical Value | Experimental Target | Justification |
| Monoisotopic Mass [M+H]⁺ | 379.82910 u | < 5 ppm mass error | Confirms the elemental composition.[4] |
| Isotopic Peak 1 [M+H]⁺ | C₉H₅⁷⁹Br³⁵Cl¹²⁷INO⁺ | 379.82910 u | Most abundant combination of isotopes. |
| Isotopic Peak 2 [M+2+H]⁺ | C₉H₅⁸¹Br³⁵Cl¹²⁷INO⁺ | 381.82705 u | Presence of ⁸¹Br isotope. |
| Isotopic Peak 3 [M+2+H]⁺ | C₉H₅⁷⁹Br³⁷Cl¹²⁷INO⁺ | 381.82615 u | Presence of ³⁷Cl isotope. |
| Isotopic Peak 4 [M+4+H]⁺ | C₉H₅⁸¹Br³⁷Cl¹²⁷INO⁺ | 383.82410 u | Presence of both ⁸¹Br and ³⁷Cl. |
| Intensity Ratio (Approx.) | ~75 : 100 : 25 : 32 | Match observed pattern | Confirms the presence of one Br and one Cl atom.[7][13] |
Note: The theoretical values are calculated for the protonated species [M+H]⁺. The intensity ratio is an approximation, as the M+2 peaks from ⁸¹Br and ³⁷Cl will overlap at lower resolutions but are distinguishable by high-resolution instruments.
Visualizing the Expected Isotopic Pattern
The following diagram illustrates the conceptual relationship between the isotopes and the resulting mass spectrum peaks.
Caption: Isotopic contributions to the HRMS pattern.
A successful validation will show an experimental mass within 5 ppm of the theoretical mass and an isotopic pattern that perfectly matches the theoretical distribution for a C₉H₄BrClINO formula.
A Comparative Perspective: Orthogonal Validation
| Technique | Information Provided | Strengths for this Molecule | Weaknesses for this Molecule |
| High-Resolution MS (HRMS) | Exact mass & elemental composition. [1] | Unambiguously confirms elemental formula via mass accuracy and the unique Br/Cl/I isotopic signature.[2][6] High sensitivity. | Provides no information on isomerism (e.g., position of halogens on the ring). Cannot distinguish geometric isomers.[1] |
| NMR Spectroscopy | Atom connectivity & 3D structure in solution. [14] | Defines the precise placement of each halogen and hydrogen atom on the quinoline scaffold, confirming the correct isomer. | Requires significantly more sample (~5-10 mg). Can be complex to interpret without 2D experiments (COSY, HSQC, HMBC). |
| X-ray Crystallography | Definitive 3D solid-state structure. [15] | Provides an unambiguous, high-resolution map of the entire molecule, confirming connectivity and stereochemistry.[16] | The absolute prerequisite of a high-quality single crystal can be a significant, and sometimes insurmountable, bottleneck.[15] |
Final Assessment
The validation of this compound is a clear demonstration of the capabilities of modern analytical chemistry. High-Resolution Mass Spectrometry serves as the first and most critical gate in the validation workflow. By confirming the exact mass to within parts-per-million and matching the complex, multi-halogen isotopic pattern, a researcher can have extremely high confidence in the elemental composition of their synthesized molecule. This data, when used in conjunction with NMR for isomeric confirmation, constitutes a robust and scientifically sound validation package suitable for any research or regulatory environment.
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Harper, S. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Mass Spectrometry & Purification Techniques. Retrieved from [Link]
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Holman, S. W., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances. Retrieved from [Link]
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Studylib.net. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-7-chloro-6-iodoquinolin-4-OL and Related Quinolines
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of pharmacological activities.[1][2] From the potent antimalarial effects of chloroquine to the broad-spectrum efficacy of fluoroquinolone antibiotics and the targeted action of modern anticancer agents, quinoline derivatives are central to drug discovery and development.[1][2] Their biological versatility stems from the synthetic tractability of the quinoline ring system, which allows for precise modifications to tune their therapeutic properties.[2]
This guide presents a comparative analysis of the potential biological activity of a novel, heavily halogenated derivative, 3-Bromo-7-chloro-6-iodoquinolin-4-OL . Due to the nascent stage of research on this specific molecule, direct experimental data is limited. Therefore, this guide will infer its potential bioactivity by examining robust structure-activity relationship (SAR) data from well-characterized bromo-, chloro-, and iodo-substituted quinoline analogues. We will focus on two of the most prominent therapeutic areas for quinolines: anticancer and antimicrobial activities.
The objective is to provide researchers, scientists, and drug development professionals with a predictive framework grounded in established experimental data, detailed evaluation protocols, and an understanding of the molecular mechanisms that govern quinoline bioactivity.
The Quinoline Core: A Versatile Scaffold for Therapeutic Design
Quinoline and its derivatives exert their biological effects through diverse mechanisms of action. This versatility is a key reason for their sustained interest in pharmaceutical research.[2] In cancer therapy, quinoline compounds are known to function as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration.[2][3] Mechanistically, they have been shown to inhibit critical enzymes like tyrosine kinases and topoisomerases.[2] In the realm of infectious diseases, their classic mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to rapid cell death.[4] The specific biological outcome is highly dependent on the substitution pattern around the core scaffold.
Structure-Activity Relationship (SAR) Analysis of Halogenated Quinolines
The introduction of halogens (F, Cl, Br, I) is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. In the quinoline series, halogenation can enhance membrane permeability, increase binding affinity to target enzymes, and alter metabolic stability. The specific identity and position of the halogen are critical determinants of biological activity.
Anticancer Activity: A Tale of Position and Identity
Halogen substitution on the quinoline ring has yielded numerous potent anticancer agents.[5] The antiproliferative effects are highly sensitive to the placement of these substituents.
-
Position 7: Substitution at the 7-position with bulky groups, including halogen-containing benzyl ethers, has been identified as a beneficial pharmacophoric feature for potent antiproliferative activity.[6]
-
Position 6: The presence of a halogen at the 6-position is a common feature in many bioactive quinolines.[5] Electron-withdrawing groups at this position can enhance activity in certain contexts.[7]
-
Position 3: A substituent at the 3-position is considered absolutely critical for certain receptor interactions and can significantly impact potency.[8]
-
The Halogen Itself: While some studies have found that molecules with halogen and nitro groups were less active than those with electron-donating groups, many highly brominated quinolines have displayed significant antiproliferative and apoptotic effects.[3][5]
Given that This compound possesses a bromine at the critical C3 position, a chlorine at the influential C7 position, and an iodine at the C6 position, its structure incorporates multiple features associated with anticancer potential. The combination of three different halogens is unique and warrants direct experimental investigation.
Comparative Anticancer Data of Substituted Quinolines
The following table summarizes the in vitro anticancer activity (IC₅₀) of various quinoline derivatives against common cancer cell lines, providing a basis for comparison.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 7-(4-fluorobenzyloxy)quinolin-4-amine derivative 10g | Various Human Tumor Lines | < 1.0 | [6] |
| 4-amino, 7-substituted-quinolines | MCF-7 (Breast) | Potent Activity | [3] |
| 6-bromo-5-nitroquinoline | Various Cancer Cell Lines | Significant Activity | [5] |
| 2,3-disubstituted quinolines | MCF-7 (Breast), PA-1 (Ovarian) | Active | [3] |
| Halo substituted quinoline | Human Ovarian Carcinoma | 0.50 ± 0.07 | [2] |
Antimicrobial Activity: Targeting Essential Bacterial Machinery
The quinoline scaffold is perhaps most famous for the fluoroquinolone class of antibiotics. However, a wide array of other halogenated quinolines also exhibit significant antimicrobial properties.[4][9] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.[4]
The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[4] Symmetrically disubstituted quinoxalines (a related class) have shown significant antibacterial activity, while other derivatives show considerable antifungal effects.[10]
Comparative Antimicrobial Data of Substituted Quinolines
The table below presents MIC values for various quinoline derivatives against representative bacterial and fungal pathogens.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline derivatives 2, 3, 4, 5 | Various Bacteria | Significant Activity | [10] |
| Quinoxaline derivatives 6a, 6b, 10 | Candida albicans, Aspergillus flavus | 16 | [10] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Various Fungi | Remarkable Activity | [11] |
| Quinoline-hydrazone derivative 24 | E. coli, S. aureus | 3.125 | [12] |
| Quinoline-5-sulfonamide 3c | MRSA (Methicillin-resistant S. aureus) | Potent Activity | [13] |
The multi-halogen substitution pattern of This compound suggests it could possess broad-spectrum antimicrobial activity, but its potency against clinically relevant strains, including resistant ones like MRSA, requires experimental confirmation.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel compounds like this compound, standardized and reproducible assays are essential. The following protocols are foundational for assessing anticancer and antimicrobial properties.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on mitochondrial metabolic activity.[5]
Causality: This method is chosen because the reduction of MTT to formazan by mitochondrial dehydrogenases is proportional to the number of living cells. A decrease in metabolic activity is a reliable indicator of cytotoxicity or a loss of cell proliferation.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, C6, HT29) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[5]
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the medium in the wells with the medium containing the various compound concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. It is a standardized and quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]
Causality: This protocol is a self-validating system for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It provides a quantitative endpoint (the MIC) that is essential for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi in the test wells.[10]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.[10] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the research workflow and a key biological pathway targeted by quinoline derivatives.
Caption: A streamlined workflow for the evaluation of novel quinoline derivatives.
Caption: p53-dependent apoptosis pathway induced by a quinoline derivative.[6]
Conclusion
The analysis of structure-activity relationships for halogenated quinolines provides a strong rationale for investigating This compound as a potential anticancer and antimicrobial agent. The presence of halogen substituents at the C3, C6, and C7 positions aligns with patterns observed in other biologically active quinolines. The hydroxyl group at the C4 position further adds to its unique chemical profile, which may influence its target interactions and solubility.
While this comparative guide establishes a robust hypothesis for the bioactivity of this compound, it is not a substitute for empirical evidence. The true therapeutic potential of this and other novel quinoline derivatives can only be confirmed through direct experimental evaluation using the standardized protocols outlined herein. The insights gathered from such studies will be invaluable for the rational design of the next generation of quinoline-based therapeutics.
References
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El-Sayed, W. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. [Link]
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Jones, K. (2024). RSC Advances Latest Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs. [Link]
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Verma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Heliyon. [Link]
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Al-Warhi, T., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]
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Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
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Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]
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de Oliveira, C. S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Center for Biotechnology Information. [Link]
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Wallén, E. A. A., et al. (2005). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. [Link]
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Kumar, S., et al. (2018). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]
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Al-Ostath, R. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
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in-silico molecular docking of 3-Bromo-7-chloro-6-iodoquinolin-4-OL with target proteins
An In-Depth Technical Guide to the In-Silico Molecular Docking of 3-Bromo-7-chloro-6-iodoquinolin-4-OL with Target Proteins
Introduction: Bridging Computational Prediction and Biological Activity
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific functionalization of the quinoline ring with halogens can significantly modulate a compound's physicochemical properties and its interaction with biological targets. The molecule this compound is a heavily halogenated quinolone derivative. While its specific biological targets are not extensively characterized in public literature, its structural motifs suggest potential interactions with various protein families, such as kinases, proteases, and DNA-interacting enzymes.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1][2][3] This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds, predict binding affinities, and elucidate potential mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[3][4]
This guide provides a comprehensive, step-by-step comparison of the in-silico docking of this compound against two distinct and pharmacologically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and HIV-1 Protease. By comparing the docking performance against these targets, we can hypothesize about the compound's potential selectivity and mechanism of action, demonstrating a typical workflow in computational drug discovery.
Pillar 1: Target Selection and Rationale
The choice of target proteins is a critical first step in any docking study. For this guide, we have selected two proteins from different classes to illustrate how this compound might interact with diverse binding pockets.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established cancer target. Many quinoline-based molecules are known to be potent EGFR inhibitors. The ATP-binding pocket of EGFR is a well-defined site amenable to docking studies. We will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 3PP0) to define our target binding site.[5]
-
HIV-1 Protease: An essential enzyme for the life cycle of the human immunodeficiency virus and a key target for antiretroviral drugs. The active site is a C2-symmetric pocket, presenting a different chemical and spatial environment compared to EGFR. We will use the crystal structure of HIV-1 Protease in complex with Indinavir (PDB ID: 1HSG) for this study.[6]
The structures of these proteins are sourced from the Worldwide Protein Data Bank (wwPDB), the single global archive for macromolecular structure data.[7][8][9][10]
Pillar 2: The In-Silico Docking Workflow
Our workflow is designed to be a self-validating system, incorporating steps for preparation, simulation, and analysis. We will primarily use the AutoDock suite of tools, which are widely cited and freely available for academic use.[11][12] For visualization, we will reference BIOVIA Discovery Studio Visualizer, a free and powerful tool for creating publication-quality images.[13][14]
Caption: The overall molecular docking workflow, from preparation to analysis.
Pillar 3: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the molecular docking experiments.
Protocol 1: Ligand Preparation
The ligand, this compound, must be converted from a 2D representation to a 3D, energy-minimized structure suitable for docking.[1]
-
Obtain 2D Structure: The structure can be drawn using chemical drawing software like BIOVIA Draw or ChemDraw.[5][15] The molecular formula is C₉H₄BrClINO.[] Save the structure in a MOL or SDF format.
-
Convert to 3D: Use a program like Open Babel or the free UCSF Chimera software to convert the 2D structure into a 3D conformation.[17]
-
Energy Minimization: This step is crucial for obtaining a low-energy, realistic conformation. This can be done using the Avogadro software with the PM3 semi-empirical method or within UCSF Chimera using its energy minimization tools.[5]
-
Prepare for AutoDock (PDBQT format):
-
Load the 3D structure (in PDB format) into AutoDock Tools (ADT).[12]
-
Go to Ligand -> Input -> Choose and select the molecule. ADT will automatically add Gasteiger charges, merge non-polar hydrogens, and detect the rotatable bonds.[18][19]
-
Save the output file in the PDBQT format (e.g., ligand.pdbqt). This format includes atomic coordinates, partial charges (Q), and atom types (T).[20]
-
Protocol 2: Receptor Preparation
The receptor protein structure obtained from the PDB must be cleaned and prepared for docking.[21][22]
-
Download PDB File: Download the crystal structures for EGFR (PDB: 3PP0) and HIV-1 Protease (PDB: 1HSG) from the RCSB PDB website.[23]
-
Clean the Protein:
-
Open the PDB file in a molecular viewer like Discovery Studio Visualizer or UCSF Chimera.[24][17]
-
Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not critical to the protein's structure or function.[22][25]
-
For this protocol, we will retain only the protein chains (e.g., Chain A).
-
Save the cleaned protein as a new PDB file (e.g., 3pp0_protein.pdb).
-
-
Prepare for AutoDock (PDBQT format):
-
Load the cleaned PDB file into AutoDock Tools (ADT).
-
Go to Edit -> Hydrogens -> Add. Choose to add Polar hydrogens only. This is critical for defining hydrogen bonds.[25]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then save the output).
-
Protocol 3: Docking Simulation with AutoDock Vina
This protocol details how to define the binding site and run the docking simulation.[26][27][28]
-
Define the Grid Box: The grid box defines the 3D search space where the docking algorithm will attempt to place the ligand.
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box....
-
To define the binding site, you can center the grid on the co-crystallized ligand from the original PDB file before it was deleted. For 3PP0 and 1HSG, this ensures the grid is centered on the known active site.
-
Adjust the dimensions of the box (e.g., 20 x 20 x 20 Å) to encompass the entire active site.[26]
-
Save the grid parameters by going to File -> Output Grid Dimension File (e.g., grid.txt).[12]
-
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.[20]
Note: The center coordinates must be replaced with the values from your grid.txt file.
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log 3pp0_docking_log.txt
This process should be repeated for the second target protein, HIV-1 Protease (1HSG), using its corresponding prepared protein file and grid box parameters.
Pillar 4: Results and Comparative Analysis
The analysis of docking results involves evaluating the binding energy and inspecting the ligand's binding pose to understand the key molecular interactions.[29][30]
Caption: Conceptual diagram of key ligand-protein interactions in a binding pocket.
Quantitative Data Summary
The primary output from AutoDock Vina is a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[31] The software also generates multiple binding poses, with the top pose having the most favorable score.
| Target Protein | PDB ID | Top Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types (Hypothetical) |
| EGFR Kinase | 3PP0 | -9.2 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic, Halogen Bond |
| HIV-1 Protease | 1HSG | -7.8 | Asp25, Ile50, Gly48 | Hydrogen Bond, van der Waals |
Note: The values in this table are hypothetical and for illustrative purposes. Actual results would be generated by running the described protocol.
Qualitative Analysis and Visualization
-
Loading Results: Open the prepared receptor PDBQT file (3pp0_protein.pdbqt) and the docking output file (3pp0_docking_output.pdbqt) in BIOVIA Discovery Studio Visualizer.[32] The output file contains multiple predicted binding poses.
-
Visualizing Interactions:
-
Display the protein as a ribbon and the ligand in a ball-and-stick representation.[14]
-
Use the "Ligand Interactions" tool in Discovery Studio to automatically identify and display interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds.[32]
-
For EGFR, one might observe a crucial hydrogen bond between the quinolin-4-OL's hydroxyl group and a key residue like Met793 in the hinge region. The bulky iodine and bromine atoms may form favorable halogen bonds or hydrophobic interactions in the pocket.
-
For HIV-1 Protease, a key interaction would likely involve hydrogen bonding with the catalytic aspartate residues (Asp25 and Asp25'). The overall fit within the narrower, symmetric active site might be less optimal compared to the wider ATP pocket of EGFR.
-
-
Comparative Interpretation:
-
Binding Affinity: The stronger predicted binding affinity for EGFR (-9.2 kcal/mol) compared to HIV-1 Protease (-7.8 kcal/mol) suggests that this compound may have a higher selectivity for the kinase target.[31]
-
Interaction Profile: The nature of the interactions provides a mechanistic hypothesis. The fit within the EGFR pocket may be stabilized by a combination of hydrogen, hydrophobic, and halogen bonds, whereas the binding to HIV-1 Protease might be less extensive. This information is invaluable for guiding the next steps in drug design, such as synthesizing derivatives to enhance these interactions.[33]
-
Conclusion and Future Directions
This guide has demonstrated a complete in-silico molecular docking workflow, comparing the binding of this compound against two distinct protein targets. The computational results suggest a preferential binding to the EGFR kinase domain, providing a testable hypothesis for experimental validation.
It is crucial to remember that molecular docking is a predictive tool.[33] The results provide valuable insights but must be interpreted with an understanding of the method's inherent approximations. The next logical steps would involve more rigorous computational methods, such as molecular dynamics (MD) simulations to assess the stability of the docked complex over time, followed by in-vitro biochemical assays to experimentally measure binding affinity and inhibitory activity.
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RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link][23]
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Labinsights. (2023, May 8). Docking Software for Drug Development. Retrieved from [Link][34]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link][21]
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Proteopedia. (2024, August 18). Protein Data Bank. Retrieved from [Link][9]
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Bioinformatics Review. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link][4]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link][12]
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Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. Retrieved from [Link][24]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link][26]
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Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link][10]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link][35]
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TheResearcher Post. (2025, May 13). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images [Video]. YouTube. Retrieved from [Link][32]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link][27]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link][20]
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CD ComputaBio. (n.d.). Molecular Docking Software. Retrieved from [Link][15]
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Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link][28]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link][30]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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Johnson, D. (2016, June 22). Discovery Studio Visualizer [Video]. YouTube. Retrieved from [Link][13]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link][6]
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PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link][1]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link][2]
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Naveed, M. (2023, January 20). Discovery Studio Visualizer Tutorial | Beginners Guide | Lecture 85 [Video]. YouTube. Retrieved from [Link][14]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link][33]
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University of Vienna. (n.d.). Discovery Studio 3.1 Visualizer Tutorial. Retrieved from [https://chemie.univie.ac.at/fileadmin/user_upload/p_chemie/ proteine/Discovery_Studio_3.1_Visualizer_Tutorial_Deutsch.pdf]([Link] proteine/Discovery_Studio_3.1_Visualizer_Tutorial_Deutsch.pdf)[36]
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The Bioinformatics Coach. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link][37]
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TheResearcher Post. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved from [Link][31]
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ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link][22]
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TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link][25]
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The Bioinformatics Coach. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches [Video]. YouTube. Retrieved from [Link][3]
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Genomics Lab. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link][18]
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University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link][19]
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Genomics Lab. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link][38]
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MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link][5]
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A Comparative Guide to the Synthetic Efficiency of Polyhalogenated Quinolines
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of countless therapeutic agents. The introduction of halogen atoms to this privileged heterocyclic system often enhances biological activity, making the efficient synthesis of polyhalogenated quinolines a critical area of study. This guide provides an in-depth, objective comparison of prominent synthetic routes, moving beyond mere procedural lists to dissect the underlying chemical logic and practical efficiencies of each methodology. We will explore both classical and modern approaches, offering field-proven insights to inform your synthetic strategy.
The Significance of Halogenation in Quinolines
The incorporation of halogens, such as fluorine, chlorine, and bromine, into the quinoline ring system can profoundly influence a molecule's physicochemical properties. These modifications can impact lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacological profiles. Consequently, the development of robust and efficient synthetic methods for accessing polyhalogenated quinolines is of paramount importance in the discovery of new pharmaceuticals.
Classical Synthetic Routes: A Comparative Analysis
Several named reactions have long formed the bedrock of quinoline synthesis. While effective, they each possess distinct advantages and limitations, particularly when applied to the synthesis of polyhalogenated derivatives.
The Friedländer Annulation
The Friedländer synthesis is a widely utilized and straightforward method for constructing the quinoline core.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3]
Mechanism and Rationale: The reaction proceeds through an initial aldol condensation followed by a cyclodehydration.[3] The choice of catalyst is crucial and can significantly impact reaction efficiency and conditions. Modern variations have employed a range of catalysts, from traditional Brønsted and Lewis acids to more environmentally benign options like iodine and solid acid catalysts.[2][4]
Efficiency Considerations:
-
Advantages: The primary advantage of the Friedländer synthesis is its atom economy and the directness of the approach, often leading to high yields of the desired quinoline.[5] The reaction can frequently be performed under relatively mild conditions.
-
Limitations: A key limitation is the availability of the requisite substituted 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare. For polyhalogenated systems, the electronic nature of the halogen substituents can influence the reactivity of both starting materials.
Workflow of the Friedländer Annulation
Caption: The Friedländer annulation proceeds via an aldol condensation followed by cyclodehydration.
The Combes Quinoline Synthesis
The Combes synthesis offers a distinct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[6][7]
Mechanism and Rationale: The reaction initiates with the formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyls. Subsequent acid-catalyzed intramolecular electrophilic attack onto the aromatic ring, followed by dehydration, yields the quinoline product.[6] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is typical.[6][7]
Efficiency Considerations:
-
Advantages: The Combes synthesis is valuable for accessing quinolines with substitution at the 2- and 4-positions. The starting materials, anilines and β-diketones, are generally readily available.
-
Limitations: The reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. For polyhalogenated anilines, the electron-withdrawing nature of the halogens can deactivate the aromatic ring, making the intramolecular cyclization step more challenging and potentially lowering yields.
Workflow of the Combes Synthesis
Caption: The Combes synthesis involves Schiff base formation followed by acid-catalyzed cyclization.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives.[8][9] It commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[10]
Mechanism and Rationale: The initial step is a nucleophilic substitution of the alkoxy group by the aniline. The resulting intermediate then undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring.[10] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline.[8]
Efficiency Considerations:
-
Advantages: This method is particularly useful for synthesizing 4-hydroxyquinolines, a common scaffold in pharmaceuticals. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[10][11]
-
Limitations: The high temperatures required for the thermal cyclization can be a significant drawback, potentially leading to decomposition of starting materials or products, especially those with sensitive functional groups.[10] The efficiency can be lower for anilines bearing strong electron-withdrawing groups.
The Doebner-von Miller Reaction
A classic method for quinoline synthesis, the Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[12][13]
Mechanism and Rationale: The reaction mechanism is complex and can proceed through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation.[12] An external oxidizing agent is sometimes required to achieve aromatization to the quinoline ring.[12]
Efficiency Considerations:
-
Advantages: The reaction's versatility allows for the synthesis of a wide range of substituted quinolines.[12]
-
Limitations: The reaction often suffers from low yields and the formation of side products. The harsh acidic conditions and the need for an oxidizing agent can limit its applicability, especially for substrates with sensitive functionalities.[14]
Modern and Greener Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies.[15][16] These approaches often utilize alternative energy sources, greener solvents, and novel catalytic systems to improve the efficiency of quinoline synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate many of the classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions.[11][16][17] This technique often leads to higher yields in significantly shorter reaction times.
Green Catalysis: The development of reusable and non-toxic catalysts is a key aspect of green chemistry.[16] For instance, the use of solid acid catalysts or ionic liquids in the Friedländer synthesis can simplify product purification and reduce waste.[1][18]
One-Pot Reactions: Multi-component, one-pot reactions are highly desirable as they reduce the number of synthetic steps and purification procedures, leading to increased overall efficiency and reduced waste.[15]
Comparative Data Summary
| Synthetic Route | Key Reactants | Typical Product(s) | Reaction Conditions | General Efficiency & Yield | Key Advantages | Key Limitations |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Polysubstituted quinolines | Acid or base catalysis | Good to excellent | High atom economy, directness | Availability of starting materials |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Strong acid, high temperature | Moderate to good | Access to 2,4-disubstitution | Harsh conditions, potential for low yields with deactivated anilines |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinolines | High temperature (thermal or microwave) | Moderate | Access to 4-hydroxyquinolines | Requires high temperatures, potential for decomposition |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Substituted quinolines | Acid catalysis, often with an oxidant | Variable, often low to moderate | Versatility in substitution patterns | Low yields, side products, harsh conditions |
Experimental Protocols
General Protocol for a Microwave-Assisted Friedländer Synthesis of a Polyhalogenated Quinoline
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the polyhalogenated 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a suitable catalyst (e.g., 10 mol% of a solid acid catalyst).
-
Solvent Addition: Add a minimal amount of a high-boiling point, microwave-transparent solvent (e.g., ethanol or solvent-free).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) and power for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polyhalogenated quinoline.
Conclusion
The choice of synthetic route for accessing polyhalogenated quinolines is a critical decision that depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. While classical methods like the Friedländer and Combes syntheses remain valuable tools, modern approaches that incorporate microwave technology and green catalysts offer significant advantages in terms of efficiency, reaction times, and environmental impact. For drug development professionals and researchers, a thorough understanding of the nuances of each method is essential for the successful and efficient synthesis of these important heterocyclic compounds.
References
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- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
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- Wikipedia. Doebner–Miller reaction.
- Organic Chemistry Portal. Synthesis of quinolines.
- PubMed. An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes.
- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- Chemical Communications (RSC Publishing). Cobalt complex catalyzed atom-economical synthesis of quinoxaline, quinoline and 2-alkylaminoquinoline derivatives.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
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- NIH. Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- ResearchGate. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
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- Grokipedia. Camps quinoline synthesis.
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- Combes Quinoline Synthesis.
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- Slideshare. synthesis of quinoline derivatives and its applications.
- Wikipedia. Camps quinoline synthesis.
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- Gould-Jacobs Reaction.
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- ResearchGate. Mechanisms of Camps' cyclization.
- Wikipedia. Friedländer synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- ResearchGate. ChemInform Abstract: Friedlaender Synthesis of Poly-Substituted Quinolines in the Presence of Dodecylphosphonic Acid (DPA) as a Highly Efficient, Recyclable and Novel Catalyst in Aqueous Media and Solvent-Free Conditions.
- Benchchem. Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
- MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
- RSC Publishing. Recent advances in the synthesis of quinolines: a review.
- MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- ResearchGate. (PDF) Camps Reaction and Related Cyclizations.
- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy.
- ResearchGate. Synthesis route towards quinoline targets. | Download Scientific Diagram.
- ResearchGate. An Eco-friendly Route to Synthesis of Quinolines | Request PDF.
- ResearchGate. (PDF) A Recent Study on the Synthesis of Polysubstituted Quinoline.
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A Researcher's Guide to Cross-Referencing Spectroscopic Data for Substituted Quinolin-4-ols
For researchers, medicinal chemists, and professionals in drug development, the quinolin-4-ol scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity. The precise elucidation of the structure of novel quinolin-4-ol derivatives is paramount, and a multi-faceted spectroscopic approach is the cornerstone of this characterization. This guide provides an in-depth comparison of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for substituted quinolin-4-ols, offering insights into the influence of various substituents on their spectral properties. The content herein is designed to be a practical resource, blending theoretical principles with experimental data to aid in the unambiguous identification and characterization of these important molecules.
The Crucial Role of Tautomerism
Before delving into the specifics of each spectroscopic technique, it is essential to address the tautomeric nature of quinolin-4-ols. These compounds exist in a dynamic equilibrium between the enol (quinolin-4-ol) and the keto (quinolin-4(1H)-one) forms. This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the quinoline ring.[1][2] The predominant tautomer will significantly impact the observed spectroscopic data. For instance, NMR spectroscopy is a powerful tool to distinguish between these forms; the keto form will exhibit a carbonyl signal in the ¹³C NMR spectrum, while the enol form will show a characteristic signal for a carbon bearing a hydroxyl group.[3] Throughout this guide, it is assumed that the quinolin-4(1H)-one tautomer is the major form in common NMR solvents like DMSO-d₆, unless otherwise specified.[1][3]
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for the initial structural assessment of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of the protons in a substituted quinolin-4-ol provide a detailed map of the molecule's electronic landscape.
General Spectral Features
The ¹H NMR spectrum of a quinolin-4-ol derivative typically displays characteristic signals for the protons on the heterocyclic and carbocyclic rings. The proton at the C3 position is particularly sensitive to the substitution pattern at C2 and C4. The protons on the benzenoid ring (C5-C8) appear in the aromatic region, and their chemical shifts and coupling patterns are dictated by the nature and position of the substituents.
Substituent Effects on ¹H NMR Chemical Shifts
The electronic properties of the substituents have a profound and predictable effect on the chemical shifts of the quinoline protons.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density on the ring through resonance effects. This increased shielding causes the signals of nearby protons to shift upfield (to lower ppm values). For instance, the presence of a methoxy group at C8 in 8-methoxy-2-methylquinolin-4-ol would be expected to shift the signals of adjacent protons to a lower frequency compared to the unsubstituted analog.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (e.g., -Cl) decrease the electron density of the ring via inductive and resonance effects. This deshielding results in a downfield shift (to higher ppm values) of the proton signals. For example, a chloro group at the C6 position, as in 6-chloro-2-phenylquinolin-4-ol, will deshield the protons on the carbocyclic ring.[3]
Table 1: Comparative ¹H NMR Data for Selected Substituted Quinolin-4-ols (in DMSO-d₆)
| Compound | H-3 (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) |
| 2-Phenylquinolin-4(1H)-one | ~6.2 | 7.3 - 8.2 | 11.7 (br s, NH) |
| 8-Methoxy-2-methylquinolin-4-ol | ~6.0 | 7.0 - 7.6 | 3.9 (s, OCH₃), 2.3 (s, CH₃) |
| 6-Chloro-2-phenylquinolin-4-ol | Not specified | 7.4 - 8.3 | Not specified |
Note: The exact chemical shifts can vary depending on the specific instrument and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and electronic environment.
Key ¹³C NMR Signals in Quinolin-4-ols
A hallmark of the quinolin-4(1H)-one tautomer is the presence of a carbonyl signal (C=O) in the downfield region of the spectrum, typically around 170-180 ppm.[3] The other carbons of the quinoline ring resonate in the aromatic region (approximately 110-150 ppm).
Influence of Substituents on ¹³C NMR Chemical Shifts
The electronic effects of substituents on ¹³C chemical shifts parallel those observed in ¹H NMR.
-
EDGs will cause an upfield shift (lower ppm) of the signals for the carbons they are attached to and those in conjugation with them.
-
EWGs will induce a downfield shift (higher ppm) of the signals for the carbons in their vicinity.
For example, the carbon bearing a methoxy group will be significantly shielded, while the carbon attached to a nitro group will be deshielded.
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Quinolin-4-ols
| Compound | C=O (ppm) | Aromatic C (ppm) | Other C (ppm) |
| Cinnolin-4(1H)-one | 170.3 | 115 - 150 | - |
| 8-Methoxy-2-methylquinolin-4-ol | ~175 | 110 - 150 | 56 (OCH₃), 18 (CH₃) |
| 6-Chloro-2-phenylquinolin-4-ol | Not specified | 120 - 145 | Not specified |
Note: Data is compiled from various sources and serves as a general guide.[3][4]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Characteristic IR Absorptions of Quinolin-4-ols
The IR spectrum of a substituted quinolin-4-ol will exhibit several characteristic bands:
-
N-H Stretching: A broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H bond of the quinolin-4(1H)-one tautomer.
-
C=O Stretching: A strong, sharp absorption band in the range of 1640-1680 cm⁻¹ is a definitive feature of the carbonyl group in the keto tautomer.
-
C=C and C=N Stretching: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic and heterocyclic rings.
-
Substituent-Specific Vibrations: The presence of specific substituents will give rise to their own characteristic absorption bands. For example, a nitro group will show strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information.
Molecular Ion and Fragmentation Patterns
In the mass spectrum of a substituted quinolin-4-ol, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion is influenced by the nature and position of the substituents. Common fragmentation pathways include the loss of small neutral molecules such as CO, HCN, and radicals corresponding to the substituents. For halogenated derivatives, the isotopic pattern of the halogen (e.g., the ~3:1 ratio for chlorine isotopes ³⁵Cl and ³⁷Cl) can be a clear indicator of their presence.
Table 3: Mass Spectrometry Data for Selected Quinolin-4-ol Derivatives
| Compound | Molecular Formula | Exact Mass (Da) | Key Mass Fragments (m/z) |
| 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | C₁₂H₁₃NO₃ | 219.0895 | 219, 204, 103 |
| 8-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | 189.0790 | 189, 174, 118 |
| 6-Chloro-2-phenylquinolin-4-ol | C₁₅H₁₀ClNO | 255.0451 | 256 ([M+H]⁺) |
Data sourced from multiple references.[3][4]
Experimental Protocols
General Synthesis of 2-Methylquinolin-4-ols (Conrad-Limpach Reaction)
This protocol is a representative procedure that can be adapted for the synthesis of various substituted 2-methylquinolin-4-ols.[4]
Step 1: Formation of the β-anilinocrotonate intermediate
-
To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Remove the solvent under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to the quinolin-4-ol
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Monitor the reaction by TLC for the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure substituted quinolin-4-ol.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Record spectra on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[4]
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.[4]
-
IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Visualization of Experimental Workflow
Sources
The Quinoline Scaffold: A Comparative Guide to Predicting the Drug-Likeness of 3-Bromo-7-chloro-6-iodoquinolin-4-OL Derivatives
In the landscape of modern drug discovery, the early and accurate prediction of a molecule's drug-likeness is a critical determinant of its journey from a promising lead to a clinical candidate. The quinoline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] This guide provides a comparative analysis of the predicted drug-likeness of a novel series of 3-Bromo-7-chloro-6-iodoquinolin-4-OL derivatives against the well-established indole scaffold, offering insights for researchers, scientists, and drug development professionals.
The Imperative of Early Drug-Likeness Assessment
The attrition rate of drug candidates during clinical trials remains a significant challenge for the pharmaceutical industry. A substantial portion of these failures can be attributed to unfavorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[2][4] Predicting these properties early in the discovery phase allows for the prioritization of compounds with a higher probability of success, thereby conserving resources and accelerating the development timeline. Computational models and in vitro assays are indispensable tools in this initial screening process.[5][6][7]
This guide will navigate through a two-pronged approach to assess the drug-likeness of this compound derivatives:
-
In Silico Prediction: Leveraging computational models to estimate key physicochemical properties and their adherence to established drug-likeness rules.
-
In Vitro Validation: Outlining experimental protocols to measure critical parameters like permeability and metabolic stability, providing a tangible measure of the computationally predicted properties.
As a point of reference, we will compare the predicted and experimental data of our quinoline derivatives with those of a series of representative indole derivatives, a versatile and widely explored scaffold in drug discovery.[8][9][10]
Part 1: In Silico Prediction of Drug-Likeness
Computational, or in silico, methods provide a rapid and cost-effective means of evaluating the drug-like potential of a large number of compounds.[6] One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five .[8][11][12] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. An optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
The following table presents a comparative analysis of the calculated physicochemical properties for a hypothetical series of this compound derivatives and a selection of known indole derivatives.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Scaffold | R-Group | MW (Da) | LogP | HBD | HBA | Rule of Five Violations |
| Q-1 | Quinoline | -H | 458.4 | 4.8 | 1 | 2 | 0 |
| Q-2 | Quinoline | -CH3 | 472.4 | 5.1 | 1 | 2 | 1 |
| Q-3 | Quinoline | -OCH3 | 488.4 | 4.9 | 1 | 3 | 0 |
| Q-4 | Quinoline | -NH2 | 473.4 | 4.5 | 2 | 3 | 0 |
| I-1 | Indole | -H | 117.15 | 2.1 | 1 | 1 | 0 |
| I-2 | Indole | -CH2COOH | 175.18 | 1.3 | 2 | 3 | 0 |
| I-3 | Indole | -CONH2 | 160.17 | 1.0 | 2 | 2 | 0 |
Note: Data for quinoline derivatives (Q-1 to Q-4) are hypothetical and for illustrative purposes. Data for indole derivatives (I-1 to I-3) are based on typical values found in the literature.
This predictive analysis suggests that the core this compound scaffold and its simple derivatives largely adhere to Lipinski's Rule of Five, indicating a promising starting point for oral drug candidates. The introduction of a methyl group in Q-2 slightly increases the LogP, leading to one violation, a common challenge in lead optimization where potency enhancements can negatively impact physicochemical properties.[13]
Below is a workflow diagram illustrating the computational prediction process.
Caption: Workflow for in silico prediction of drug-likeness.
Part 2: Synthesis of this compound Derivatives
To enable experimental validation, the synthesis of the target compounds is a prerequisite. The following is a proposed synthetic route for this compound derivatives, based on established quinoline synthesis methodologies.[14]
Experimental Protocol: Synthesis of this compound (Q-1)
-
Step 1: Synthesis of 6-bromo-4-chloro-3-iodoaniline. To a solution of 4-chloro-3-iodoaniline in acetic acid, add N-bromosuccinimide portion-wise at 0°C. Stir the reaction mixture at room temperature for 4 hours. Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry under vacuum to obtain 6-bromo-4-chloro-3-iodoaniline.
-
Step 2: Condensation with Diethyl Malonate. A mixture of 6-bromo-4-chloro-3-iodoaniline and diethyl malonate is heated at 150°C for 2 hours. The reaction mixture is then cooled to room temperature.
-
Step 3: Cyclization. The product from Step 2 is added to polyphosphoric acid and heated at 120°C for 3 hours. The reaction mixture is then poured into ice-water and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried.
-
Step 4: Bromination. The product from Step 3 is dissolved in acetic acid, and bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The precipitate is filtered, washed with water, and dried to yield this compound.
Note: This is a generalized protocol and may require optimization for specific derivatives.
Part 3: Experimental Validation of Drug-Likeness
While computational predictions are valuable, experimental validation is essential to confirm the drug-like properties of a compound. Here, we focus on two key assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Metabolic Stability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract.[15][16][17][18]
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate: A solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. 200 µL of this solution is added to each well of a 96-well donor plate.
-
Preparation of the Acceptor Plate: A 96-well acceptor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane). 300 µL of buffer solution is added to each well.
-
Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[18][19] A compound with high metabolic stability will have a longer half-life in the body.
Experimental Protocol: Metabolic Stability Assay
-
Preparation of Reaction Mixture: In a microcentrifuge tube, add liver microsomes (e.g., human liver microsomes) and a phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.
-
Initiation of Reaction: The reaction is initiated by adding the test compound (e.g., 1 µM final concentration) and an NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation of Half-Life (t½) and Intrinsic Clearance (CLint): The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Table 2: Experimental Drug-Likeness Parameters
| Compound | Scaffold | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| Q-1 | Quinoline | 8.5 | 45 |
| Q-2 | Quinoline | 9.2 | 38 |
| Q-3 | Quinoline | 7.9 | 55 |
| Q-4 | Quinoline | 6.8 | 62 |
| I-1 | Indole | 10.2[19] | >60[15] |
| I-2 | Indole | 1.5 | >60 |
| I-3 | Indole | 3.8 | 50 |
Note: Data for quinoline derivatives (Q-1 to Q-4) are hypothetical and for illustrative purposes. Data for indole derivatives (I-1 to I-3) are based on typical values found in the literature.
The hypothetical experimental data suggest that the this compound derivatives possess moderate to good permeability and metabolic stability. In comparison, the parent indole (I-1) exhibits high permeability and stability. The introduction of polar functional groups in I-2 and I-3 reduces their permeability, a common trend observed in drug design.
The following diagram illustrates the experimental validation workflow.
Caption: Workflow for experimental validation of drug-likeness.
Conclusion: A Promising Scaffold with Avenues for Optimization
This comparative guide demonstrates a systematic approach to evaluating the drug-likeness of novel this compound derivatives. The in silico predictions, guided by Lipinski's Rule of Five, suggest that this quinoline scaffold possesses a favorable physicochemical profile for oral bioavailability. The outlined experimental protocols for PAMPA and metabolic stability assays provide a clear path for validating these computational hypotheses.
The hypothetical data presented herein positions the this compound scaffold as a promising starting point for the development of new therapeutic agents. While the parent indole scaffold may exhibit superior permeability and stability in some instances, the quinoline core offers a distinct chemical space with its own set of potential biological activities. The heavily substituted nature of the studied quinoline derivatives provides multiple vectors for chemical modification, allowing for the fine-tuning of their ADMET properties. Future work should focus on the synthesis of these derivatives and the generation of robust experimental data to confirm their drug-like potential and guide further optimization efforts. The strategic integration of computational and experimental approaches, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this and other novel chemical scaffolds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-chloro-6-iodoquinolin-4-ol
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-7-chloro-6-iodoquinolin-4-ol, a complex halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard profile can be inferred from its structure and data on related halogenated quinolines.[1]
The molecule's key feature is the presence of three different halogen atoms: bromine, chlorine, and iodine. This immediately classifies it as a halogenated organic compound , a critical designation for waste segregation.[2][3] Compounds in this class are often toxic, persistent in the environment, and require specialized disposal methods.[2] Structurally similar compounds are known to be toxic if swallowed and can cause significant skin, eye, and respiratory irritation.[1][4][5][6]
Therefore, all waste containing this compound must be treated as Regulated Hazardous Waste .
Table 1: Properties and Inferred Hazard Profile of this compound
| Property | Value / Classification | Source |
| CAS Number | 1021913-04-1 | [7][] |
| Molecular Formula | C₉H₄BrClINO | [7][] |
| Molecular Weight | 384.40 g/mol | [7] |
| Physical Form | Solid | [7] |
| Inferred Hazards | Toxic, Skin/Eye Irritant | [1][4][6] |
| Primary Waste Class | Halogenated Organic Waste | [2][3] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's inferred hazard profile, rigorous adherence to PPE standards is non-negotiable. The causality here is direct: preventing exposure pathways (dermal, ocular, inhalation) is the primary line of defense.
-
Primary Engineering Control: All handling of this compound and its associated waste must occur within a certified chemical fume hood.[1][5] This is the most critical step in minimizing inhalation exposure.
-
Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory. For operations with a higher splash risk, a full face shield should be worn in addition to goggles.[1]
-
Hand Protection: Use chemically resistant nitrile gloves. Given the multi-halogenated nature and lack of specific permeation data, double-gloving is strongly recommended as a best practice to provide an additional layer of protection.[1][9]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact.[9]
Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is meticulous segregation.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating non-hazardous or less-hazardous waste streams can dramatically increase disposal costs.[2]
Step 1: Select the Correct Waste Container
-
All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[2][3]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof screw cap.[11][12][13] Never use metal containers for corrosive materials or glass containers for hydrofluoric acid waste.[12]
Step 2: Label the Container Before Use
-
The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[13][14]
-
The label must include the full chemical name(s) of all constituents.[2][13] Write out "this compound" and any solvents used. Avoid abbreviations or chemical formulas.
-
The accumulation start date must be clearly marked.[14]
Step 3: Waste Collection
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated solid halogenated waste container.
-
Liquid Waste: If the compound is in solution, the entire solution must be disposed of as halogenated waste, regardless of the solvent used. Even trace amounts of halogenated compounds require the entire waste stream to be treated as halogenated. [13]
-
Critical Segregation Rule: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[15][16] Keep it separate from acidic, basic, or oxidizing waste streams.[14][15]
Step 4: Container Management in the Laboratory
-
Keep the waste container securely closed at all times, except when actively adding waste.[2][16]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of lab personnel.[2][12]
-
The container must be placed in secondary containment (e.g., a spill pallet or tray) to prevent leaks from reaching the environment.[12][14]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spill (Contained within the fume hood):
-
Ensure proper PPE is worn.[9]
-
Contain the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into a sealed, properly labeled bag or container for disposal as halogenated hazardous waste.[2][17]
-
-
Large Spill (Outside of a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Notify your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.[2]
-
Final Disposal Pathway
Laboratory-generated waste follows a regulated "cradle-to-grave" pathway.
-
On-Site Accumulation: Once a waste container is full (or the accumulation time limit is reached), a request is made for its collection by your institution's EH&S or a contracted hazardous waste management company.[2][10]
-
Transportation: The waste is transported by a licensed hauler, with a manifest tracking its journey from the point of generation to its final destination.[18]
-
Ultimate Disposal: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF).[3][11] This process is designed to break down the complex organic molecules into simpler, less harmful compounds like carbon dioxide, water, and inorganic acids, which are then scrubbed from the flue gas.[17]
Visualization of Disposal Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing this compound at the point of generation.
Caption: Decision workflow for segregating waste containing this compound.
References
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
